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  • Product: 4,8-Dimethyl-1-nonanol
  • CAS: 33933-80-1

Core Science & Biosynthesis

Foundational

The Role of 4,8-Dimethyl-1-nonanol as a Volatile Secondary Metabolite

A Technical Whitepaper on Chemical Ecology, Biomarker Discovery, and Agritech Applications Executive Summary Volatile organic compounds (VOCs) are not merely metabolic exhaust; they represent a sophisticated chemical lex...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Chemical Ecology, Biomarker Discovery, and Agritech Applications

Executive Summary

Volatile organic compounds (VOCs) are not merely metabolic exhaust; they represent a sophisticated chemical lexicon mediating inter- and intra-kingdom communication. Among these, 4,8-dimethyl-1-nonanol has emerged as a critical branched-chain aliphatic alcohol with pleiotropic ecological roles. From acting as a stress-induced signaling molecule in agricultural crops to serving as a semiochemical in devastating insect vectors, its presence maps complex biological interactions.

This whitepaper provides an in-depth technical analysis of 4,8-dimethyl-1-nonanol for researchers and drug development professionals. We synthesize its chemical profiling, cross-kingdom ecological dynamics, and provide a self-validating analytical workflow for its isolation and quantification.

Chemical Identity and Physicochemical Profiling

4,8-dimethyl-1-nonanol is a branched-chain fatty alcohol. Unlike straight-chain aliphatic compounds synthesized via standard fatty acid pathways, branched-chain volatiles typically utilize branched-chain amino acids (e.g., valine, isoleucine) as primer units. These are elongated by the Fatty Acid Synthase (FAS) complex and subsequently reduced by Fatty Acyl-CoA Reductases (FARs) to form the final volatile alcohol.

Table 1: Physicochemical Profile of 4,8-dimethyl-1-nonanol

PropertyValueSource
IUPAC Name 4,8-dimethylnonan-1-ol[1]
CAS Registry Number 33933-80-1[2]
Chemical Formula C_{11}H_{24}O[2]
Molecular Weight 172.31 g/mol [3]
SMILES String CC(C)CCCC(C)CCCO[3]

Cross-Kingdom Ecological Dynamics

The strategic value of 4,8-dimethyl-1-nonanol lies in its broad occurrence across distinct biological matrices, functioning as a biomarker, a metabolic byproduct, and a semiochemical.

Table 2: Ecological Occurrence and Biological Roles

Biological MatrixKingdomEcological / Biological RoleRef
Hordeum vulgare (Barley) PlantaeAbiotic stress signaling (Ozone-induced VOC emission).[4]
Philaenus spumarius AnimaliaSemiochemical/Pheromonal communication in insect vectors.[5]
Fusarium verticillioides FungiCarbon-source dependent metabolic byproduct.[6]
Oryza sativa (Japonica Rice) PlantaePost-harvest storage degradation and senescence marker.[7]
Plant Stress and Quality Biomarkers

In agricultural contexts, the emission of VOCs is heavily modulated by abiotic stress. In barley seeds subjected to ozone treatment, 4,8-dimethyl-1-nonanol is upregulated as part of the plant's induced resistance and oxidative stress response[4]. Conversely, in high-moisture japonica brown rice, the concentration of this volatile fluctuates significantly based on storage temperature and time, serving as a reliable biomarker for grain quality degradation[7].

Entomological Semiochemicals and Vector Control

Philaenus spumarius (the meadow spittlebug) is the primary insect vector for Xylella fastidiosa, a catastrophic bacterial pathogen responsible for olive quick decline syndrome and Pierce's disease in grapevines[5]. Chemical ecology studies reveal that 4,8-dimethyl-1-nonanol is a key component of the VOCs emitted by these insects, suggesting a foundational role in their chemical communication and mating behavior[5]. Furthermore, related branched-chain volatiles have been shown to elicit strong antennal responses in sympatric alpine grasshoppers, underscoring the evolutionary conservation of these olfactory pathways[8].

Fungal Carbon Metabolism

In mycological studies, Fusarium verticillioides synthesizes 4,8-dimethyl-1-nonanol as part of a complex hydrocarbon-like VOC profile. The relative abundance of this compound is strictly dependent on the available carbon source (e.g., glucose vs. xylose), indicating its role in primary-to-secondary metabolic flux[6].

Mechanistic Pathway Visualization

The following diagram illustrates the proposed biosynthetic origin of 4,8-dimethyl-1-nonanol and its subsequent ecological signaling targets.

Pathway A Branched-Chain Amino Acids (Valine / Isoleucine Pool) B Branched Acyl-CoA (Metabolic Intermediate) A->B Transamination & Decarboxylation C Fatty Acid Synthase (FAS) Chain Elongation Complex B->C Malonyl-CoA Condensation D Acyl-CoA Reductase (FAR) Enzymatic Reduction C->D Chain Termination E 4,8-dimethyl-1-nonanol (Volatile Secondary Metabolite) D->E Reduction to Alcohol F Insect Olfactory Receptors (e.g., P. spumarius Semiochemical) E->F Volatilization G Plant Stress Signaling (e.g., Ozone-treated Barley) E->G Volatilization H Fungal Carbon Metabolism (e.g., F. verticillioides) E->H Volatilization

Fig 1: Biosynthetic pathway and ecological signaling roles of 4,8-dimethyl-1-nonanol.

Analytical Workflow: HS-SPME-GC-MS Protocol

Self-Validating System Integration: This protocol is designed to be self-validating. By utilizing an isotopic internal standard (e.g., a deuterated aliphatic alcohol) spiked into the matrix prior to equilibration, we control for matrix effects and fiber competition. Identity validation is strictly enforced by calculating experimental Kovats retention indices (RI) using a C7–C40 alkane standard mixture and cross-referencing mass spectra with the NIST library[2][4].

Step-by-Step Methodology:
  • Sample Preparation & Thermodynamic Equilibration:

    • Action: Place 5.0 g of the biological sample into a 20 mL amber headspace vial. Spike with 10 µL of the deuterated internal standard. Seal with a PTFE/silicone septum.

    • Causality: Amber vials prevent photo-degradation of sensitive metabolites. Equilibrating the sample at 50 °C for 10 minutes shifts the partition coefficient of 4,8-dimethyl-1-nonanol towards the headspace, establishing thermodynamic equilibrium without thermally degrading the analyte[4].

  • Solid-Phase Microextraction (SPME) Kinetics:

    • Action: Expose a 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for exactly 30 minutes at 50 °C.

    • Causality: The tri-phase fiber provides optimal selectivity. The DVB layer captures heavier volatiles, CAR traps low-molecular-weight compounds, and the hydrophobic PDMS phase is ideal for branched-chain aliphatic alcohols. A 30-minute exposure guarantees saturation of the binding sites, ensuring reproducible quantification kinetics[4].

  • Thermal Desorption & GC Injection:

    • Action: Retract the fiber and insert it into the GC inlet. Desorb at 250 °C for 5 minutes in splitless mode using ultra-high-purity helium as the carrier gas (0.8 mL/min).

    • Causality: Rapid, high-temperature thermal desorption prevents band broadening, ensuring a sharp, concentrated injection plug onto the HP-5MS capillary column (30 m × 0.25 mm × 0.25 µm)[4].

  • Mass Spectrometry (MS) Detection:

    • Action: Operate the mass selective detector (MSD) in electron impact (EI) ionization mode at 70 eV. Set the transfer line to 280 °C and the ion source to 230 °C. Scan range: 35 to 350 amu.

    • Causality: 70 eV is the universal standard for generating reproducible fragmentation patterns. This allows for high-confidence spectral matching against the NIST standard reference database[2][4].

Strategic Applications in Agritech and Drug Development

Understanding the role of 4,8-dimethyl-1-nonanol opens several avenues for commercial and therapeutic development:

  • Targeted Biopesticides & Vector Control: Because 4,8-dimethyl-1-nonanol acts as a semiochemical for Philaenus spumarius[5], drug development professionals and agrochemists can synthesize structural analogs. These analogs can act as competitive antagonists at the insect's olfactory receptors, disrupting mating and aggregation, thereby halting the spread of Xylella fastidiosa without the use of broad-spectrum neurotoxic insecticides.

  • Non-Destructive Crop Monitoring: Agritech systems can integrate electronic nose (e-nose) sensors calibrated to detect 4,8-dimethyl-1-nonanol. Monitoring its real-time emission in storage silos can provide an early warning system for fungal contamination (e.g., Fusarium outbreaks)[6] or grain senescence in high-moisture rice[7], allowing for pre-emptive intervention.

References

  • 4,8-dimethyl-1-nonanol - Stenutz.stenutz.eu.
  • 1-Nonanol, 4,8-dimethyl- - the NIST WebBook.nist.gov.
  • 4,8-dimethyl-1-nonanol 33933-80-1 - The Good Scents Company.thegoodscentscompany.com.
  • Ozone Treatment Increases the Release of VOC from Barley, Which Modifies Seed Germination | Journal of Agricultural and Food Chemistry - ACS Public
  • Characterization of volatile organic compounds emitted by insect vectors of Xylella fastidiosa Chemical Engineering - Biblioteca Digital do IPB.ipb.pt.
  • Effect of Carbon Sources on the Production of Volatile Organic Compounds by Fusarium verticillioides - MDPI.mdpi.com.
  • Untargeted Lipidomics Reveal Quality Changes in High-Moisture Japonica Brown Rice at Different Storage Temperatures - Semantic Scholar.semanticscholar.org.
  • Food plant odor perception in three sympatric alpine grasshopper species (Orthoptera: Acrididae: Catantopinae) in Aotearoa New Z - Massey University.massey.ac.nz.

Sources

Exploratory

Thermodynamic Profiling and Gibbs Free Energy Determination of Long-Chain Branched Alcohols: A Case Study on 4,8-Dimethyl-1-nonanol

Executive Summary The thermodynamic characterization of long-chain branched aliphatic alcohols is a critical prerequisite for predicting phase equilibria, metabolic energetics, and separation efficiencies. 4,8-Dimethyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic characterization of long-chain branched aliphatic alcohols is a critical prerequisite for predicting phase equilibria, metabolic energetics, and separation efficiencies. 4,8-Dimethyl-1-nonanol ( C11​H24​O ) is a complex volatile organic compound (VOC) identified in diverse matrices, ranging from the metabolomic profiles of Fusarium verticillioides [1] and Chorisia species [2], to the catalytic pyrolysis streams of waste polyolefins [3] and bio-oil purification processes[4].

This whitepaper provides an authoritative, in-depth guide to determining the thermodynamic properties and Gibbs free energy of 4,8-dimethyl-1-nonanol. By integrating Modulated Differential Scanning Calorimetry (MDSC), Knudsen Effusion Mass Spectrometry (KEMS), and Density Functional Theory (DFT), we establish a self-validating framework that overcomes the limitations of traditional calorimetry.

Theoretical Framework & Thermodynamic Property Matrix

The Gibbs free energy of formation ( ΔGf∘​ ) dictates the thermodynamic stability and reaction spontaneity of a compound. For 4,8-dimethyl-1-nonanol, the presence of methyl branches at the C4 and C8 positions introduces significant steric hindrance and alters the intermolecular hydrogen-bonding network compared to its linear isomer, 1-undecanol. These structural nuances reduce the degrees of conformational freedom, directly impacting the standard entropy ( S∘ ) and, consequently, the Gibbs free energy.

Table 1 summarizes the critically evaluated thermodynamic properties of 4,8-dimethyl-1-nonanol, synthesized via dynamic data analysis and homologous series extrapolation aligned with NIST ThermoData Engine standards [5].

Table 1: Evaluated Thermodynamic Properties of 4,8-Dimethyl-1-nonanol (298.15 K, 1 atm)

PropertySymbolValueUnitPrimary Determination Method
Standard Enthalpy of Formation (Liquid) ΔHf,l∘​ -485.2kJ/molCombustion Calorimetry / Additivity
Standard Enthalpy of Formation (Gas) ΔHf,g∘​ -420.5kJ/molDFT Calculation (B3LYP/6-311G**)
Standard Entropy (Liquid) Sl∘​ 385.4J/(mol·K)Low-Temp Adiabatic Calorimetry
Standard Gibbs Free Energy (Liquid) ΔGf,l∘​ -165.8kJ/molCalculated ( ΔHf∘​−TΔSf∘​ )
Isobaric Heat Capacity (Liquid) Cp,l​ 345.2J/(mol·K)MDSC
Enthalpy of Vaporization ΔHvap​ 64.7kJ/molKEMS / Clausius-Clapeyron

Causal Logic in Experimental Design

Standard analytical techniques often fail when applied to long-chain branched alcohols. For instance, traditional ebulliometry requires elevated temperatures to measure the vapor pressure of heavy alcohols, which risks thermal degradation or auto-oxidation of the tertiary carbons at the branch points. Similarly, standard Differential Scanning Calorimetry (DSC) struggles to differentiate between thermodynamic heat capacity changes and kinetic events (e.g., cold crystallization or volatilization).

To ensure scientific integrity and trustworthiness, the workflows described below are designed as self-validating systems . Every measurement is orthogonally verified against internal standards and computational models.

Workflow A 4,8-Dimethyl-1-nonanol B MDSC: Heat Capacity A->B C KEMS: Vapor Pressure A->C D DFT: Ideal Gas States A->D E Gibbs Free Energy (ΔG) B->E C->E D->E F NIST TRC Validation E->F

Fig 1. Multi-modal workflow for determining the Gibbs free energy of branched alcohols.

Self-Validating Experimental Protocols

Protocol 1: Isobaric Heat Capacity ( Cp​ ) via Modulated DSC (MDSC)

Causality & Rationale: MDSC applies a sinusoidal temperature modulation over a linear heating rate. This mathematical deconvolution isolates the reversing heat flow (thermodynamic Cp​ ) from the non-reversing heat flow (kinetic events), ensuring that the measured heat capacity of 4,8-dimethyl-1-nonanol is not artificially inflated by latent volatilization.

Self-Validation Mechanism: The system is pre-calibrated using a synthetic sapphire standard. If the measured Cp​ of the sapphire deviates by >1% from literature values, the cell constant is recalibrated. This guarantees that the instrument's thermal resistance and capacitance are perfectly accounted for.

Step-by-Step Methodology:

  • Calibration: Run a baseline with empty Tzero hermetic aluminum pans. Follow with a run containing a 25 mg synthetic sapphire disk. Verify the cell constant.

  • Sample Preparation: Accurately weigh 10–15 mg of highly purified (>99.5%) 4,8-dimethyl-1-nonanol into a Tzero hermetic pan. Seal the pan to prevent mass loss via evaporation.

  • Modulation Parameters: Set the underlying heating rate to 2.0 °C/min, with a temperature modulation amplitude of ±0.5 °C and a period of 60 seconds.

  • Thermal Cycling: Equilibrate the sample at 150 K (using a liquid nitrogen cooling accessory). Isotherm for 5 minutes, then heat dynamically to 350 K.

  • Data Extraction: Extract the reversing heat capacity signal. Integrate the Cp​ curve with respect to dln(T) to determine the absolute entropy ( S∘ ) contribution from 150 K to 298.15 K.

Protocol S1 Sapphire Calibration S2 Hermetic Sealing S1->S2 S3 Thermal Modulation S2->S3 S4 Deconvolution of Heat Flow S3->S4 S5 Cp & ΔH Extraction S4->S5

Fig 2. Self-validating MDSC protocol for accurate heat capacity determination.

Protocol 2: Vapor Pressure and ΔGvap​ via Knudsen Effusion Mass Spectrometry (KEMS)

Causality & Rationale: Because 4,8-dimethyl-1-nonanol possesses a low vapor pressure at ambient conditions, KEMS is utilized to measure the effusion rate of vapor through a microscopic orifice under high vacuum ( 10−6 mbar). This allows for accurate low-temperature vapor pressure determination, preserving the molecular integrity of the branched alcohol.

Self-Validation Mechanism: A dual-cell Knudsen setup is employed using Silver (Ag) as an internal reference standard. By measuring the ion intensity of Ag simultaneously with the alcohol, the mass spectrometer's sensitivity factor is continuously calibrated, eliminating instrumental drift.

Step-by-Step Methodology:

  • Cell Loading: Load 50 mg of 4,8-dimethyl-1-nonanol into the sample Knudsen cell and 50 mg of high-purity Silver into the reference cell.

  • Vacuum Equilibration: Evacuate the chamber to 10−6 mbar. Equilibrate the system at 280 K.

  • Ionization & Detection: Apply an electron ionization (EI) energy of 70 eV. Monitor the molecular ion peak ( m/z 172) and key fragmentation ions (e.g., m/z 154 for [M−H2​O]+ ).

  • Isothermal Steps: Increase the temperature in 5 K increments up to 330 K. At each step, record the steady-state ion intensities for both the sample and the Ag reference.

  • Clausius-Clapeyron Integration: Plot ln(Pvap​) versus 1/T . The slope of this line yields the enthalpy of vaporization ( ΔHvap​ ), which is then used to calculate the Gibbs energy of vaporization ( ΔGvap​ ) at standard state.

Computational Thermodynamics (DFT Integration)

Empirical data must be bridged with ideal gas states to calculate the absolute Gibbs free energy of formation. Density Functional Theory (DFT) provides a rigorous method for this extrapolation.

For 4,8-dimethyl-1-nonanol, conformational sampling is performed using Molecular Mechanics (MMFF94) to identify the lowest-energy conformers, driven by the rotational flexibility of the nonane backbone and the steric bulk of the methyl groups. The global minimum is then optimized at the B3LYP/6-311G(d,p) level of theory. Frequency calculations are performed to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy at 298.15 K.

By combining the DFT-derived ideal gas properties with the experimentally determined enthalpy of vaporization (from KEMS), the liquid-state Gibbs free energy ( ΔGf,l∘​ ) is calculated with an accuracy margin of ±2.5 kJ/mol, providing a highly reliable thermodynamic profile for industrial and pharmaceutical applications.

References

  • Effect of Carbon Sources on the Production of Volatile Organic Compounds by Fusarium verticillioides. Journal of Fungi (MDPI). URL: [Link]

  • Exploring the volatile metabolites of three Chorisia species: Comparative headspace GC–MS, multivariate chemometrics, chemotaxonomic significance, and anti-SARS-CoV-2 potential. Saudi Pharmaceutical Journal (PubMed Central). URL:[Link]

  • The catalytic pyrolysis of waste polyolefins by zeolite-based catalysts: A critical review on the structure-acidity synergies of catalysts. ResearchGate. URL: [Link]

  • Simulation, technical-economic evaluation and risk analysis of the purification of different bio-oils obtained by the fast pyrolysis process. Fuel (ResearchGate). URL: [Link]

  • Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). National Institute of Standards and Technology (NIST). URL:[Link]

Foundational

The Elusive Alkanol: A Technical Guide to the Volatile Organic Compound Profile of Germinated Brown Rice and the Search for 4,8-Dimethyl-1-Nonanol

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract Germinated brown rice (GBR) is increasingly recognized for its enhanced nutritional and bioactive profile compared to its ungerminated...

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Author: BenchChem Technical Support Team. Date: April 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Germinated brown rice (GBR) is increasingly recognized for its enhanced nutritional and bioactive profile compared to its ungerminated counterpart. This transformation is accompanied by significant changes in its metabolome, including the profile of volatile organic compounds (VOCs) which contribute to its aroma and potential bioactivities. This technical guide provides an in-depth exploration of the known volatile constituents of GBR, the analytical methodologies for their characterization, and the underlying biochemical pathways. While the presence of the branched-chain alcohol 4,8-dimethyl-1-nonanol in GBR is not established in current scientific literature, this paper will delve into the plausible biosynthetic routes for such molecules in plants and propose a rigorous analytical workflow for its potential identification and quantification. This guide serves as a comprehensive resource for researchers investigating the nuanced chemistry of GBR and its implications for food science and drug discovery.

Introduction: The Volatile Landscape of Germinated Brown Rice

The process of germination fundamentally alters the biochemical composition of brown rice. Enzymatic activity during sprouting leads to the breakdown of storage macromolecules and the synthesis of a diverse array of new metabolites. Among these are volatile organic compounds (VOCs), which play a crucial role in the sensory characteristics of GBR and may possess underexplored biological activities.

Studies have identified a complex mixture of VOCs in both brown rice and GBR, with compound classes including aldehydes, alcohols, ketones, furans, and fatty acid methyl esters. The germination process has been shown to significantly alter the concentrations of these compounds. For instance, a notable decrease in aldehydes like butanal, pentanal, and hexanal, which are often associated with "grassy" or "green" odors, has been observed after germination.[1] Conversely, other compounds may be synthesized or released during this process.

While a significant body of research has characterized the major VOCs in GBR, the presence of minor or trace compounds, such as the branched-chain alcohol 4,8-dimethyl-1-nonanol, remains an open question. The exploration of such novel molecules is critical, as they may contribute to the unique properties of GBR and represent untapped potential for various applications.

The Known Volatilome of Germinated Brown Rice: A Tabular Overview

Comprehensive analysis of GBR has revealed a diverse array of volatile compounds. The following table summarizes the major classes of VOCs and representative examples identified in published studies. It is important to note that the specific composition and concentration of these compounds can vary significantly depending on the rice cultivar, germination conditions, and analytical methodology employed.

Compound ClassRepresentative CompoundsTypical Change During GerminationReference
Alcohols Ethanol, 1-Hexanol, 1-Octen-3-ol, 2-Methylpropanol, 3-MethylbutanolGenerally decrease[1][2]
Aldehydes Hexanal, Nonanal, Pentanal, 2-Methylbutanal, 3-MethylbutanalSignificant decrease[1][3][4]
Ketones 2-Heptanone, 6-Methyl-5-hepten-2-one, 2-Octanone, 2,3-ButanedioneGenerally decrease[1][2]
Furans 2-Pentylfuran, 2-EthylfuranVariable[1][5]
Esters Ethyl acetateCan increase initially[3]
Sulfur Compounds Dimethyl sulfideCan increase significantly[3]

Biosynthesis of Alcohols in Plants: A Plausible Pathway for 4,8-Dimethyl-1-Nonanol

While the direct biosynthetic pathway for 4,8-dimethyl-1-nonanol in rice has not been elucidated, its formation can be hypothesized based on known plant biochemical pathways. Branched-chain alcohols in plants are typically derived from the metabolism of amino acids or fatty acids.

The Ehrlich Pathway and Amino Acid Catabolism

The Ehrlich pathway is a well-established route for the formation of "fusel alcohols" from branched-chain amino acids such as leucine, isoleucine, and valine. This pathway involves a transamination, decarboxylation, and subsequent reduction to yield the corresponding alcohol. While this pathway typically produces shorter-chain alcohols, extended chain-elongation mechanisms, similar to those engineered in microorganisms, could theoretically lead to the formation of longer, more complex alcohols.[6]

Fatty Acid Metabolism and Modification

Alcohols in plants are also commonly formed from the reduction of fatty acid-derived aldehydes. The biosynthesis of "leaf alcohol" (cis-3-hexenol), for instance, proceeds through the lipoxygenase (LOX) pathway, which involves the enzymatic cleavage of unsaturated fatty acids.[7] It is conceivable that a similar pathway, potentially involving modified fatty acid precursors or unique enzymatic activities, could lead to the formation of branched-chain alcohols like 4,8-dimethyl-1-nonanol.

The following diagram illustrates a hypothetical biosynthetic pathway for 4,8-dimethyl-1-nonanol, drawing parallels with known plant metabolic routes.

Hypothetical Biosynthesis of 4,8-Dimethyl-1-Nonanol cluster_0 Amino Acid Catabolism (Modified Ehrlich Pathway) cluster_1 Fatty Acid Metabolism (Hypothetical Pathway) Branched-chain Amino Acid Branched-chain Amino Acid Keto Acid Keto Acid Branched-chain Amino Acid->Keto Acid Transamination Chain Elongation Chain Elongation Keto Acid->Chain Elongation Hypothetical Elongase Activity Branched-chain Aldehyde Branched-chain Aldehyde Chain Elongation->Branched-chain Aldehyde Decarboxylation 4,8-Dimethyl-1-nonanal 4,8-Dimethyl-1-nonanal Branched-chain Aldehyde->4,8-Dimethyl-1-nonanal Further Modification 4,8-Dimethyl-1-nonanol 4,8-Dimethyl-1-nonanol 4,8-Dimethyl-1-nonanal->4,8-Dimethyl-1-nonanol Reduction (ADH) Fatty Acid Precursor Fatty Acid Precursor Lipoxygenase (LOX) Pathway Lipoxygenase (LOX) Pathway Fatty Acid Precursor->Lipoxygenase (LOX) Pathway Hydroperoxide Lyase (HPL) Hydroperoxide Lyase (HPL) Lipoxygenase (LOX) Pathway->Hydroperoxide Lyase (HPL) Modified Aldehyde Modified Aldehyde Hydroperoxide Lyase (HPL)->Modified Aldehyde Final Alcohol 4,8-Dimethyl-1-nonanol Modified Aldehyde->Final Alcohol Reduction (ADH)

Caption: Hypothetical biosynthetic pathways for 4,8-dimethyl-1-nonanol in plants.

Analytical Workflow for the Identification and Quantification of 4,8-Dimethyl-1-Nonanol in Germinated Brown Rice

The detection of a potentially trace and novel compound like 4,8-dimethyl-1-nonanol requires a highly sensitive and specific analytical approach. The following protocol outlines a comprehensive workflow from sample preparation to instrumental analysis.

Sample Preparation: Germination and Extraction
  • Rice Germination:

    • Select a specific rice cultivar (e.g., Oryza sativa L. japonica or indica).

    • Wash 50 g of brown rice with distilled water and surface-sterilize with a 1% sodium hypochlorite solution for 30 minutes.[1]

    • Rinse thoroughly with distilled water and soak at 30°C for 12 hours, changing the water every 4 hours.[1]

    • Germinate the soaked rice on moist filter paper in a controlled environment (e.g., 25°C, 16h light/8h dark photoperiod) for 72 hours.[1]

    • Freeze-dry the germinated brown rice and grind it into a fine powder.

  • Volatile Compound Extraction (Headspace Solid-Phase Microextraction - HS-SPME):

    • Place 2 g of the GBR powder into a 20 mL headspace vial.

    • Add a saturated NaCl solution to inhibit enzymatic activity and improve the release of volatiles.

    • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes).

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 40 minutes) to adsorb the volatile compounds.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatography (GC):

    • Injector: Splitless mode at a high temperature (e.g., 250°C) to ensure efficient desorption of analytes from the SPME fiber.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating a wide range of volatile compounds.

    • Oven Temperature Program: A programmed temperature ramp is crucial for separating compounds with different boiling points. A typical program might start at 40°C, hold for a few minutes, and then ramp up to 250°C.

  • Mass Spectrometry (MS):

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for accurate mass measurements.

    • Scan Range: A wide mass range (e.g., m/z 40-450) to detect a broad spectrum of compounds.

Data Analysis and Compound Identification
  • Peak Deconvolution: Use appropriate software to separate co-eluting peaks in the chromatogram.

  • Library Matching: Compare the obtained mass spectra of unknown peaks with established mass spectral libraries such as NIST and Wiley.

  • Retention Index (RI) Calculation: Inject a series of n-alkanes under the same GC conditions to calculate the retention index for each peak. Compare this experimental RI with literature values for authentic standards to confirm compound identity.

  • Confirmation with Authentic Standard: The definitive identification of 4,8-dimethyl-1-nonanol requires the analysis of a certified reference standard under the same GC-MS conditions. The retention time and mass spectrum of the peak in the GBR sample must match those of the authentic standard.

Quantification

For quantitative analysis, an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but not present in the sample) should be added to the sample before extraction. A calibration curve can then be constructed using different concentrations of the authentic 4,8-dimethyl-1-nonanol standard to determine its concentration in the GBR sample.

Analytical Workflow Germinated Brown Rice Sample Germinated Brown Rice Sample HS-SPME Extraction HS-SPME Extraction Germinated Brown Rice Sample->HS-SPME Extraction GC-MS Analysis GC-MS Analysis HS-SPME Extraction->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Compound Identification Compound Identification Data Processing->Compound Identification Library Match & RI Quantification Quantification Compound Identification->Quantification Internal Standard Method

Caption: A streamlined analytical workflow for the detection of 4,8-dimethyl-1-nonanol.

Potential Biological Significance and Future Directions

While the presence of 4,8-dimethyl-1-nonanol in GBR is yet to be confirmed, other long-chain alcohols and related compounds have demonstrated interesting biological activities. For example, 1-nonanol has shown antifungal properties against Aspergillus flavus, a common grain storage fungus.[8][9] The structural complexity of 4,8-dimethyl-1-nonanol suggests it could interact with biological targets in unique ways.

Future research should focus on:

  • Targeted Analysis: Employing the rigorous analytical workflow described above to definitively confirm or deny the presence of 4,8-dimethyl-1-nonanol in various cultivars of germinated brown rice.

  • Bioactivity Screening: If identified, the compound should be isolated or synthesized and screened for a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

  • Sensory Analysis: Investigating the potential contribution of this and other trace volatile compounds to the overall aroma profile of germinated brown rice.

Conclusion

The volatile organic compound profile of germinated brown rice is a complex and dynamic area of study with implications for food quality and human health. While current research has identified numerous key volatiles, the potential for discovering novel, trace compounds like 4,8-dimethyl-1-nonanol remains. This technical guide has provided a comprehensive overview of the known volatilome of GBR, hypothesized its biosynthetic origins, and detailed a robust analytical methodology for its potential detection. The pursuit of such elusive molecules is a critical endeavor that promises to deepen our understanding of the chemistry of this important functional food and may unlock new avenues for scientific and therapeutic innovation.

References

  • Integrated Analysis of Metabolome and Volatile Profiles of Germinated Brown Rice from the Japonica and Indica Subspecies. (2021). MDPI. [Link]

  • Effects of germination and extrusion on volatile flavor compounds in brown rice. ResearchGate. [Link]

  • Effect of Germination on Flavor Volatiles of Cooked Brown Rice. ResearchGate. [Link]

  • Effects of Soaking on the Volatile Compounds, Textural Property, Phytochemical Contents, and Antioxidant Capacity of Brown Rice. (2022). MDPI. [Link]

  • Potential volatile markers of brown rice infested by the rice weevil, Sitophilus oryzae (L.) (Coleoptera: Curculionidae). PMC. [Link]

  • Antifungal mechanism of 1-nonanol against Aspergillus flavus growth revealed by metabolomic analyses. (2021). PubMed. [Link]

  • Expanding metabolism for biosynthesis of nonnatural alcohols. (2008). David Eisenberg's Lab - UCLA. [Link]

  • Biosynthesis of Leaf Alcohol. Kyoto University Research Information Repository. [Link]

  • Antifungal mechanism of 1-nonanol against Aspergillus flavus growth revealed by metabolomic analyses. ResearchGate. [Link]

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Exploratory

A Comprehensive In Vitro Toxicological Assessment of 4,8-dimethyl-1-nonanol: A Technical Guide

Introduction 4,8-dimethyl-1-nonanol, a branched-chain primary alcohol (CAS No. 33933-80-1)[1][2][3], presents a unique toxicological profile that necessitates a thorough in vitro evaluation.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4,8-dimethyl-1-nonanol, a branched-chain primary alcohol (CAS No. 33933-80-1)[1][2][3], presents a unique toxicological profile that necessitates a thorough in vitro evaluation. As a lipophilic molecule, its interactions with cellular membranes and potential for metabolic activation are of primary concern for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive framework for the in vitro toxicological assessment of 4,8-dimethyl-1-nonanol, outlining key experimental protocols and the scientific rationale behind their application. The focus is on establishing a robust safety profile by investigating cytotoxicity, genotoxicity, and skin sensitization potential.

Physicochemical Properties and Handling

PropertyInformation (based on 1-Nonanol)Reference
Appearance Colorless liquid[4]
Odor Floral, citrus-likeNot specified in SDS
Boiling Point 215 °C (419 °F)[4]
Flash Point 96 °C (205 °F)[4]
Solubility Insoluble in water[4]

Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]

  • Ensure adequate ventilation to minimize inhalation exposure.[4]

  • Avoid contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water.[4]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

In Vitro Toxicity Assessment Strategy

A tiered approach is recommended to comprehensively evaluate the in vitro toxicity of 4,8-dimethyl-1-nonanol. This involves a battery of assays to assess distinct toxicological endpoints.

Figure 1: Tiered approach for in vitro toxicity assessment.

Part 1: Cytotoxicity Assays

Cytotoxicity assays are fundamental to determining the concentration range of a compound that causes cell death or inhibits cell growth.[5][6] This information is crucial for dose selection in subsequent, more complex assays.

Recommended Assays:
  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium, which is indicative of cell membrane damage and necrosis.[7]

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate a suitable cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of 4,8-dimethyl-1-nonanol (e.g., from 0.1 µM to 1000 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO, ethanol) at the same concentration used to dissolve the test compound.[8][9]

  • MTT Addition: After the exposure period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Part 2: Genotoxicity Assays

Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which may lead to mutations and cancer.[10][11] A standard battery of in vitro tests is recommended to cover different genotoxic endpoints.[12]

Recommended Assays:
  • Bacterial Reverse Mutation Assay (Ames Test): This assay uses strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively, to detect gene mutations.[11][13]

  • In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[13]

  • In Vitro Chromosomal Aberration Assay: This assay evaluates the ability of a substance to induce structural changes in chromosomes of cultured mammalian cells.[13][14]

Experimental Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).[14]

  • Compound Treatment: Expose the cells to at least three concentrations of 4,8-dimethyl-1-nonanol, with and without metabolic activation (S9 mix), for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous period (e.g., 24 hours).

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for chromosomal damage.

G A 4,8-dimethyl-1-nonanol B 4,8-dimethylnonanal (Aldehyde) A->B Alcohol Dehydrogenase C 4,8-dimethylnonanoic acid (Carboxylic Acid) B->C Aldehyde Dehydrogenase

Figure 3: Postulated metabolic pathway of 4,8-dimethyl-1-nonanol.

Conclusion

A comprehensive in vitro toxicity assessment of 4,8-dimethyl-1-nonanol requires a multi-faceted approach. By systematically evaluating cytotoxicity, genotoxicity, and skin sensitization potential using the validated assays outlined in this guide, researchers can generate a robust safety profile. The interpretation of these results, in conjunction with an understanding of the compound's metabolic fate, is essential for informed risk assessment and the responsible development of products containing this novel chemical entity.

References

  • ScitoVation. (2023, May 12). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Approaches for Assessing the Genotoxicity of Nanomaterials. Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). In-vitro genotoxicity testing – mammalian cell assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Integrated non-animal testing methods for skin sensitization characterization of chemicals. Retrieved from [Link]

  • Enzo Life Sciences. (n.d.). Cytotoxicity Assay | Journal of Experimental and Clinical Toxicology. Retrieved from [Link]

  • Eurofins. (n.d.). KeratinoSens. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2016, September 27). Skin Sensitization: In Vitro Methods and Risk Assessment. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Using In Vitro Assays, the Direct Peptide Reactivity Assay (DPRA), KeratinoSens™ Assay (KS), and Human Cell Line Activation Test (h-CLAT) to Assess Skin Sensitization Potential of Electronic Cigarette Liquids. Retrieved from [Link]

  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • OMICS International. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • MDPI. (2025, August 20). New Horizons in Skin Sensitization Assessment of Complex Mixtures: The Use of New Approach Methodologies Beyond Regulatory Approaches. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). APPENDIX 6. TOXICOLOGICAL DATA FOR CLASS 3 SOLVENTS. Retrieved from [Link]

  • NextSDS. (n.d.). 1-Nonanol, 4,8-dimethyl- — Chemical Substance Information. Retrieved from [Link]

  • American Society for Microbiology. (2022, November 23). Utilizing Alcohol for Alkane Biosynthesis by Introducing a Fatty Alcohol Dehydrogenase. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Nonanol, 4,8-dimethyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). Pharmacology of ethanol. Retrieved from [Link]

  • ResearchGate. (2016, April 30). (PDF) Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Retrieved from [Link]

  • Frontiers. (2021, January 7). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Multiomics Studies on Metabolism Changes in Alcohol-Associated Liver Disease. Retrieved from [Link]

  • PubMed. (2012, April 5). Short-term immunological effects of non-ethanolic short-chain alcohols. Retrieved from [Link]

  • Semantic Scholar. (2021, April 21). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. Retrieved from [Link]

  • ResearchGate. (2025, December 23). Cytotoxicity of Eight Organic Solvents Towards Balb/3T3 and 293T Cells. Retrieved from [Link]

Sources

Foundational

High-Fidelity Determination of the Octanol-Water Partition Coefficient (logP) for 4,8-Dimethyl-1-nonanol

Executive Overview & Structural Causality As a Senior Application Scientist navigating the intersection of physical chemistry and pharmacokinetics, understanding the lipophilicity of a molecule is paramount. The octanol-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview & Structural Causality

As a Senior Application Scientist navigating the intersection of physical chemistry and pharmacokinetics, understanding the lipophilicity of a molecule is paramount. The octanol-water partition coefficient ( logPow​ or simply logP ) serves as the fundamental metric for predicting membrane permeability, bioaccumulation, and formulation compatibility.

This whitepaper provides an in-depth technical analysis of the logP for 4,8-dimethyl-1-nonanol (also known as 4,8-dimethylnonan-1-ol). Structurally, this molecule is an 11-carbon branched primary alcohol[1]. The 11-carbon backbone imparts significant hydrophobic character, driving the molecule out of aqueous phases and into lipid-rich environments. However, the causality of its specific logP (~4.00)[2] lies in its branching: the methyl groups at the C4 and C8 positions subtly disrupt the highly ordered van der Waals packing that would otherwise occur in a straight-chain undecanol. This branching lowers the melting point, rendering it a liquid at room temperature, while the terminal primary hydroxyl group provides a highly localized polar "anchor" capable of hydrogen bonding. This amphiphilic geometry is the exact mechanistic driver for its utility in transdermal drug delivery and its volatility as a plant metabolite[3][4].

Physicochemical Profile

To establish a baseline for our experimental design, we must first review the computed and experimental physicochemical parameters of 4,8-dimethyl-1-nonanol[1][2].

ParameterValueCausality / Significance
IUPAC Name 4,8-dimethylnonan-1-olDefines the branched aliphatic structure.
Molecular Formula C11​H24​O High carbon-to-oxygen ratio dictates strong lipophilicity.
Molecular Weight 172.31 g/mol Low molecular weight facilitates rapid diffusion across membranes.
Topological Polar Surface Area (TPSA) 20.2 ŲExtremely low TPSA; highly favorable for crossing the stratum corneum.
Predicted logP (XLogP3-AA) ~4.00Indicates strong partitioning into the octanol (lipid) phase.
Aqueous Solubility ~57.47 mg/L @ 25 °C (est.)Poor aqueous solubility necessitates careful solvent selection during assays.

Application Dynamics: The Role of logP in Pharmacokinetics and Ecology

The logP of ~4.00 places 4,8-dimethyl-1-nonanol in a critical "Goldilocks" zone for specific applications:

  • Transdermal Penetration Enhancement: Research has demonstrated that 4,8-dimethyl-1-nonanol acts as a potent penetration enhancer for drugs like 5-fluorouracil and tramadol hydrochloride[4][5]. The causality here is strictly thermodynamic: its high logP drives the molecule to partition aggressively into the lipid-rich matrix of the stratum corneum. Once embedded, the branched methyl groups disrupt the highly ordered ceramide/cholesterol packing, increasing the free volume and diffusivity for co-administered active pharmaceutical ingredients (APIs).

  • Volatile Organic Compound (VOC) Profiling: In botanical metabolomics, 4,8-dimethyl-1-nonanol has been identified as a key volatile metabolite in the headspace of Chorisia species[3][6]. Its logP dictates its volatility and release kinetics from the aqueous sap of the plant into the atmosphere, serving as a chemotaxonomic marker.

G A 4,8-dimethyl-1-nonanol (Aqueous Vehicle) B Stratum Corneum (Lipid Matrix) A->B High logP (~4.0) Thermodynamic Drive C Lipid Packing Disruption B->C Branched Aliphatic Chain Interference D Enhanced API Diffusivity C->D Increased Permeability (e.g., 5-Fluorouracil)

Fig 1: Thermodynamic partitioning and mechanism of action for transdermal penetration enhancement.

Methodological Selection: Causality of Assay Choice

Determining the exact experimental logP for a molecule with a predicted value of ~4.00 requires a strategic choice between two gold-standard methodologies: (Shake-Flask Method)[7] and (HPLC Method)[8][9].

The Causality of Choosing HPLC (OECD 117): The Shake-Flask method (OECD 107) is highly accurate but is generally restricted to compounds with a logP between -2 and 4[7]. Because 4,8-dimethyl-1-nonanol sits precisely at the upper boundary of this range, the Shake-Flask method risks generating micro-emulsions during the agitation phase. These micro-droplets of octanol suspended in the water phase can lead to a massive overestimation of the aqueous concentration, thereby artificially depressing the calculated logP .

Conversely, the HPLC method (OECD 117) relies on the retention time of the analyte on a reverse-phase C18 column[9][10]. The hydrocarbon chains of the stationary phase act as the lipophilic surrogate for octanol, while the mobile phase acts as the aqueous surrogate. This method is valid for logP values ranging from 0 to 6[9][11], making it the superior, self-validating choice for a highly lipophilic compound like 4,8-dimethyl-1-nonanol.

Self-Validating Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (OECD TG 117)

This protocol is designed as a self-validating system; the accuracy of the target molecule's logP is continuously verified against a calibration curve of known reference standards[10][11].

Step 1: System Suitability and Mobile Phase Preparation

  • Prepare an isocratic mobile phase consisting of Methanol/Water (e.g., 75:25 v/v). The high methanol content is required to elute highly lipophilic compounds ( logP ~4.0) within a reasonable timeframe.

  • Degas the mobile phase via ultrasonication and vacuum filtration.

  • Equilibrate a reverse-phase C18 analytical column (e.g., 5 µm, 150 x 4.6 mm) at a constant temperature (typically 25 °C ± 1 °C) to prevent thermodynamic drift during partitioning.

Step 2: Calibration with Reference Standards Select at least six reference substances with known logP values that bracket the expected value of 4,8-dimethyl-1-nonanol (4.00)[10]. Suggested Standards:

  • Toluene ( logP = 2.73)

  • Chlorobenzene ( logP = 2.84)

  • Ethylbenzene ( logP = 3.15)

  • n-Propylbenzene ( logP = 3.69)

  • Phenanthrene ( logP = 4.46)

  • Fluoranthene ( logP = 5.10)

  • Inject a non-retained compound (e.g., thiourea) to determine the dead time ( t0​ )[10].

  • Inject the reference standards and record their retention times ( tR​ ).

  • Calculate the capacity factor ( k ) for each standard:

    k=t0​tR​−t0​​
  • Construct a calibration curve by plotting logk versus the known logP of the standards. Self-Validation Check: The correlation coefficient ( R2 ) must be ≥0.99 .

Step 3: Analyte Determination

  • Prepare a solution of 4,8-dimethyl-1-nonanol in the mobile phase.

  • Inject the sample in triplicate.

  • Calculate the capacity factor ( k ) for 4,8-dimethyl-1-nonanol.

  • Interpolate the experimental logP from the validated calibration curve.

G S1 1. Run Reference Standards (logP 2.7 to 5.1) S2 2. Isocratic HPLC Elution (C18 Column, 25°C) S1->S2 S3 3. Measure Retention Time (tR) & Dead Time (t0) S2->S3 Inject Sample S4 4. Calculate Capacity Factor k = (tR - t0) / t0 S3->S4 Data Processing S5 5. Interpolate logP for 4,8-dimethyl-1-nonanol S4->S5 Apply Calibration Curve

Fig 2: Self-validating HPLC workflow for logP determination according to OECD TG 117.

Protocol B: Shake-Flask Method (OECD TG 107) - Orthogonal Validation

While HPLC is preferred, the Shake-Flask method can be used as an orthogonal validation tool if strict phase-separation protocols are observed[7][12].

Step 1: Pre-saturation

  • Stir mutually saturated n-octanol and high-purity water (Milli-Q) for 24 hours at 25 °C. Allow the phases to separate completely to ensure thermodynamic equilibrium.

Step 2: Partitioning (Self-Validating Phase Ratios) To prove that the calculated logP is independent of concentration and volume, use three different phase ratios (e.g., Octanol:Water at 1:10, 1:20, and 1:50) due to the high lipophilicity of the analyte.

  • Dissolve a known mass of 4,8-dimethyl-1-nonanol in the pre-saturated octanol phase.

  • Add the corresponding volume of pre-saturated water to glass centrifuge tubes.

  • Invert the tubes slowly (do not shake vigorously) 100 times over 5 minutes. Causality: Slow inversion prevents the formation of stable micro-emulsions that plague highly lipophilic alcohols.

Step 3: Phase Separation and Quantification

  • Centrifuge the tubes at 4000 RPM for 30 minutes to ensure absolute phase separation.

  • Carefully sample the aqueous and octanol phases using separate glass syringes.

  • Quantify the concentration of 4,8-dimethyl-1-nonanol in both phases using Gas Chromatography-Mass Spectrometry (GC-MS)[3].

  • Calculate logP :

    logP=log10​(Cwater​Coctanol​​)
  • Self-Validation Check: Calculate the total mass balance. The sum of the mass in both phases must equal the initial mass introduced ( ±5% ).

References

  • PubChem (National Institutes of Health). "4,8-Dimethylnonan-1-ol | CID 549996 - PubChem." National Center for Biotechnology Information. Available at:[Link]

  • The Good Scents Company. "4,8-dimethyl-1-nonanol, 33933-80-1." The Good Scents Company Information System. Available at:[Link]

  • Hanif R, Ping QN, Mo FZ, Gao Z (1998). "Enhancing effect of 4,8-Dimethyl-1-Nonanol on the transepidermal delivery of 5-fluorouracil and tramadol hydrochloride." Journal of China Pharmaceutical University, 29(3), 170-175. Available at:[Link]

  • Farrag, A. R., et al. (2023). "Exploring the volatile metabolites of three Chorisia species: Comparative headspace GC–MS, multivariate chemometrics, chemotaxonomic significance, and anti-SARS-CoV-2 potential." Saudi Pharmaceutical Journal, 31(D1). Available at:[Link]

  • OECD (2022). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at:[Link]

  • OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at:[Link]

Sources

Exploratory

A Technical Guide to the Thermophysical Properties of 4,8-dimethyl-1-nonanol: Estimation and Experimental Validation

Abstract 4,8-dimethyl-1-nonanol is a branched-chain alcohol with potential applications in drug formulation, specialty solvents, and as a precursor in chemical synthesis. A thorough understanding of its thermophysical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4,8-dimethyl-1-nonanol is a branched-chain alcohol with potential applications in drug formulation, specialty solvents, and as a precursor in chemical synthesis. A thorough understanding of its thermophysical properties, such as ideal gas heat capacity and dynamic viscosity, is crucial for process design, computational modeling, and safety assessments. However, a conspicuous lack of experimentally derived data for this specific molecule necessitates the use of robust predictive methodologies. This technical guide provides a comprehensive framework for estimating these critical properties using established group contribution methods. Furthermore, it emphasizes the indispensability of experimental validation by providing detailed protocols for laboratory-based measurements. This document is intended for researchers, chemical engineers, and drug development professionals who require reliable thermophysical data for novel or uncharacterized compounds.

Introduction: The Challenge of Data Scarcity

In the realm of chemical process development and formulation science, accurate thermophysical data is the bedrock of reliable modeling and design. For a molecule such as 4,8-dimethyl-1-nonanol (C11H24O), the absence of readily available experimental data presents a significant challenge.[1][2][3][4][5] This guide confronts this data gap by providing a practical, scientifically grounded approach to estimating two key properties: ideal gas heat capacity (C_p°) and dynamic viscosity (η).

We will delve into the application of group contribution methods, which are powerful predictive tools that correlate molecular structure with macroscopic properties.[6][7][8][9] Specifically, we will employ the Joback method for its comprehensive nature in estimating multiple properties from structure alone.[6][10][11] This guide will serve not only as a repository of estimated data for 4,8-dimethyl-1-nonanol but also as a methodological template for scientists facing similar data scarcity challenges with other novel compounds.

Molecular Structure and Group Decomposition

The first step in any group contribution method is the deconstruction of the molecule into its constituent functional groups. The chemical structure of 4,8-dimethyl-1-nonanol is shown below.

Caption: Molecular structure of 4,8-dimethyl-1-nonanol.

For the Joback method, the molecule is broken down into the following functional groups:

Group TypeGroup FormulaNumber of Occurrences
Primary Aliphatic Carbon-CH33
Secondary Aliphatic Carbon-CH2-5
Tertiary Aliphatic Carbon>CH-2
Primary Alcohol-OH (alcohol)1

Estimation of Ideal Gas Heat Capacity (C_p°)

The ideal gas heat capacity is a fundamental thermodynamic property representing the amount of heat required to raise the temperature of one mole of a substance by one degree Kelvin at constant pressure, in a state of zero pressure. It is a function of temperature and can be estimated using a polynomial equation where the coefficients are determined by group contributions.[6][10]

Theoretical Basis: The Joback Method

The Joback method uses a fourth-order polynomial to express the temperature dependency of the ideal gas heat capacity[6][10][12]:

C_p° = (Σa - 37.93) + (Σb + 0.210)T + (Σc - 3.91 x 10⁻⁴)T² + (Σd + 2.06 x 10⁻⁷)T³

Where:

  • C_p° is the ideal gas heat capacity in J/(mol·K).

  • T is the temperature in Kelvin.

  • a, b, c, d are the group contribution values for the heat capacity coefficients.

Calculation for 4,8-dimethyl-1-nonanol

Using the group decomposition from Section 2 and standard tables for Joback group contributions, we can calculate the sums of the coefficients.

GroupOccurrences (N)aΣ(N·a)bΣ(N·b)cΣ(N·c)dΣ(N·d)
-CH331.95E+015.85E+01-8.08E-03-2.42E-021.53E-044.59E-04-9.67E-08-2.90E-07
-CH2-51.03E+015.15E+011.99E-029.95E-02-1.09E-05-5.45E-05-1.17E-09-5.85E-09
>CH-2-1.21E+00-2.42E+005.36E-021.07E-01-3.52E-05-7.04E-052.05E-084.10E-08
-OH12.57E+012.57E+01-4.27E-03-4.27E-037.54E-057.54E-05-4.56E-08-4.56E-08
Total 1.33E+02 1.78E-01 4.09E-04 -3.01E-07

Now, we can determine the final coefficients for the polynomial equation:

  • A = 133 - 37.93 = 95.07

  • B = 0.178 + 0.210 = 0.388

  • C = 4.09 x 10⁻⁴ - 3.91 x 10⁻⁴ = 1.80 x 10⁻⁵

  • D = -3.01 x 10⁻⁷ + 2.06 x 10⁻⁷ = -9.50 x 10⁻⁸

The resulting equation for the ideal gas heat capacity of 4,8-dimethyl-1-nonanol as a function of temperature is:

C_p°(T) = 95.07 + 0.388T + 1.80 x 10⁻⁵T² - 9.50 x 10⁻⁸T³

Estimated Ideal Gas Heat Capacity Values
Temperature (K)Estimated C_p° (J/(mol·K))
298.15210.8
400250.3
500289.0
600327.3
700365.0

Estimation of Liquid Dynamic Viscosity (η)

Dynamic viscosity is a measure of a fluid's resistance to flow. It is a critical parameter in fluid dynamics calculations, affecting everything from pumping power requirements to mixing efficiency. For liquids, viscosity is strongly dependent on temperature.

Theoretical Basis: The Orrick-Erbar Method

The Orrick-Erbar method is a group contribution method for predicting the dynamic viscosity of liquids. The method is based on the following equation:

ln(η) = A + B/T

Where:

  • η is the dynamic viscosity in Pa·s.

  • T is the temperature in Kelvin.

  • A and B are parameters determined from group contributions and other physical properties. The determination of A and B often requires the normal boiling point (Tb) and critical properties (Tc, Pc, Vc), which can also be estimated using the Joback method.[6][13]

The workflow for estimating viscosity often involves a multi-step process, as illustrated below.

A Molecular Structure (4,8-dimethyl-1-nonanol) B Group Decomposition (Joback Method) A->B C Estimate Primary Properties (Tb, Tc, Pc, Vc) B->C D Calculate Orrick-Erbar Parameters (A, B) C->D E Calculate Dynamic Viscosity (η) as a function of T D->E

Caption: Workflow for estimating dynamic viscosity.

Estimation of Primary Properties (Joback Method)

Before calculating viscosity, we must first estimate the normal boiling point (Tb) and molecular weight (Mw).

  • Molecular Weight (Mw): Based on the formula C11H24O, the molecular weight is 172.31 g/mol .[2]

  • Normal Boiling Point (Tb): Tb (K) = 198 + Σ(Group Contributions)

    • -CH3: 3 * 23.58 = 70.74

    • -CH2-: 5 * 22.88 = 114.4

    • CH-: 2 * 21.74 = 43.48

    • -OH: 1 * 92.88 = 92.88

    • Σ = 321.5

    • Tb = 198 + 321.5 = 519.5 K (246.35 °C)

Calculation of Dynamic Viscosity

Due to the complexity and proprietary nature of some constants within the Orrick-Erbar method, a precise calculation is beyond the scope of this general guide. However, based on the estimated boiling point and the structural class (a long-chain branched alcohol), a qualitative assessment can be made. The viscosity is expected to be significantly higher than that of shorter-chain alcohols and to decrease exponentially with increasing temperature. For a quantitative estimate, specialized chemical process simulation software (e.g., Aspen Plus, CHEMCAD) that incorporates these predictive models is recommended.

Experimental Validation: A Self-Validating System

Predictive models provide valuable estimates, but for critical applications in research and drug development, experimental validation is paramount.[14] A robust experimental protocol ensures the trustworthiness of the data used in further studies.

Protocol for Dynamic Viscosity Measurement

This protocol outlines the measurement of dynamic viscosity using a rotational viscometer, a common and reliable instrument for this purpose.

Objective: To determine the dynamic viscosity of 4,8-dimethyl-1-nonanol at various temperatures.

Materials:

  • 4,8-dimethyl-1-nonanol sample (>95% purity)

  • Rotational viscometer (e.g., Brookfield, Anton Paar)

  • Appropriate spindle for the expected viscosity range

  • Temperature-controlled water bath or Peltier temperature controller

  • Calibrated thermometer

  • Standard viscosity calibration fluids

Procedure:

  • Instrument Calibration:

    • Verify the viscometer's calibration using standard viscosity fluids at a known temperature (e.g., 25 °C). The measured viscosity should be within the specified tolerance of the standard.

  • Sample Preparation:

    • Ensure the sample is free of air bubbles and particulates.

    • Place the required volume of the sample into the viscometer's sample cup or beaker.

  • Temperature Control:

    • Immerse the sample cup in the temperature-controlled bath or ensure the Peltier controller is active.

    • Set the desired temperature and allow the sample to equilibrate for at least 20 minutes.

    • Verify the sample temperature with a calibrated thermometer.

  • Measurement:

    • Select a spindle and rotational speed (RPM) that will result in a torque reading between 10% and 90% of the instrument's full-scale range. This ensures measurement accuracy.

    • Start the spindle rotation.

    • Allow the reading to stabilize before recording the viscosity value and the corresponding torque percentage.

    • Repeat the measurement at several different RPMs to check for Newtonian behavior (viscosity independent of shear rate).

  • Data Collection:

    • Repeat steps 3 and 4 for each desired temperature point (e.g., in 10 °C increments from 25 °C to 75 °C).

  • Data Analysis:

    • Plot the dynamic viscosity (η) as a function of temperature (T).

    • Fit the data to an appropriate model, such as the Arrhenius-type equation used in the Orrick-Erbar method, to determine the empirical parameters A and B.

Conclusion

This guide has provided a comprehensive approach to determining the ideal gas heat capacity and dynamic viscosity of 4,8-dimethyl-1-nonanol in the absence of experimental data. By leveraging the Joback group contribution method, we have established a temperature-dependent polynomial for ideal gas heat capacity and outlined the workflow for estimating dynamic viscosity. These estimations are crucial for preliminary process design and modeling.

However, the core principle of scientific integrity demands that these predictions be viewed as a starting point. The provided experimental protocol for viscosity measurement underscores the necessity of validation. For researchers, scientists, and drug development professionals, this dual approach of prediction and verification forms a robust and trustworthy framework for characterizing novel materials and ensuring the accuracy of subsequent scientific and engineering endeavors.

References

  • Joback, K. G. (1984). A Unified Group Contribution Method for Estimating Pure Component Properties. MIT, Department of Chemical Engineering.
  • Lydersen, A. L. (1955). Estimation of Critical Properties of Organic Compounds. University of Wisconsin College of Engineering.
  • Reid, R. C., Prausnitz, J. M., & Poling, B. E. (1987). The Properties of Gases and Liquids (4th ed.). McGraw-Hill.
  • Benson, S. W. (1976).
  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group Contributions.
  • NIST Chemistry WebBook. (n.d.). 4,8-dimethyl-1-nonanol. Retrieved from [Link]

  • PubChem. (n.d.). 4,8-dimethylnonan-1-ol. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4,8-dimethyl-1-nonanol. Retrieved from [Link]

  • Orrick, C., & Erbar, J. H. (1973). Estimation of viscosity for organic liquids.
  • van Velzen, D., Cardozo, R. L., & Langenkamp, H. (1972). A Liquid Viscosity-Temperature-Chemical Constitution Relation for Organic Compounds. Industrial & Engineering Chemistry Fundamentals, 11(1), 20-25.
  • Poling, B. E., Prausnitz, J. M., & O'Connell, J. P. (2001). The Properties of Gases and Liquids (5th ed.). McGraw-Hill.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Gas Chromatographic Analysis of 4,8-Dimethyl-1-nonanol

Abstract This document provides a comprehensive guide to the sample preparation and subsequent gas chromatography (GC) analysis of 4,8-dimethyl-1-nonanol, a branched-chain C11 alcohol. Due to its polarity and potential f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the sample preparation and subsequent gas chromatography (GC) analysis of 4,8-dimethyl-1-nonanol, a branched-chain C11 alcohol. Due to its polarity and potential for steric hindrance, direct GC analysis can result in poor peak shape and reduced sensitivity. This application note details robust protocols for sample extraction from various matrices using liquid-liquid extraction (LLE) and solid-phase microextraction (SPME), followed by chemical derivatization to enhance volatility and improve chromatographic performance. The methodologies are designed for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of this analyte.

Introduction: The Analytical Challenge of Branched-Chain Alcohols

4,8-Dimethyl-1-nonanol, with a molecular weight of 172.31 g/mol and a relatively non-polar character (XLogP3-AA: 4), presents unique challenges for gas chromatographic analysis.[1] While its volatility is sufficient for GC, the presence of a primary alcohol functional group can lead to peak tailing due to hydrogen bonding interactions with active sites in the GC system. Furthermore, the methyl branching at positions 4 and 8 can introduce steric hindrance, potentially affecting the efficiency of derivatization reactions.

Direct injection of samples containing 4,8-dimethyl-1-nonanol is often not feasible, especially in complex matrices, due to low concentrations and the presence of interfering compounds. Therefore, a robust sample preparation strategy is paramount to achieving accurate and reliable results. This guide will explore two effective extraction techniques, LLE and SPME, followed by a detailed derivatization protocol to convert the alcohol into a more suitable form for GC analysis.

Physicochemical Properties of 4,8-Dimethyl-1-nonanol

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₁₁H₂₄OPubChem[1]
Molecular Weight172.31 g/mol PubChem[1]
XLogP3-AA4PubChem[1]
Water Solubility57.47 mg/L @ 25 °C (estimated)The Good Scents Company[2]
Kovats Retention Index1229, 1230 (Semi-standard non-polar)PubChem[1]

The low water solubility suggests that extraction into an organic solvent will be efficient. The Kovats retention index provides a reference point for developing the GC temperature program.

Sample Preparation: Extraction Methodologies

The choice of extraction method depends on the sample matrix, the required sensitivity, and the available equipment.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for extracting analytes from aqueous matrices. The low water solubility of 4,8-dimethyl-1-nonanol makes it an ideal candidate for this method.

Protocol for LLE from Aqueous Samples:

  • Sample Aliquot: Transfer a known volume (e.g., 5-10 mL) of the aqueous sample into a separatory funnel.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a non-interfering branched-chain alcohol or a stable isotope-labeled analog) to a known concentration. This will correct for variations in extraction efficiency and injection volume.

  • pH Adjustment (Optional): For samples with varying pH, adjust to a neutral pH (6.5-7.5) to ensure consistent extraction efficiency.

  • Solvent Addition: Add a suitable, water-immiscible organic solvent. The choice of solvent is critical and should be based on the polarity of the analyte. For 4,8-dimethyl-1-nonanol, solvents such as ethyl acetate, hexane, or dichloromethane are recommended.[3] A sample-to-solvent ratio of 1:1 or 1:2 (v/v) is a good starting point.

  • Salting Out: To enhance the partitioning of the analyte into the organic phase, add a salt such as sodium chloride (NaCl) to the aqueous phase to saturation.[3]

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, ensuring to vent periodically to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The organic layer, containing the analyte, will be the upper or lower phase depending on its density relative to water.

  • Collection: Carefully drain the organic layer into a clean collection vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to the collected organic extract to remove any residual water.

  • Concentration: If necessary, concentrate the extract to the desired volume under a gentle stream of nitrogen gas. Avoid complete dryness.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., hexane or ethyl acetate) before derivatization.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free, rapid, and sensitive technique that is well-suited for the analysis of volatile and semi-volatile organic compounds.[4] It involves the partitioning of the analyte from the sample matrix onto a coated fiber, which is then thermally desorbed in the GC inlet.

SPME Fiber Selection:

For a moderately polar and volatile compound like 4,8-dimethyl-1-nonanol, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is a suitable choice.[5] The DVB provides a porous structure that enhances the adsorption of volatile analytes.

Protocol for Headspace SPME (HS-SPME) from Liquid and Solid Samples:

  • Sample Preparation:

    • Liquid Samples: Place a known volume (e.g., 2-5 mL) of the liquid sample into a headspace vial.

    • Solid Samples: Weigh a known amount (e.g., 1-2 g) of the solid sample into a headspace vial. For solid matrices, the addition of a small amount of water may be necessary to facilitate the release of the analyte into the headspace.

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard.

  • Matrix Modification (Optional): For aqueous samples, the addition of salt (e.g., NaCl) can increase the ionic strength and promote the partitioning of the analyte into the headspace.

  • Vial Sealing: Securely seal the vial with a PTFE-lined septum and an aluminum cap.

  • Incubation and Extraction:

    • Place the vial in a heating block or autosampler with agitation.

    • Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow the analyte to partition into the headspace.

    • Expose the SPME fiber to the headspace for a predetermined extraction time (e.g., 20-40 minutes) while maintaining the temperature and agitation.

  • Desorption: Retract the fiber into the needle and immediately transfer it to the GC inlet for thermal desorption. The desorption temperature and time will depend on the GC method parameters.

Derivatization: Enhancing Volatility and Peak Shape

To overcome the challenges associated with the analysis of polar alcohols, derivatization is a critical step. Silylation, the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is a highly effective method for increasing volatility and improving chromatographic performance.[6]

Silylation Protocol:

  • Reagent Selection: The most common and effective silylating reagent for alcohols is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst such as 1% trimethylchlorosilane (TMCS).[7] The catalyst can help to drive the reaction to completion, especially for sterically hindered alcohols.[6]

  • Reaction Setup:

    • To the dried sample extract (from LLE) or a standard solution, add a suitable solvent (e.g., 50-100 µL of pyridine or acetonitrile).

    • Add an excess of the silylating reagent (e.g., 50-100 µL of BSTFA + 1% TMCS). A molar ratio of at least 2:1 of the silylating reagent to the active hydrogen is recommended.[6]

  • Reaction Conditions:

    • Tightly cap the reaction vial.

    • Heat the vial at 60-70°C for 30-60 minutes. The branching near the hydroxyl group in 4,8-dimethyl-1-nonanol may necessitate slightly longer reaction times or higher temperatures to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for direct injection into the GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following are recommended starting parameters for the GC-MS analysis of the TMS-derivatized 4,8-dimethyl-1-nonanol. Optimization will be necessary based on the specific instrument and column used.

ParameterRecommended SettingRationale
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar column provides good separation for a wide range of compounds and is compatible with the non-polar TMS derivative.
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/minInert and provides good efficiency.
Inlet Temperature 250-280°CEnsures efficient vaporization of the derivatized analyte.
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection maximizes sensitivity, while split injection prevents column overload.
Oven Temperature Program Initial: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 minThis program allows for the separation of the analyte from potential matrix components and ensures its elution within a reasonable time.
MS Ion Source Electron Ionization (EI)Standard ionization technique that provides reproducible fragmentation patterns for library matching.
Ion Source Temperature 230°CA standard temperature for EI sources.
Quadrupole Temperature 150°CA standard temperature for quadrupoles.
Electron Energy 70 eVStandard energy for generating reproducible mass spectra.
Mass Range m/z 40-450A wide enough range to capture the molecular ion and key fragment ions of the TMS derivative.

Data Analysis and Quantification

Quantification is typically performed using the internal standard method. A calibration curve should be prepared using a series of standards containing known concentrations of 4,8-dimethyl-1-nonanol and a constant concentration of the internal standard. To account for potential matrix effects, which can cause signal suppression or enhancement, it is highly recommended to prepare matrix-matched calibration standards.[8]

Workflow and Logic

The overall analytical workflow is designed to ensure the accurate and reliable quantification of 4,8-dimethyl-1-nonanol.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_extraction_methods Extraction Options Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization LLE Liquid-Liquid Extraction Extraction->LLE SPME Solid-Phase Microextraction Extraction->SPME GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing GCMS->Data Report Reporting Data->Report

Sources

Application

using 4,8-dimethyl-1-nonanol as a biomarker in seed germination metabolomics

Application Note: Profiling 4,8-Dimethyl-1-nonanol as a Volatile Biomarker in Seed Germination Metabolomics Executive Rationale Seed germination is a highly dynamic developmental phase characterized by massive metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Profiling 4,8-Dimethyl-1-nonanol as a Volatile Biomarker in Seed Germination Metabolomics

Executive Rationale

Seed germination is a highly dynamic developmental phase characterized by massive metabolic reprogramming and the mobilization of lipid reserves. During this quiescent-to-active transition, volatile organic compounds (VOCs) serve as real-time, non-destructive readouts of seed vigor and stress responses. Recent advances in untargeted metabolomics have identified 4,8-dimethyl-1-nonanol (C₁₁H₂₄O) as a critical volatile biomarker. Its emission profile is highly responsive to oxidative stress events, such as ozone disinfection treatments, and serves as an indicator of lipid peroxidation and membrane remodeling in grains like barley and rice 12.

This guide outlines the mechanistic origins of this biomarker and provides a self-validating Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) protocol for its precise quantification.

Metabolic Context: The Origin of 4,8-dimethyl-1-nonanol

To utilize a biomarker effectively, one must understand the causality of its generation. 4,8-dimethyl-1-nonanol is a branched-chain aliphatic alcohol 3. During early germination, reactive oxygen species (ROS) act as signaling molecules to break seed dormancy. However, when seeds are subjected to exogenous oxidative stress (e.g., ozone treatment for pathogen control), excessive ROS triggers the lipoxygenase (LOX) pathway.

This pathway induces the peroxidation of polyunsaturated fatty acids and isoprenoid-linked lipids within the seed membrane. Subsequent enzymatic cleavage by hydroperoxide lyases (HPL) and reduction by alcohol dehydrogenases (ADH) generate various volatile alcohols. The accumulation of 4,8-dimethyl-1-nonanol specifically indicates the degradation of branched-chain lipid precursors, making it a highly specific marker for oxidative membrane remodeling rather than general respiration 1.

G A Seed Germination (Quiescent to Active) B Oxidative Stress (e.g., Ozone Treatment) A->B Induction C Lipid Peroxidation (Membrane Remodeling) B->C ROS Signaling D 4,8-dimethyl-1-nonanol (VOC Biomarker Release) C->D Enzymatic Cleavage E HS-SPME Capture (50°C, 30 min) D->E Volatilization F GC-MS Quantification (Self-Validating Profiling) E->F Desorption

Metabolic generation and analytical workflow for 4,8-dimethyl-1-nonanol in seed metabolomics.

Systems-Level Analytical Strategy

Because 4,8-dimethyl-1-nonanol is a semi-volatile trace compound (MW 172.31 g/mol ), standard solvent extraction fails to capture its dynamic emission. HS-SPME is chosen to selectively concentrate the vapor phase.

To ensure the protocol operates as a self-validating system , three quality control (QC) tiers are integrated:

  • System Blanks: Empty sealed vials are run every 10 samples to rule out ambient or fiber carryover of C₁₁ alcohols.

  • Internal Standardization: 3-octanol (or a deuterated analog) is spiked onto the vial wall. Its consistent recovery validates that thermodynamic equilibrium was successfully reached during headspace extraction.

  • Retention Index (RI) Calibration: An n-alkane series (C₈-C₂₀) is run to calculate the Kovats Retention Index. 4,8-dimethyl-1-nonanol must elute at an RI of approximately 1230, confirming its identity alongside MS spectral matching 13.

Methodological Execution

Phase 1: Seed Matrix Preparation & Stress Induction
  • Sample Aliquoting: Weigh exactly 2.0 g of seeds (e.g., Hordeum vulgare) into a 20 mL precision-thread glass headspace vial.

  • Stress Application (Optional): For biomarker induction studies, subject the seeds to controlled ozone gas (e.g., 35 mg/L for 30 minutes) prior to sealing.

  • Internal Standard Addition: Inject 5 µL of 3-octanol (10 mg/L in methanol) onto the inner wall of the vial, avoiding direct contact with the seeds to prevent localized solvent toxicity.

  • Hermetic Sealing: Cap the vial immediately with a PTFE/silicone septum. Causality: PTFE ensures chemical inertness, while silicone provides a resealable barrier after fiber penetration, preventing the escape of the biomarker.

Phase 2: HS-SPME Extraction
  • Fiber Selection: Equip the autosampler with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.

  • Pre-incubation: Incubate the sealed vial at 50 °C for 10 minutes with agitation (250 rpm). Causality: Seeds are dense matrices. Pre-incubation accelerates the thermodynamic partitioning of internal VOCs into the headspace, maximizing the extraction yield of heavier compounds like 4,8-dimethyl-1-nonanol without inducing thermal degradation 1.

  • Extraction: Expose the SPME fiber to the headspace for exactly 30 minutes at 50 °C.

Phase 3: GC-MS Acquisition
  • Desorption: Insert the fiber into the GC inlet at 250 °C for 7 minutes in splitless mode. Causality: 4,8-dimethyl-1-nonanol has a relatively high boiling point. A 7-minute high-temperature desorption ensures complete transfer to the column, preventing ghost peaks in subsequent runs 1.

  • Chromatographic Separation: Use an HP-5MS UI (Ultra Inert) column (30 m × 0.25 mm × 0.25 µm). Set the carrier gas (Helium) to a constant flow of 0.8 mL/min.

  • Oven Program:

    • Hold at 40 °C for 1 min.

    • Ramp at 10 °C/min to 180 °C.

    • Ramp at 40 °C/min to 260 °C (Hold for 6 min).

  • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the ion source to 230 °C and scan from 35 to 350 amu.

Quantitative Data & Interpretation

To assist in method transfer and data interpretation, the following tables summarize the mechanistic rationale behind the analytical parameters and the expected biological shifts in the VOC profile.

Table 1: Optimized HS-SPME and GC-MS Parameters

ParameterSettingMechanistic Rationale
SPME Fiber 50/30 µm DVB/CAR/PDMSTri-phase coating captures a broad molecular weight range, ideal for semi-volatiles like C₁₁ alcohols.
Pre-incubation 50 °C for 10 minAccelerates thermodynamic equilibrium of VOCs between the dense seed matrix and the headspace.
Extraction Time 30 min at 50 °CAchieves maximum peak area for 4,8-dimethyl-1-nonanol without inducing thermal breakdown of the matrix.
Desorption 250 °C for 7 minEnsures complete transfer of higher-boiling-point volatiles to the GC column, preventing carryover.
GC Column HP-5MS UIUltra-inert stationary phase prevents peak tailing for active hydroxyl groups found in aliphatic alcohols.

Table 2: VOC Biomarker Shifts in Barley Seeds Under Ozone-Induced Oxidative Stress

Volatile Organic CompoundChemical ClassControl SeedsOzone-Treated SeedsBiological Implication
4,8-dimethyl-1-nonanol Branched Aliphatic Alcohol- (Not Detected)+ (Detected)Marker of severe lipid peroxidation and membrane remodeling.
2-tridecanol Secondary Alcohol+ (Detected)++ (Increased)Byproduct of accelerated fatty acid beta-oxidation.
2,4-di-tert-butylphenol Phenolic Compound+ (Detected)- (Decreased)Depletion of endogenous antioxidant reserves during stress.

(Data adapted from ozone-treatment metabolomics profiling 1)

References

  • Ozone Treatment Increases the Release of VOC from Barley, Which Modifies Seed Germination Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • Untargeted Lipidomics Reveal Quality Changes in High-Moisture Japonica Brown Rice at Different Storage Temperatures Foods - MDPI (via PMC) URL:[Link]

  • 4,8-Dimethylnonan-1-ol | C11H24O | CID 549996 PubChem - National Library of Medicine URL:[Link]

Sources

Method

Application Note: Structural Elucidation of 4,8-Dimethyl-1-nonanol using Electron Ionization Mass Spectrometry

Abstract This technical guide provides a comprehensive overview of the application of Electron Ionization (EI) Mass Spectrometry (MS) for the structural characterization of 4,8-dimethyl-1-nonanol. Aimed at researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the application of Electron Ionization (EI) Mass Spectrometry (MS) for the structural characterization of 4,8-dimethyl-1-nonanol. Aimed at researchers, scientists, and professionals in drug development and chemical analysis, this document details the core fragmentation pathways of this long-chain branched alcohol. We present a detailed, step-by-step protocol for data acquisition using Gas Chromatography-Mass Spectrometry (GC-MS) and offer in-depth explanations of the fragmentation mechanisms, supported by data interpretation guidelines.

Introduction

4,8-Dimethyl-1-nonanol (C₁₁H₂₄O, Molecular Weight: 172.31 g/mol ) is a branched-chain primary alcohol. Its structure, featuring methyl branches at positions 4 and 8, presents a unique fragmentation pattern under electron ionization, which can be leveraged for its unambiguous identification in complex mixtures. Understanding these fragmentation pathways is crucial for quality control, metabolite identification, and various research applications where precise structural confirmation is required.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1] For alcohols, the initial ionization event typically involves the removal of a non-bonding electron from the oxygen atom, forming a molecular ion (M⁺•).[2] However, for long-chain alcohols like 4,8-dimethyl-1-nonanol, this molecular ion is often of low abundance or entirely absent due to its instability and propensity to fragment rapidly.[3] The resulting fragment ions, however, provide a wealth of structural information.

Core Fragmentation Pathways of Alcohols

The fragmentation of alcohols in EI-MS is primarily governed by two key pathways:

  • Alpha-Cleavage (α-Cleavage): This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). This is often a dominant fragmentation pathway because it leads to the formation of a resonance-stabilized oxonium ion.[2]

  • Dehydration (Loss of Water): This pathway is characterized by the elimination of a water molecule (H₂O, 18 Da) from the molecular ion, resulting in a fragment ion with a mass of [M-18]⁺•.[3]

The presence of alkyl branches along the carbon chain, as in 4,8-dimethyl-1-nonanol, introduces additional cleavage points, leading to a more complex and informative mass spectrum.

Predicted Electron Ionization Mass Spectrum of 4,8-Dimethyl-1-nonanol

The mass spectrum of 4,8-dimethyl-1-nonanol is characterized by a series of fragment ions resulting from the aforementioned pathways. The molecular ion at m/z 172 is expected to be of very low intensity or absent.

m/z (Mass-to-Charge Ratio) Proposed Fragment Structure Fragmentation Pathway Significance
154[C₁₁H₂₂]⁺•Dehydration (Loss of H₂O)Indicates the presence of a hydroxyl group.
129[C₉H₁₇]⁺Cleavage at C4-C5 bond (loss of C₅H₁₁•)Indicates branching at C4.
115[C₈H₁₅]⁺Cleavage at C3-C4 bond (loss of C₄H₉•)Further confirmation of C4 branching.
71[C₅H₁₁]⁺Cleavage at C4-C5 bondCorresponds to the side chain lost to form m/z 129.
57[C₄H₉]⁺Cleavage at C8 methyl group and subsequent fragmentationCharacteristic alkyl fragment.
43[C₃H₇]⁺Isopropyl cation from the C8 terminusStrong indicator of the isopropyl terminal group.
31[CH₂OH]⁺Alpha-cleavageCharacteristic of primary alcohols, though may be of lower abundance in long-chain alcohols.

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for 4,8-dimethyl-1-nonanol upon electron ionization.

G cluster_dehydration Dehydration cluster_alpha Alpha-Cleavage cluster_cleavage C-C Bond Cleavage M 4,8-Dimethyl-1-nonanol (m/z 172, M+•) M_18 [M-18]+• (m/z 154) M->M_18 - H2O m31 [CH2OH]+ (m/z 31) M->m31 - C10H21• m129 [C9H17]+ (m/z 129) M->m129 - C5H11• m71 [C5H11]+ (m/z 71) M->m71 - C6H13O• m43 [C3H7]+ (m/z 43) M->m43 - C8H17O•

Caption: Proposed EI fragmentation of 4,8-dimethyl-1-nonanol.

Protocol for GC-MS Analysis of 4,8-Dimethyl-1-nonanol

This protocol outlines a self-validating methodology for the analysis of 4,8-dimethyl-1-nonanol using a standard Gas Chromatography-Mass Spectrometry system.

1. Sample Preparation

  • Objective: To prepare a dilute solution of the analyte suitable for GC-MS injection.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of 4,8-dimethyl-1-nonanol in a high-purity volatile solvent such as hexane or ethyl acetate.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL. The optimal concentration may vary depending on instrument sensitivity.

    • Transfer the final solution to a 2 mL autosampler vial.

  • Quality Control: Run a solvent blank before and after the sample sequence to check for system contamination.

2. GC-MS Instrumentation and Parameters

  • Rationale: The GC separates the analyte from the solvent and any impurities, while the MS provides structural information. A non-polar capillary column is suitable for the separation of this alcohol.

Parameter Recommended Setting Rationale
GC System Standard Gas Chromatograph-
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)Provides good resolution for semi-volatile compounds.
Injection Volume 1 µLA standard volume to avoid column overloading.
Injector Temperature 250 °CEnsures complete vaporization of the analyte.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading with a concentrated sample.
Carrier Gas Helium (99.999% purity)Inert carrier gas.
Flow Rate 1.0 mL/min (constant flow)Optimal for column efficiency.
Oven Program Initial: 70 °C, hold for 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min at 280 °C.Separates the analyte from early-eluting solvent and later-eluting contaminants.
MS System Quadrupole Mass Spectrometer-
Ionization Mode Electron Ionization (EI)-
Electron Energy 70 eVStandard energy for reproducible fragmentation and library matching.
Ion Source Temp. 230 °CMaintains the analyte in the gas phase without thermal degradation.
Quadrupole Temp. 150 °CStandard operating temperature.
Mass Range m/z 30 - 250Covers the expected range of fragment ions.
Scan Speed >1000 amu/sEnsures sufficient data points across the chromatographic peak.

3. Data Analysis and Interpretation

  • Total Ion Chromatogram (TIC) Review: Identify the chromatographic peak corresponding to 4,8-dimethyl-1-nonanol based on its retention time.

  • Background Subtraction: Obtain a clean mass spectrum by subtracting the background noise from the analyte peak.

  • Spectral Interpretation:

    • Compare the acquired mass spectrum with a reference spectrum from an authoritative database, such as the NIST Mass Spectral Library. The National Institute of Standards and Technology (NIST) provides a comprehensive collection of mass spectra.[4]

    • Identify key fragment ions as detailed in the "Predicted Electron Ionization Mass Spectrum" table above.

    • Confirm the absence or low abundance of the molecular ion at m/z 172.

    • Verify the presence of the dehydration peak at m/z 154.

    • Look for the characteristic alkyl fragment ions, particularly m/z 43, which strongly suggests the terminal isopropyl group.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL) dilute Dilute to Working Conc. (1-10 µg/mL) stock->dilute vial Transfer to Autosampler Vial dilute->vial inject Inject 1 µL into GC-MS vial->inject separate GC Separation inject->separate ionize EI Ionization (70 eV) separate->ionize detect Mass Analysis (m/z 30-250) ionize->detect tic Review TIC detect->tic bg_subtract Background Subtract Spectrum tic->bg_subtract interpret Interpret Fragmentation Pattern bg_subtract->interpret library Compare to NIST Library interpret->library

Caption: Workflow for GC-MS analysis of 4,8-dimethyl-1-nonanol.

Conclusion

The structural elucidation of 4,8-dimethyl-1-nonanol by electron ionization mass spectrometry is a robust and reliable method. While the molecular ion is typically not observed, the characteristic fragmentation pattern, including dehydration and specific C-C bond cleavages dictated by the methyl branches, provides a definitive fingerprint for this molecule. By following the detailed protocol and understanding the fundamental fragmentation mechanisms, researchers can confidently identify 4,8-dimethyl-1-nonanol in their samples.

References

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]

  • National Institute of Standards and Technology. 1-Nonanol, 4,8-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • YouTube. (2023, June 3). Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, November 25). 13.8: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

Sources

Application

synthesis protocols for 4,8-dimethyl-1-nonanol derivatives in organic chemistry

Application Note: De Novo Synthesis and Validation of 4,8-Dimethyl-1-nonanol Derivatives for Advanced Transdermal Drug Delivery Executive Summary 4,8-Dimethyl-1-nonanol (CAS: 33933-80-1) is a naturally occurring branched...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: De Novo Synthesis and Validation of 4,8-Dimethyl-1-nonanol Derivatives for Advanced Transdermal Drug Delivery

Executive Summary

4,8-Dimethyl-1-nonanol (CAS: 33933-80-1) is a naturally occurring branched aliphatic alcohol originally identified in the metabolic pathways of marine bacteria during the aerobic degradation of isoprenoid compounds[1]. Beyond its biological significance in wax ester metabolism[1], this compound and its homologated derivatives (e.g., 5,9-dimethyl-1-decanol, or DIMDOL) have emerged as highly potent transdermal penetration enhancers[2]. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the synthesis of 4,8-dimethyl-1-nonanol and its derivatives, alongside mechanistic insights into their utility in pharmaceutical formulations.

Mechanistic Insights: Causality in Synthesis and Application

Why Isoprenoid Branching Matters in Drug Delivery: The stratum corneum—the skin's outermost layer—derives its barrier function from a highly ordered, crystalline lipid matrix. Linear aliphatic alcohols can intercalate into this matrix but often pack tightly, offering limited barrier disruption. In contrast, the strategically positioned methyl groups in 4,8-dimethyl-1-nonanol create severe steric hindrance. This branching disrupts the tight packing of ceramides, increasing the free volume and fluidizing the lipid bilayer. This fluidization significantly lowers barrier resistance, allowing both hydrophilic (e.g., 5-Fluorouracil) and lipophilic (e.g., Tramadol HCl) active pharmaceutical ingredients (APIs) to partition and diffuse at exponentially higher rates[2].

Causality in Synthetic Design: The synthesis of 4,8-dimethyl-1-nonanol from geranylacetone relies on a critical Baeyer-Villiger oxidation[1]. The choice of this specific oxidation is dictated by migratory aptitudes. When the intermediate methyl ketone (6,10-dimethylundecan-2-one) is treated with a peroxyacid, the primary alkyl chain has a higher migratory aptitude than the methyl group. Consequently, oxygen regioselectively inserts between the carbonyl and the alkyl chain, yielding an acetate ester rather than a methyl ester. This elegantly preserves the isoprenoid backbone while setting up a simple alkaline hydrolysis to reveal the terminal primary alcohol[1].

Self-Validating Synthesis Protocols

Protocol 1: De Novo Synthesis of 4,8-Dimethyl-1-nonanol

This three-step workflow converts commercially available geranylacetone into the target compound[1].

Step 1: Catalytic Hydrogenation

  • Dissolve 50 mmol of geranylacetone in 100 mL of anhydrous methanol.

  • Add 500 mg of Palladium on Calcium Carbonate (Pd-CaCO₃) catalyst. Rationale: Pd-CaCO₃ is selected over standard Pd/C to ensure controlled reduction of the diene system without risking the hydrogenolysis of the ketone functional group[1].

  • Stir vigorously under a hydrogen atmosphere (1 atm) at room temperature until exactly 2 equivalents of H₂ are consumed.

  • Filter the mixture through a Celite pad to remove the catalyst and concentrate under reduced pressure to yield 6,10-dimethylundecan-2-one. Analytical Validation (IPC): Perform GC-MS. The molecular ion must shift from m/z 194 (geranylacetone) to m/z 198 (saturated ketone).

Step 2: Baeyer-Villiger Oxidation

  • Dissolve the crude 6,10-dimethylundecan-2-one in 150 mL of anhydrous dichloromethane (CH₂Cl₂) and cool to 0°C.

  • Slowly add 60 mmol of m-chloroperoxybenzoic acid (mCPBA) in portions.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench with 10% aqueous Na₂SO₃ to destroy excess peroxide, then wash sequentially with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate to yield 4,8-dimethylnonyl acetate[1]. Analytical Validation (IPC): Perform FT-IR spectroscopy. Confirm the shift of the strong carbonyl (C=O) stretch from ~1715 cm⁻¹ (ketone) to ~1740 cm⁻¹ (ester).

Step 3: Alkaline Hydrolysis

  • Dissolve the acetate ester in 100 mL of methanol.

  • Add 50 mL of 2M aqueous Potassium Hydroxide (KOH).

  • Reflux the mixture for 2 hours to ensure complete saponification[1].

  • Cool, evaporate the methanol, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via vacuum distillation to yield pure 4,8-dimethyl-1-nonanol. Analytical Validation (IPC): Perform TLC (Hexane:EtOAc 8:2). The ester spot (higher Rf) must completely disappear, replaced by the alcohol spot (lower Rf). IR must show a broad O-H stretch at ~3300 cm⁻¹.

Protocol 2: Chain Elongation to Homologated Derivatives (e.g., DIMDOL)

To synthesize derivatives with altered lipophilicity, such as 5,9-dimethyl-1-decanol (DIMDOL), a Grignard-mediated chain elongation is employed[2].

  • Chlorination: React the starting branched alcohol with Triphenylphosphine (PPh₃) and Carbon Tetrachloride (CCl₄) in acetonitrile to yield the corresponding alkyl chloride. Rationale: Appel reaction conditions prevent carbocation rearrangements common in branched aliphatic systems[2].

  • Grignard Formation: React the purified alkyl chloride with Magnesium turnings in anhydrous ether, initiated by a crystal of iodine[2].

  • Elongation: Cool the Grignard reagent to 0°C and bubble ethylene oxide gas into the mixture. This nucleophilic ring-opening adds a -CH₂-CH₂-OH moiety, extending the carbon chain by two units[2]. Quench with dilute HCl, extract, and purify via chromatography.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 4,8-Dimethyl-1-nonanol [3]

Property Value / Description
IUPAC Name 4,8-dimethylnonan-1-ol
CAS Registry Number 33933-80-1
Molecular Formula C₁₁H₂₄O
Molecular Weight 172.31 g/mol
Topological Polar Surface Area 20.2 Ų

| Physical State | Colorless to pale yellow viscous liquid |

Table 2: Transdermal Enhancement Efficacy on Excised Skin Models [2] (Comparative flux fold-increase vs. unenhanced control)

Enhancer System 5-Fluorouracil (Hydrophilic API) Tramadol HCl (Amphiphilic API)
Control (No Enhancer) 1.0x 1.0x
Standard (Azone) ~10.5x ~42.0x
4,8-Dimethyl-1-nonanol ~15.2x ~60.5x
DIMDOL (Derivative) 18.6x 73.2x

Note: The addition of carbon units in DIMDOL increases the partition coefficient, driving superior integration into the stratum corneum compared to standard enhancers[2].

Process & Mechanism Visualizations

SynthesisPathway A Geranylacetone (C13H22O) B Catalytic Hydrogenation [Pd-CaCO3, MeOH, H2] A->B C 6,10-Dimethylundecan-2-one (C13H26O) B->C D Baeyer-Villiger Oxidation [mCPBA, CH2Cl2] C->D E 4,8-Dimethylnonyl acetate (Acetate Ester) D->E F Alkaline Hydrolysis [KOH, MeOH/H2O] E->F G 4,8-Dimethyl-1-nonanol (C11H24O) F->G

Fig 1. De novo synthesis of 4,8-dimethyl-1-nonanol via Baeyer-Villiger oxidation.

Mechanism Enhancer Branched Enhancer (4,8-Dimethyl-1-nonanol) SC Stratum Corneum Lipid Matrix Enhancer->SC Partitioning Disruption Lipid Bilayer Fluidization SC->Disruption Steric Hindrance Flux Enhanced Drug Flux (e.g., 5-FU) Disruption->Flux Reduced Resistance

Fig 2. Mechanism of stratum corneum fluidization by branched isoprenoid derivatives.

Conclusion

The synthesis of 4,8-dimethyl-1-nonanol and its derivatives represents a critical intersection of organic chemistry and pharmaceutical formulation. By leveraging regioselective Baeyer-Villiger oxidation and strategic Grignard homologation, researchers can build a library of highly effective, self-validating penetration enhancers capable of overcoming the stratum corneum barrier to deliver next-generation transdermal therapies.

Sources

Method

isolating 4,8-dimethyl-1-nonanol from rice endosperm metabolite profiles

An In-Depth Guide to the Isolation and Characterization of 4,8-Dimethyl-1-nonanol from Rice Endosperm Metabolite Profiles Abstract This application note provides a comprehensive, technically detailed guide for the isolat...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Isolation and Characterization of 4,8-Dimethyl-1-nonanol from Rice Endosperm Metabolite Profiles

Abstract

This application note provides a comprehensive, technically detailed guide for the isolation, identification, and structural elucidation of 4,8-dimethyl-1-nonanol, a branched-chain alcohol, from the metabolite profile of rice (Oryza sativa) endosperm. The protocols herein are designed for researchers, natural product chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying scientific principles that govern each methodological choice. We traverse the complete workflow, from sample preparation and advanced extraction techniques—including Supercritical Fluid Extraction (SFE) and Headspace Solid-Phase Microextraction (HS-SPME)—to multi-stage purification and definitive spectroscopic characterization. This guide is structured to be a self-validating system, ensuring that researchers can confidently apply these methods to isolate and study specific volatile and semi-volatile compounds from complex biological matrices.

Introduction: The Significance of Rice Metabolites

Rice is a primary source of nutrition for over half the world's population, but its biological complexity extends far beyond basic sustenance. The rice grain, particularly the endosperm, is a sophisticated bioreactor that synthesizes a vast array of secondary metabolites.[1] These compounds, including a diverse range of volatile organic compounds (VOCs) such as alcohols, aldehydes, and terpenoids, contribute significantly to the grain's aroma, flavor, and potential bioactive properties.[2][3][4][5]

Among this complex mixture is 4,8-dimethyl-1-nonanol (PubChem CID: 549996), a C11 branched-chain fatty alcohol.[6] While its direct biological role in rice is still under investigation, similar long-chain and branched alcohols are known to function as signaling molecules, pheromones in insects, and possess antimicrobial properties.[7][8] For instance, 1-nonanol, a related compound, has demonstrated the ability to inhibit the growth of Aspergillus flavus, a common grain spoilage fungus.[8] The structural features of 4,8-dimethyl-1-nonanol, with its methyl branches, suggest a biosynthetic origin from terpenoid or fatty acid pathways, making it a molecule of interest for both fundamental plant science and potential applications in the pharmaceutical, food, and agricultural industries.

This guide provides an authoritative framework for the targeted isolation of this compound, offering robust protocols that are adaptable for the broader discovery of novel metabolites from rice endosperm.

Comprehensive Isolation and Analysis Workflow

The successful isolation of a target metabolite from a complex matrix like rice endosperm requires a systematic, multi-step approach. The following workflow illustrates the logical progression from raw sample to a purified, structurally confirmed compound. Each stage is designed to selectively enrich the target analyte while systematically removing interfering substances.

Isolation_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis & Elucidation Start Rice Grains Prep Endosperm Isolation (Dehusking & Polishing) Start->Prep Grind Cryogenic Grinding Prep->Grind SFE Supercritical Fluid Extraction (SFE) Grind->SFE Bulk Prep HS_SPME Headspace SPME (For Volatiles) Grind->HS_SPME Screening Crude_Extract Crude Extract SFE->Crude_Extract GCMS GC-MS Identification HS_SPME->GCMS Direct Analysis Column_Chrom Silica Gel Column Chromatography Crude_Extract->Column_Chrom Prep_HPLC Semi-Preparative HPLC Column_Chrom->Prep_HPLC Pure_Compound Pure Isolate Prep_HPLC->Pure_Compound NMR NMR Structural Elucidation (1D & 2D) Pure_Compound->GCMS Pure_Compound->NMR

Caption: High-level workflow for isolating 4,8-dimethyl-1-nonanol.

Part I: Sample Preparation and Metabolite Extraction

The objective of this stage is to efficiently extract the target compound from the endosperm while minimizing the degradation of thermally labile molecules and preventing the co-extraction of undesirable matrix components.

Protocol 1: Preparation of Rice Endosperm

Causality: The endosperm is the primary storage tissue in rice and the site of synthesis for many secondary metabolites.[1] Removing the bran and germ is crucial to reduce lipid and protein complexity, thereby simplifying the subsequent extraction process. Cryogenic grinding prevents enzymatic activity and the loss of volatile compounds due to heating.

  • Dehusking: Start with whole, mature rice grains. Mechanically remove the husk to obtain brown rice.

  • Polishing: Polish the brown rice to remove the bran layer and germ. The degree of milling can be controlled to ensure complete removal. The resulting white, polished grain is primarily endosperm.

  • Washing and Drying: Briefly wash the polished grains with deionized water to remove surface dust and dry them thoroughly in a lyophilizer or at a low temperature (e.g., 40°C) to a constant weight.

  • Cryogenic Grinding: Freeze the dried endosperm in liquid nitrogen and immediately grind to a fine powder (e.g., 100-mesh) using a cryogenic mill or a mortar and pestle pre-chilled with liquid nitrogen.

  • Storage: Store the resulting powder at -80°C in an airtight container to prevent metabolite degradation and moisture absorption.

Protocol 2A: Supercritical Fluid Extraction (SFE)

Causality: SFE using carbon dioxide (CO₂) is a superior "green" chemistry technique for extracting non-polar to moderately polar compounds.[9][10] Supercritical CO₂ has liquid-like density and solvating power but gas-like viscosity and diffusivity, allowing for efficient penetration into the sample matrix.[11][12] Operating at low temperatures (e.g., 40-60°C) preserves thermolabile compounds. Modifying the pressure allows for tuning the solvent strength to selectively extract different compound classes.[12]

  • Sample Loading: Load approximately 50-100 g of the cryo-ground rice endosperm powder into the SFE extraction vessel.

  • Parameter Setup:

    • Supercritical Fluid: Beverage-grade CO₂.

    • Co-solvent (Optional): 5-10% ethanol can be added to increase the polarity for extracting a broader range of metabolites. For a non-polar target like 4,8-dimethyl-1-nonanol, pure CO₂ is often sufficient.

    • Temperature: 50°C.

    • Pressure: Program a stepwise pressure gradient. Start at a lower pressure (e.g., 100 bar) to remove highly volatile, non-polar compounds. Increase the pressure to 200-300 bar to extract the target alcohol.

    • Flow Rate: 2-4 L/min (expanded gas).

  • Extraction: Run the extraction for 1-2 hours at the target pressure.

  • Fraction Collection: The extracted analytes are precipitated from the supercritical fluid in a collection vessel by reducing the pressure. Collect the extract into a pre-weighed amber glass vial.

  • Concentration: If necessary, gently evaporate any co-solvent from the extract under a stream of nitrogen gas. Store the crude extract at -20°C.

Protocol 2B: Headspace Solid-Phase Microextraction (HS-SPME)

Causality: HS-SPME is an equilibrium-based, solvent-free technique ideal for the rapid screening and analysis of volatile and semi-volatile compounds.[13][14][15] Analytes in the headspace above the sample partition onto a coated fiber, which is then directly desorbed into a GC-MS injector.[16][17] The choice of fiber coating is critical for selectively adsorbing target analytes. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for various VOCs, including alcohols.

  • Sample Preparation: Place 1-2 g of the cryo-ground rice endosperm powder into a 20 mL headspace vial. Add a small, defined amount of saturated NaCl solution to increase the ionic strength of the aqueous phase, which enhances the release of volatile organics into the headspace.

  • Incubation: Seal the vial and incubate at 60°C for 15 minutes in a heating block or water bath to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose a pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes under continued heating and agitation.

  • Analysis: Immediately retract the fiber and insert it into the injection port of a GC-MS system heated to 250°C. Desorb for 5 minutes in splitless mode to transfer the analytes to the GC column.

Part II: Multi-Stage Purification

The crude extract from SFE is a complex mixture. A multi-stage purification strategy is required to isolate 4,8-dimethyl-1-nonanol to a high degree of purity suitable for structural analysis.

Protocol 3: Column Chromatography (Fractionation)

Causality: Silica gel column chromatography separates compounds based on their polarity. Non-polar compounds elute first with non-polar solvents, while polar compounds are retained longer and require more polar solvents for elution. This allows for the rough separation of the crude extract into fractions of decreasing polarity, enriching the target alcohol in one or more fractions.

  • Column Packing: Pack a glass column with silica gel (60-120 mesh) using a non-polar solvent like hexane as the slurry.

  • Sample Loading: Dissolve the SFE crude extract in a minimal amount of hexane and load it onto the top of the packed column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% hexane and gradually increase the proportion of a more polar solvent like ethyl acetate (e.g., 0%, 2%, 5%, 10%, 20%, 50%, 100% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions of 10-20 mL each.

  • Monitoring: Monitor the composition of each fraction using Thin Layer Chromatography (TLC). Spot each fraction on a silica gel TLC plate and develop it in a suitable solvent system (e.g., 90:10 hexane:ethyl acetate). Visualize the spots using an appropriate stain (e.g., p-anisaldehyde or potassium permanganate) to identify fractions containing alcohols.

  • Pooling: Combine the fractions that contain the compound of interest based on the TLC analysis. Evaporate the solvent to yield an enriched fraction.

Protocol 4: Semi-Preparative HPLC

Causality: High-Performance Liquid Chromatography (HPLC) offers much higher resolution than column chromatography, making it ideal for the final purification step.[18][19] A reverse-phase column (like C18) separates compounds based on hydrophobicity.

  • System Setup: Use a semi-preparative HPLC system equipped with a C18 column and a UV or Evaporative Light Scattering Detector (ELSD).

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. For example, start with 60:40 acetonitrile:water, increasing to 100% acetonitrile over 30 minutes.

  • Injection: Dissolve the enriched fraction from the column chromatography step in a minimal amount of the initial mobile phase and inject it into the HPLC.

  • Peak Collection: Collect the peak corresponding to the retention time of the target compound.

  • Purity Check: Re-inject a small aliquot of the collected fraction into an analytical HPLC system to confirm its purity (ideally >98%).

  • Solvent Removal: Evaporate the HPLC solvent under vacuum to obtain the pure, isolated 4,8-dimethyl-1-nonanol.

Part III: Identification and Structural Elucidation

With a pure compound isolated, the final stage is to confirm its identity and molecular structure using a combination of mass spectrometry and NMR spectroscopy.

Protocol 5: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is the definitive technique for identifying volatile and semi-volatile compounds.[3][4] The gas chromatograph separates the components of a mixture, and the mass spectrometer generates a unique fragmentation pattern (mass spectrum) for each component, which acts as a molecular fingerprint.

  • GC Parameters:

    • Column: DB-5ms or equivalent non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 70°C for 2 min, then ramp at 10°C/min to 280°C and hold for 5 min.

    • Injector: 250°C, splitless mode.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

  • Identification: The identity of 4,8-dimethyl-1-nonanol is confirmed by matching its retention time and mass spectrum with that of an authentic chemical standard or by comparing its mass spectrum to a reference library like the NIST Mass Spectral Library. The Kovats retention index can also be used for further confirmation.[6]

Protocol 6: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for the unambiguous determination of a molecule's structure.[20] It provides detailed information about the chemical environment of each carbon and hydrogen atom and their connectivity. For a terpenoid-like structure, 2D NMR is essential to piece together the carbon skeleton and assign all signals.[18][19][21]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • 1D NMR Spectra:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling).

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR Spectra:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the molecular fragments.

  • Structure Elucidation: By systematically analyzing the correlations in the 1D and 2D NMR spectra, the complete structure of 4,8-dimethyl-1-nonanol can be assembled and confirmed.

Data Presentation and Expected Results

The following table summarizes the expected analytical data for the successful identification of 4,8-dimethyl-1-nonanol.

Analytical Technique Parameter Expected Result for 4,8-Dimethyl-1-nonanol
GC-MS Molecular Formula C₁₁H₂₄O
Molecular Weight 172.31 g/mol
Key Mass Fragments (m/z) 87, 45, 43, 111, 129 (Characteristic fragments from EI)[6]
¹H NMR (CDCl₃) Chemical Shift (δ, ppm) ~3.6 (t, -CH₂OH), ~1.5-1.1 (m, aliphatic -CH₂- and -CH-), ~0.8-0.9 (d, -CH₃)
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) ~63 (-CH₂OH), ~40-20 (aliphatic carbons), ~22 (-CH₃)

Logical Framework for Structural Confirmation

The synergy between different analytical techniques is critical for confident structural elucidation. The following diagram illustrates the logical flow of information used to confirm the identity of the isolated compound.

Analysis_Logic cluster_0 Initial Identification cluster_1 Structural Assembly GCMS GC-MS Analysis Hypothesis Hypothesis: MW=172, Formula=C₁₁H₂₄O GCMS->Hypothesis Provides MW & Fragmentation NMR_1D 1D NMR (¹H, ¹³C) Fragments Identify Functional Groups & Carbon/Proton Counts NMR_1D->Fragments NMR_2D 2D NMR (COSY, HSQC, HMBC) Connectivity Establish C-H & C-C Connectivity NMR_2D->Connectivity Final_Structure Confirmed Structure: 4,8-dimethyl-1-nonanol Hypothesis->NMR_1D Guides Interpretation Fragments->NMR_2D Connectivity->Final_Structure Assemble Final Structure

Caption: Logical flow for confirming the molecular structure.

References

  • HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Analysis of Volatile Compounds' Changes in Rice Grain at Different Ripening Stages via HS-SPME-GC–MS. (2024). MDPI. [Link]

  • Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts. (2024). MDPI. [Link]

  • Characterization and feature selection of volatile metabolites in Yangxian pigmented rice varieties through GC-MS and machine learning algorithms. (2025). Frontiers in Nutrition. [Link]

  • Comparative Profiling of Volatile Compounds in Popular South Indian Traditional and Modern Rice Varieties by Gas Chromatography–Mass Spectrometry Analysis. (2020). Frontiers in Sustainable Food Systems. [Link]

  • Supercritical Fluid Extraction: A Green and Sustainable Approach for the Isolation of High-Value Compounds from Natural Sources. (2025). MDPI. [Link]

  • NMR for Studying Plant-Based Compounds. (2025). Creative Biostructure. [Link]

  • Determination of Plant Volatiles Using Solid Phase Microextraction GC–MS. (2015). Journal of Chemical Education. [Link]

  • Structural elucidation of Terpenoids by spectroscopic techniques. (n.d.). Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Metabolomics and transcriptomics analyses provide new insights into the nutritional quality during the endosperm development of different ploidy rice. (2023). Frontiers in Plant Science. [Link]

  • Determination of Plant Volatiles Using Solid Phase Microextraction GC−MS. (n.d.). Pendidikan Kimia. [Link]

  • Analysis of Volatile Compounds' Changes in Rice Grain at Different Ripening Stages via HS-SPME-GC-MS. (2024). PubMed. [Link]

  • Comparison of Volatiles in Cooked Rice with Various Amylose Contents. (n.d.). J-Stage. [Link]

  • Supercritical Fluid Extraction of Plant Flavors and Fragrances. (n.d.). National Center for Biotechnology Information. [Link]

  • Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. (2023). MDPI. [Link]

  • Supercritical Fluid Extraction Enhances Discovery of Secondary Metabolites from Myxobacteria. (2020). PubMed. [Link]

  • Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae. (n.d.). Springer. [Link]

  • Analysis of Flavor Volatiles Using Headspace Solid-Phase Microextraction. (n.d.). Journal of Agricultural and Food Chemistry. [Link]

  • Supercritical fluid extraction. (n.d.). Wikipedia. [Link]

  • Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae. (n.d.). ResearchGate. [Link]

  • Metabolomics and transcriptomics analyses provide new insights into the nutritional quality during the endosperm development of different ploidy rice - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Extraction, Purification, and NMR Analysis of Terpenes from Brown Algae. (n.d.). PubMed. [Link]

  • 4,8-Dimethylnonan-1-ol. (n.d.). PubChem. [Link]

  • Multi-Omics Approaches Unravel Specific Features of Embryo and Endosperm in Rice Seed Germination. (2022). Frontiers in Plant Science. [Link]

  • Biofortified Rice Provides Rich Sakuranetin in Endosperm - PMC - NIH. (2024). National Center for Biotechnology Information. [Link]

  • Metabolite Profiling to Evaluate Metabolic Changes in Genetically Modified Protopanaxadiol-Enriched Rice. (2023). MDPI. [Link]

  • Synthesis of (4R)-Methylnonan-1-ol and (4R,8RS)-Dimethyldecanal from (S)-(+)-3,7Dimethyl1,6-octadiene. (n.d.). ResearchGate. [Link]

Sources

Application

Advanced Standard Operating Procedures for the Handling and Analytical Qualification of 4,8-Dimethyl-1-nonanol Reference Standards

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals. Introduction & Physicochemical Causality 4,8-dimethyl-1-nonanol (CAS: 33933-80-1) is a branched-chain aliphatic alcoho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals.

Introduction & Physicochemical Causality

4,8-dimethyl-1-nonanol (CAS: 33933-80-1) is a branched-chain aliphatic alcohol frequently utilized as a volatile biomarker in metabolomics, flavor/fragrance profiling (e.g., strawberry volatiles), and as an analytical reference standard[1]. Because it is a volatile liquid at room temperature, standard operating procedures (SOPs) must be rigorously designed to mitigate evaporative loss, photo-oxidation, and moisture contamination.

As a Senior Application Scientist, it is critical to understand that protocols are dictated by physicochemical properties . Table 1 outlines the causality between the molecule's profile and the required handling conditions.

Table 1: Physicochemical Profile & Analytical Implications
ParameterValueAnalytical Implication & Causality
Molecular Formula C₁₁H₂₄OLacks a conjugated π -system (no UV chromophore); necessitates GC-FID or GC-MS rather than HPLC-UV.
Molecular Weight 172.31 g/mol High volatility; requires tightly sealed, cold storage to suppress vapor pressure and prevent concentration drift[2].
Hydrophobicity (XLogP3) ~4.0Highly non-polar; requires non-polar diluents (e.g., GC-grade Hexane or Dichloromethane) for complete dissolution[2].
Physical State Liquid (at 25°C)Susceptible to thermal expansion; mandates gravimetric (mass-based) rather than volumetric preparation for high-accuracy standards.

Reference Standard Lifecycle Management

Following the World Health Organization (WHO) guidelines for chemical reference substances[3], the integrity of a primary standard must be maintained from receipt through its entire lifecycle.

RSLifecycle Procurement 1. Procurement & Receipt (Verify CoA & Purity) Storage 2. Primary Storage (2-8°C, Amber Glass, Desiccated) Procurement->Storage Logging & QC ID Prep 3. Working Standard Prep (Gravimetric Dilution) Storage->Prep Equilibrate to RT Analysis 4. Analytical Verification (GC-FID / GC-MS) Prep->Analysis Aliquoting Lifecycle 5. Lifecycle Management (Re-qualification / Disposal) Analysis->Lifecycle Stability Monitoring Lifecycle->Storage Re-qualification

Figure 1: End-to-end lifecycle management workflow for volatile reference standards.

SOP 1: Receipt and Storage Protocol
  • Verification: Upon receipt, immediately verify the Certificate of Analysis (CoA). Log the purity (assay value), lot number, and expiration date into the Laboratory Information Management System (LIMS).

  • Storage Conditions: Store the primary standard in its original, tightly sealed amber glass container at 2–8°C within a secondary desiccated container[4].

  • Causality: Refrigeration minimizes the vapor pressure of the volatile alcohol, reducing evaporative loss. The amber glass prevents photo-degradation, while the desiccator prevents ambient moisture from permeating the seal, which could introduce weighing errors during future use.

Gravimetric Preparation of Working Standards

Per FDA guidelines on analytical procedures[5], working standards must be prepared in a manner that ensures absolute accuracy and traceability. For volatile liquids like 4,8-dimethyl-1-nonanol, gravimetric preparation is mandatory . Volumetric pipetting of volatile liquids is prone to severe errors due to vapor pressure causing the liquid to drip from the pipette tip, and thermal expansion altering the true volume.

GravimetricPrep Equilibrate Equilibrate standard to Room Temp (30 min) Weigh Tare volumetric flask Add standard dropwise Equilibrate->Weigh Record Record exact mass (W1) to 0.01 mg precision Weigh->Record Solvent Add diluent (e.g., Hexane) to approx. 80% volume Record->Solvent Sonicate Vortex/Sonicate to ensure homogeneity Solvent->Sonicate Finalize Make up to volume Calculate exact conc. Sonicate->Finalize

Figure 2: Step-by-step gravimetric preparation workflow to eliminate volumetric errors.

SOP 2: Step-by-Step Gravimetric Dilution
  • Equilibration (Critical Step): Remove the primary standard from the refrigerator and place it in a desiccator at room temperature (20–25°C) for at least 30 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the standard. This alters its purity and artificially inflates the recorded mass.

  • Tare and Transfer: Place a clean, dry Class A volumetric flask (e.g., 10 mL) on a calibrated analytical balance (0.01 mg precision). Tare the balance. Using a positive displacement syringe, quickly transfer the required volume of 4,8-dimethyl-1-nonanol into the flask.

  • Record Mass: Record the exact mass ( W1​ ).

  • Dilution: Add GC-grade Hexane to approximately 80% of the flask's volume. Stopper and swirl gently to ensure complete dissolution. Dilute to the mark, cap tightly, and invert 10 times.

  • Aliquoting: Immediately transfer the working standard into 1.5 mL amber glass GC vials with PTFE/silicone septa. Fill vials to the neck to minimize headspace.

    • Causality: Minimal headspace prevents the volatile analyte from partitioning into the air phase inside the vial, which would lower the liquid-phase concentration injected by the autosampler.

Self-Validating Analytical Verification (GC-FID)

A robust protocol must be a self-validating system . You cannot trust the sample data if you cannot mathematically prove the system was stable during the run[6]. Because 4,8-dimethyl-1-nonanol lacks a UV chromophore, Gas Chromatography with Flame Ionization Detection (GC-FID) is the gold standard for its quantification.

Table 2: GC-FID Method Parameters
ParameterSpecificationCausality / Scientific Rationale
Column DB-5MS (30m × 0.25mm × 0.25µm)Low polarity (5% phenyl) stationary phase perfectly matches the hydrophobicity of the aliphatic alcohol, ensuring sharp peak shapes.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times across the temperature gradient.
Inlet Temp 250°C (Split ratio 10:1)Ensures rapid, complete volatilization without inducing thermal degradation of the alcohol.
Oven Program 60°C (1 min) 15°C/min to 280°CFocuses the volatile analyte at the column head initially, then elutes it sharply to maximize signal-to-noise ratio.
Detector FID at 300°CProvides universal, mass-proportional ionization for carbon-containing compounds.
SOP 3: The Self-Validating Injection Sequence

To ensure the integrity of the analytical data, the sequence must bracket the unknown samples with known controls.

AnalyticalSequence Blank 1. Solvent Blank (Check Carryover) SST 2. SST Replicates (n=6) (Verify %RSD ≤ 2.0%) Blank->SST Samples 3. Unknown Samples (Max 10 injections) SST->Samples Bracket 4. Bracketing Standard (Verify Drift ≤ 2.0%) Samples->Bracket Bracket->Samples If more samples End 5. Final Blank (System Cleanliness) Bracket->End Sequence Complete

Figure 3: Self-validating analytical sequence ensuring continuous system suitability.

Table 3: System Suitability Testing (SST) Criteria
MetricAcceptance CriterionValidation Purpose
Blank Interference < 0.1% of target peak areaConfirms the absence of carryover from previous runs and verifies solvent purity.
Injection Precision %RSD ≤ 2.0% (n=6)Validates the mechanical reproducibility of the autosampler and the electronic stability of the FID.
Tailing Factor ( Tf​ ) 0.8 ≤ Tf​ ≤ 1.5Ensures the column is not overloaded and that active silanol sites in the inlet/column are properly deactivated.
Check Standard Drift ± 2.0% of initial responseVerifies that detector response has not drifted across the analytical sequence, validating all bracketed samples.

References

  • PharmaJia - SOP for Handling of Reference Standards. (Details on 2-8°C storage and desiccator utilization). URL: [Link]

  • The Good Scents Company - 4,8-dimethyl-1-nonanol, 33933-80-1. (Occurrence in strawberry volatiles and chemical identifiers). URL:[Link]

  • Scent.vn - 4,8-Dimethylnonan-1-ol. (Physicochemical properties including XLogP3-AA and Molecular Weight). URL: [Link]

  • ResolveMass - Analytical Method Development and Validation in Pharmaceuticals. (Self-validating system parameters and ICH Q2(R1) alignment). URL: [Link]

  • U.S. Food and Drug Administration (FDA) - Analytical Procedures and Methods Validation for Drugs and Biologics. URL:[Link]

  • World Health Organization (WHO) - TRS 943 - Annex 3: WHO general guidelines for the establishment, maintenance and distribution of chemical reference substances. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Co-Elution of 4,8-Dimethyl-1-nonanol in HS-SPME GC-MS

Welcome to the Advanced Applications Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 4,8-dimethyl-1-nonanol (CAS 3393...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 4,8-dimethyl-1-nonanol (CAS 33933-80-1).

As a branched fatty alcohol with a Kovats Retention Index (RI) of approximately 1229–1231 on standard non-polar columns (e.g., 5% phenyl/95% dimethyl polysiloxane)[1][2], 4,8-dimethyl-1-nonanol frequently co-elutes with sesquiterpenes, long-chain alkanes, and other matrix interferences in complex biological, environmental, or fragrance samples. This guide provides field-proven methodologies to achieve baseline resolution, utilizing chromatographic optimization, solid-phase microextraction (SPME) selectivity, and mass spectral deconvolution.

Part 1: Troubleshooting FAQs

Q1: How do I definitively confirm that my 4,8-dimethyl-1-nonanol peak is co-eluting with a matrix component? A1: Perfect co-elution often presents as a symmetrical peak in the Total Ion Chromatogram (TIC), masking the underlying complexity[3]. To confirm co-elution, analyze the mass spectral purity across the peak. Extract the primary characteristic ions for 4,8-dimethyl-1-nonanol (m/z 87, 45, 43, 111)[4]. If the ratio of these ions shifts significantly from the leading edge to the tailing edge of the peak, or if unexpected high-abundance ions (e.g., m/z 93 or 161 from terpenes) appear at the peak apex, you are experiencing co-elution.

Q2: Can I resolve this purely by altering my GC temperature program? A2: Often, yes. If the co-eluting compound has a slightly different boiling point or polarity, decreasing the temperature ramp rate through the critical elution zone can improve the resolution equation ( Rs​ )[3]. For 4,8-dimethyl-1-nonanol (eluting around 120–140 °C depending on flow rate), introducing a mid-ramp isothermal hold or slowing the ramp to 1–2 °C/min just before its expected retention time allows the stationary phase more time to differentiate the analytes based on subtle vapor pressure differences.

Q3: Which SPME fiber chemistry is optimal for isolating this branched alcohol from hydrocarbon-rich matrices? A3: While a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is excellent for untargeted screening due to its broad selectivity[5], it will co-extract interfering hydrocarbons. To selectively enhance the extraction of 4,8-dimethyl-1-nonanol, switch to a polar fiber such as Polyacrylate (PA) or Carbowax/Polyethylene Glycol (PEG). These coatings utilize hydrogen bonding to selectively enrich the alcohol while discriminating against non-polar alkanes and terpenes.

Q4: If physical chromatographic separation fails, how can I resolve the peak computationally? A4: When baseline separation is unachievable, you must rely on mass spectral deconvolution. Tools like AMDIS (Automated Mass Spectral Deconvolution and Identification System) or ADAP-GC extract pure component spectra from complex overlapping signals by analyzing the retention time profiles of individual m/z channels[6]. By instructing the software to track the Extracted Ion Chromatogram (EIC) of m/z 87 (a dominant fragment for this compound)[4] against the specific ions of the interference, you can mathematically resolve and accurately integrate the co-eluted peak.

Q5: Is derivatization a viable option for HS-SPME workflows to shift the retention time? A5: Yes. On-fiber derivatization is a highly effective, self-validating technique. By exposing the SPME fiber to a silylating reagent (e.g., BSTFA) after sample extraction, the hydroxyl group of 4,8-dimethyl-1-nonanol is converted to a trimethylsilyl (TMS) ether. This drastically alters its volatility and polarity, shifting its retention time away from non-reactive co-eluting hydrocarbons, definitively resolving the overlap.

Part 2: Experimental Methodologies & Protocols

Protocol A: GC Temperature Ramp Optimization & Isothermal Holding

Causality: Slower heating rates increase the capacity factor ( k′ ) and allow the thermodynamic equilibrium between the mobile and stationary phases to fully exploit minor structural differences between co-eluting analytes[3].

  • Initial Scouting Run: Inject the sample using a standard ramp (e.g., 40 °C hold 1 min, ramp 10 °C/min to 250 °C). Note the exact elution temperature ( Te​ ) of the co-eluted 4,8-dimethyl-1-nonanol peak.

  • Calculate Isothermal Zone: Set a new GC method to ramp at 10 °C/min up to ( Te​−15 °C).

  • Apply Micro-Ramp: Decrease the ramp rate to 1.5 °C/min through the elution window (from Te​−15 °C to Te​+10 °C).

  • Column Bake-out: Resume a 20 °C/min ramp to the column's maximum temperature to clear heavy matrix components.

  • Validation: Calculate the resolution ( Rs​ ). An Rs​≥1.5 indicates baseline separation.

Protocol B: On-Fiber Derivatization (Silylation)

Causality: Converting the alcohol to a TMS ether reduces hydrogen bonding with the column, sharpening the peak and shifting it to a later retention time, isolating it from inert co-eluters.

  • Sample Extraction: Expose a pre-conditioned PA or PEG SPME fiber to the sample headspace at 50 °C for 30 minutes[2].

  • Reagent Preparation: Place 10 µL of BSTFA + 1% TMCS in a clean, sealed 20 mL headspace vial.

  • On-Fiber Reaction: Retract the fiber from the sample vial and immediately expose it to the headspace of the BSTFA vial at 60 °C for 15 minutes.

  • Desorption: Inject the fiber into the GC inlet at 250 °C for 3 minutes (splitless mode).

  • Validation: Monitor for the TMS-derivatized mass fragments (addition of +72 Da to the molecular ion, resulting in novel fragments at m/z 73 and a shifted molecular weight).

Part 3: Data Presentation

Table 1: SPME Fiber Selectivity for 4,8-Dimethyl-1-nonanol

Summarizing the impact of fiber chemistry on extraction efficiency and matrix co-extraction.

SPME Fiber CoatingPolarityAffinity for 4,8-Dimethyl-1-nonanolAffinity for Hydrocarbon MatrixRecommendation
100 µm PDMS Non-polarModerateHigh Poor (Exacerbates co-elution)
50/30 µm DVB/CAR/PDMS BipolarHighHighGood for untargeted screening
85 µm Polyacrylate (PA) PolarHigh (H-bonding)LowOptimal for matrix isolation
60 µm PEG (Carbowax) PolarHigh (H-bonding)LowOptimal for matrix isolation
Table 2: Diagnostic Mass Fragments for Deconvolution

Use these ions in AMDIS or your MS software to computationally resolve 4,8-dimethyl-1-nonanol from background noise[4].

m/z ValueRelative AbundanceDiagnostic Utility
87 99.9% (Base Peak)Primary quantitation ion for EIC.
45 37.7%Secondary confirmation ion.
43 24.3%Low specificity (common in alkanes); use with caution.
111 17.2%Excellent for confirming branched structure.

Part 4: Logical Workflows & Mechanisms

TroubleshootingWorkflow Start Identify Co-elution (Asymmetric peak or mixed MS spectra) CheckColumn Is the column stationary phase appropriate? Start->CheckColumn ChangeColumn Switch to Polar Column (e.g., DB-WAX) CheckColumn->ChangeColumn No (Using Non-Polar) OptimizeTemp Implement Protocol A: Micro-ramp or Isothermal Hold CheckColumn->OptimizeTemp Yes (Already Polar) ChangeColumn->OptimizeTemp CheckResolution1 Baseline Resolution Achieved? OptimizeTemp->CheckResolution1 OptimizeSPME Switch to Polar SPME Fiber (PA or PEG) CheckResolution1->OptimizeSPME No Success Accurate Quantitation Achieved CheckResolution1->Success Yes CheckResolution2 Interference Eliminated? OptimizeSPME->CheckResolution2 Deconvolution Implement MS Deconvolution (AMDIS using m/z 87 & 111) CheckResolution2->Deconvolution No CheckResolution2->Success Yes Derivatization Implement Protocol B: On-Fiber Derivatization Deconvolution->Derivatization If MS signals still overlap Deconvolution->Success If EIC is clean Derivatization->Success

Fig 1: Step-by-step decision matrix for resolving GC-MS co-elution.

DerivatizationPathway Analyte 4,8-dimethyl-1-nonanol (Polar, H-bonding active) Reaction On-Fiber Silylation (Nucleophilic Attack) Analyte->Reaction Reagent BSTFA Reagent (Vapor Phase, 60°C) Reagent->Reaction Product TMS-Ether Derivative (Non-polar, Highly Volatile) Reaction->Product - Byproduct Result Shifted Retention Time (Resolved from Matrix) Product->Result

Fig 2: Mechanism of on-fiber derivatization to alter analyte volatility.

References

  • PubChem. "4,8-Dimethylnonan-1-ol | C11H24O | CID 549996". National Library of Medicine. Available at:[Link]

  • ScienceOpen. "Exploring the volatile metabolites of three Chorisia species". ScienceOpen. Available at:[Link]

  • Wang, X.-C., et al. "A GC–MS Data Analysis Platform for Untargeted Metabolomics with Enhanced Coeluting Peak Resolution". Analytical Chemistry, ACS Publications. Available at:[Link]

  • ACS Publications. "Ozone Treatment Increases the Release of VOC from Barley, Which Modifies Seed Germination". Journal of Agricultural and Food Chemistry. Available at:[Link]

  • PMC. "Development of a HS-SPME/GC-MS Method for the Extraction and Identification of the Volatile Compounds Emitted by Flowers of Tillandsia xiphioides". National Institutes of Health. Available at:[Link]

  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)". Axion Analytical Labs. Available at:[Link]

Sources

Optimization

improving extraction yield of 4,8-dimethyl-1-nonanol from complex plant matrices

Welcome to the technical support center dedicated to enhancing the extraction and purification of 4,8-dimethyl-1-nonanol from complex plant matrices. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to enhancing the extraction and purification of 4,8-dimethyl-1-nonanol from complex plant matrices. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common experimental hurdles. We will explore the causality behind methodological choices, ensuring each step is a self-validating system for robust and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the extraction of 4,8-dimethyl-1-nonanol.

Q1: What is 4,8-dimethyl-1-nonanol, and what makes it challenging to extract?

4,8-dimethyl-1-nonanol is a long-chain fatty alcohol. Its structure imparts specific physicochemical properties that present extraction challenges. Its non-polar nature means it is typically found alongside other lipophilic compounds in plants, such as waxes, oils, and pigments. The primary challenge is to selectively extract this target molecule while minimizing the co-extraction of these interfering substances, which can complicate downstream purification and analysis.

Q2: Which extraction methods are most suitable for a non-polar compound like 4,8-dimethyl-1-nonanol?

The choice of extraction method depends on the objective (analytical vs. preparative scale), available resources, and the desired purity of the final extract.

  • Solvent Extraction: Techniques like maceration, Soxhlet, and ultrasound-assisted extraction using non-polar solvents are common. Non-polar solvents such as n-hexane are excellent for extracting lipophilic compounds.[1][2]

  • Supercritical Fluid Extraction (SFE): This is a highly recommended "green" technique that uses supercritical carbon dioxide (SC-CO2).[3] It is ideal for heat-sensitive compounds and allows for selective extraction by tuning pressure and temperature.[4][5]

  • Solid Phase Microextraction (SPME): Primarily an analytical technique, SPME is used to sample volatile compounds from the headspace of the plant material for quantification by Gas Chromatography-Mass Spectrometry (GC-MS).[6][7][8] It is excellent for rapid screening but not for bulk extraction.

Q3: How does the choice of solvent impact the extraction yield and purity?

Solvent selection is critical and is governed by the principle of "like dissolves like."

  • Non-Polar Solvents (e.g., n-Hexane, Petroleum Ether): These are highly effective for dissolving 4,8-dimethyl-1-nonanol. However, they will also co-extract a wide range of other non-polar compounds like waxes and lipids.[1]

  • Intermediate Polarity Solvents (e.g., Acetone, Ethyl Acetate): Acetone can be particularly useful for extracting lipophilic compounds and its higher volatility simplifies removal post-extraction.[9]

  • Polar Solvents (e.g., Ethanol, Methanol): While less effective for the target compound, alcohols like ethanol can be used as co-solvents in SFE to modify the polarity of the supercritical fluid, enhancing the extraction of moderately non-polar compounds.[10] Sequential extraction, starting with a non-polar solvent and moving to more polar ones, can be an effective strategy to fractionate the plant metabolome.[1]

Q4: What are the key parameters to control during extraction?

Regardless of the method, several parameters must be optimized for maximum yield and purity:

  • Temperature: Increasing temperature generally improves solvent penetration and mass transfer, increasing extraction speed.[11][12] However, excessively high temperatures can lead to the degradation of thermolabile compounds and may decrease the yield.[13][14]

  • pH: The pH of the extraction medium can influence the stability of the target compound and the breakdown of the plant matrix.[15] For alcohols, maintaining a near-neutral pH is typically safe, though slight acidity may help in breaking down cell walls in some matrices.[15][16]

  • Particle Size: Grinding the plant material to a smaller, uniform particle size increases the surface area available for solvent contact, significantly improving extraction efficiency.[10]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the matrix and dissolve the target compound. However, prolonged extraction times, especially at high temperatures, can increase the risk of degradation.[13]

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during the extraction of 4,8-dimethyl-1-nonanol.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Incorrect Solvent Polarity: The solvent is too polar to effectively dissolve the non-polar target alcohol. 2. Insufficient Temperature: The extraction temperature is too low, resulting in poor solubility and slow mass transfer kinetics.[13] 3. Analyte Degradation: The extraction temperature is too high, or the pH is unsuitable, causing the alcohol to decompose.[11][17] 4. Poor Sample Preparation: Plant material is not sufficiently dried or ground, limiting solvent penetration.1. Switch to a non-polar solvent like n-hexane or petroleum ether.[1] For SFE, ensure pressure/temperature conditions favor non-polar extraction or add a non-polar co-solvent. 2. Optimize Temperature: Systematically increase the temperature (e.g., in 10°C increments from 40°C to 70°C) and monitor the yield. Be aware that yields may decrease at very high temperatures.[14] 3. Conduct a stability study on a pure standard under your extraction conditions. Use lower temperatures or "green" methods like SFE which operate at milder temperatures.[5] Ensure the solvent pH is near neutral.[15] 4. Pre-process the sample: Dry the plant material to <10% moisture content and grind it to a fine powder (e.g., 300-500 μm particle size).[10]
Extract is Waxy or Oily (High Impurity) 1. Co-extraction of Lipids/Waxes: The non-polar solvent has dissolved other lipophilic compounds from the plant matrix.[18] 2. Extraction Temperature Too High: Higher temperatures can increase the solubility of high molecular weight waxes.1. Implement a post-extraction purification step. Winterization (chilling the extract in ethanol to precipitate waxes) followed by filtration is effective.[19] Alternatively, use preparative chromatography.[18][20] 2. Lower the extraction temperature to reduce the solubility of interfering compounds.
Emulsion Formation During Liquid-Liquid Partitioning 1. High Concentration of Surfactant-like Molecules: The crude extract contains compounds (e.g., phospholipids, proteins) that stabilize the interface between the aqueous and organic phases.[21] 2. Excessive Agitation: Shaking the separatory funnel too vigorously can induce emulsion formation.[21]1. Break the emulsion: Add a saturated salt solution (brine) to increase the ionic strength of the aqueous layer.[21] Centrifugation can also help separate the layers. 2. Modify your technique: Gently swirl or invert the separatory funnel instead of shaking it vigorously.[21]
Inconsistent Results Between Batches 1. Variability in Plant Material: Natural variation in metabolite content due to harvest time, location, or plant maturity.[17] 2. Inconsistent Sample Preparation: Differences in drying or grinding procedures. 3. Procedural Drift: Minor, unintentional changes in extraction parameters (time, temperature, solvent volume).1. Standardize plant material: Use material from a single, homogenized batch for a series of experiments. Document the source and collection details thoroughly. 2. Use standardized protocols for all sample preparation steps. 3. Adhere strictly to a validated SOP. Use calibrated equipment and document all parameters for each run.

Section 3: Visualized Workflows and Logic

Extraction Method Selection Workflow

This decision tree helps in selecting the most appropriate extraction strategy based on experimental goals.

ExtractionSelection start Goal of Extraction? analytical Analytical / Screening (Quantification, Identification) start->analytical Analysis preparative Preparative / Bulk (Isolation for further use) start->preparative Isolation spme Use Headspace SPME-GC-MS (Rapid, Solventless, High Sensitivity) analytical->spme thermolabile Is the compound thermolabile? preparative->thermolabile solvent Solvent-Based Extraction (e.g., UAE, Maceration) purification Requires Post-Extraction Purification (e.g., Crystallization, Chromatography) solvent->purification sfe Supercritical Fluid Extraction (SFE) (Green, Selective, Good for Thermolabile Cmpds) sfe->purification thermolabile->solvent No thermolabile->sfe Yes

Caption: Decision tree for selecting an appropriate extraction method.

General Extraction and Purification Workflow

This flowchart outlines the critical steps from raw plant material to the purified target compound.

PurificationWorkflow A 1. Raw Plant Material (e.g., leaves, stems) B 2. Sample Preparation (Drying & Grinding) A->B C 3. Extraction (Select method: SFE or Solvent) B->C D 4. Solvent Removal (Rotary Evaporation) C->D E 5. Crude Extract D->E F 6. Primary Purification (e.g., Crystallization / Winterization) E->F G 7. Secondary Purification (e.g., Preparative Chromatography) F->G If higher purity is needed H 8. Purity Analysis (GC-MS, HPLC) F->H G->H I 9. Purified 4,8-dimethyl-1-nonanol H->I Purity Confirmed

Sources

Troubleshooting

troubleshooting low signal-to-noise ratio for 4,8-dimethyl-1-nonanol MS detection

Topic: Troubleshooting Low Signal-to-Noise (S/N) Ratio for 4,8-dimethyl-1-nonanol Detection Prepared by: Senior Application Scientist, MS Core Facility Welcome to the advanced troubleshooting center. Detecting branched a...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Low Signal-to-Noise (S/N) Ratio for 4,8-dimethyl-1-nonanol Detection Prepared by: Senior Application Scientist, MS Core Facility

Welcome to the advanced troubleshooting center. Detecting branched aliphatic alcohols like 4,8-dimethyl-1-nonanol at trace levels is notoriously difficult due to their lack of readily ionizable functional groups and propensity for extensive fragmentation. This guide bypasses generic advice, focusing instead on the mechanistic causality of signal degradation and providing self-validating protocols to mathematically and chemically optimize your S/N ratio.

Diagnostic Workflow

Before altering your sample preparation, you must isolate whether your low S/N ratio is a function of elevated background noise or depressed signal intensity . Use the logic tree below to guide your troubleshooting path.

SN_Troubleshooting Start Low S/N Detected for 4,8-dimethyl-1-nonanol CheckNoise Is Baseline Noise High or Signal Intensity Low? Start->CheckNoise HighNoise High Baseline Noise CheckNoise->HighNoise LowSignal Low Signal Intensity CheckNoise->LowSignal Contamination System Contamination (Column Bleed, Septum) HighNoise->Contamination PeakShape Check Peak Shape LowSignal->PeakShape BakeOut Action: Bake-out MS, Replace Liner & Septum Contamination->BakeOut BroadPeak Tailing / Broad Peaks (Active Site Adsorption) PeakShape->BroadPeak FragIssue Sharp Peak, Low Mass Signal (Extensive EI Fragmentation) PeakShape->FragIssue DerivAction Action: TMS Derivatization or Deactivated Liner BroadPeak->DerivAction FragIssue->DerivAction AltIon Action: Switch to PCI or LC-MS/MS (FMOC) FragIssue->AltIon

Diagnostic workflow for isolating and resolving low S/N ratios in aliphatic alcohol MS detection.

Quantitative Performance Comparison

To understand the impact of different analytical strategies on S/N, review the empirical data summary below. Notice how altering the ionization chemistry directly influences the target quantifier ion and the resulting S/N ratio.

Analytical StrategyIonization ModeTarget Quantifier Ion (m/z)Relative Baseline NoiseSignal IntensityTypical S/N Ratio
GC-MS (Underivatized) EI (70 eV)43, 55, 87ModerateLow (Highly Fragmented)< 10:1
GC-MS (Underivatized) PCI (Methane)155 [M-17]⁺LowModerate (Preserved Mass)~ 50:1
GC-MS (TMS Derivatized) EI (70 eV)229 [M-15]⁺LowHigh (Directed Cleavage)> 150:1
LC-MS/MS (FMOC Derivatized) ESI (+)395 [M+FMOC]⁺Very LowVery High (Strong Ionization)> 500:1

Troubleshooting Guides & FAQs

Q1: Why is the molecular ion signal for 4,8-dimethyl-1-nonanol almost non-existent in my GC-MS (EI) method, leading to poor S/N?

The Causality: 4,8-dimethyl-1-nonanol (C₁₁H₂₄O, MW: 172.31 g/mol ) is an aliphatic primary alcohol. Under standard 70 eV Electron Ionization (EI), the radical cation formed at the oxygen atom is highly unstable. It undergoes rapid α -cleavage and dehydration (loss of H₂O, M-18), meaning the molecular ion (m/z 172) is practically absent. The ion current is heavily distributed across low-mass hydrocarbon fragments (e.g., m/z 43, 45, 87)[1]. Because these low-mass ions are ubiquitous in background noise, your specific signal is weak, and the noise is high, destroying the S/N ratio.

The Solution: You must alter the fragmentation pathway. Derivatizing the hydroxyl group via silylation (TMS) increases the mass and directs fragmentation to yield a highly stable, dominant [M-15]⁺ ion, drastically improving the signal component of the S/N equation.

Protocol A: TMS Derivatization for GC-MS Signal Enhancement
  • Aliquot: Transfer 100 µL of your sample extract (in an anhydrous solvent like hexane) into a deactivated glass autosampler vial.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS, followed by 10 µL of anhydrous pyridine (acts as an acid scavenger and catalyst).

  • Incubation: Cap tightly and heat at 60°C for 30 minutes to drive the reaction to completion.

  • Evaporation & Reconstitution: Evaporate to dryness under a gentle stream of ultra-high purity nitrogen. Reconstitute in 100 µL of GC-grade hexane.

  • Injection: Inject 1 µL in splitless mode.

Self-Validation Check: Inject a derivatized reagent blank. The absence of the target m/z 229 peak confirms no carryover. In the sample, monitor the m/z 73 peak (trimethylsilyl cation); its robust presence validates that the derivatization reagent is active and the reaction environment was successfully anhydrous.

Q2: My baseline noise is extremely high, drowning out the analyte peak. How do I systematically eliminate this?

The Causality: According to 2[2] and 3[3], S/N is a ratio; reducing the denominator (noise) is mathematically equivalent to boosting the signal. High background in GC-MS is typically caused by cyclic siloxanes bleeding from degrading septa or stationary phases, which continuously enter the source and elevate the baseline ion current.

Protocol B: System Decontamination & Bake-Out
  • Consumable Replacement: Replace the inlet septum and install a fresh, deactivated glass liner (glass wool can create active sites that adsorb aliphatic alcohols; use wool-less or highly deactivated wool)[4].

  • Column Trimming: Trim 15-20 cm from the front end of the capillary column to remove non-volatile matrix buildup.

  • Thermal Bake-Out: Set the carrier gas flow to normal. Increase the GC oven temperature to the column's maximum isothermal limit. Set the MS transfer line to 280°C and the ion source to 230°C (or max allowable).

  • Hold: Maintain these parameters for 2 to 4 hours to volatilize and evacuate contaminants.

Self-Validation Check: Perform a solvent blank injection post-bake-out. Extract ion chromatograms (EIC) for m/z 207, 281, and 355. The system is validated as clean when these siloxane bleed ions drop below 10,000 abundance counts, ensuring the baseline noise is mathematically minimized.

Q3: Can I use LC-MS/MS for 4,8-dimethyl-1-nonanol to avoid GC fragmentation issues entirely?

The Causality: Yes, but not directly. Aliphatic alcohols lack basic (amine) or strongly acidic (carboxylic) sites, meaning their ionization efficiency in standard Electrospray Ionization (ESI) is exceptionally poor. To utilize the ultra-low noise environment of LC-MS/MS (where background noise can approach zero, creating near-infinite S/N[2]), you must derivatize the alcohol to append a highly ionizable moiety.

The Solution: Pre-column derivatization using 9-fluorenylmethyl chloroformate (FMOC-Cl) is a proven strategy for low-molecular-weight aliphatic alcohols[5]. FMOC reacts with the primary hydroxyl group of 4,8-dimethyl-1-nonanol to form a stable, highly lipophilic derivative that ionizes efficiently in positive ESI, allowing for highly specific Multiple Reaction Monitoring (MRM) transitions and pushing detection limits into the picomole range.

References

  • [1] Title: 4,8-Dimethylnonan-1-ol | C11H24O | CID 549996 - PubChem Source: nih.gov URL:

  • [5] Title: Determination of Trace C1−C4 Aliphatic Alcohols in Aqueous Samples by 9-Fluorenylmethyl Chloroformate Derivatization and Reversed-Phase High-Performance Liquid Chromatography Source: acs.org URL:

  • [4] Title: Methods For Improving Sensitivity in Gas Chromatography (GC) Source: alwsci.com URL:

  • [3] Title: Signal-to-Noise Ratio - Shimadzu Source: shimadzu.com URL:

  • [2] Title: Signal, Noise, and Detection Limits in Mass Spectrometry - Agilent Source: agilent.com URL:

Sources

Optimization

optimizing non-polar Kovats retention indices for 4,8-dimethyl-1-nonanol analysis

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of branched aliphatic alcohols. This portal is engineered for researchers and drug development professionals optimizing th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of branched aliphatic alcohols. This portal is engineered for researchers and drug development professionals optimizing the separation, identification, and retention indexing of 4,8-dimethyl-1-nonanol on non-polar stationary phases (e.g., 5% diphenyl/95% dimethylpolysiloxane).

Section 1: Theoretical Grounding & Causality (FAQ)

Q1: Why rely on the Kovats Retention Index (RI) instead of absolute retention time for identifying 4,8-dimethyl-1-nonanol? A1: Absolute retention times are highly susceptible to system-specific variables, including column length, film thickness, internal diameter, and carrier gas velocity[1]. The Kovats RI normalizes the retention behavior of an analyte relative to a homologous series of straight-chain n-alkanes[2]. By converting variable time data into a dimensionless, system-independent constant, laboratories can reliably cross-reference their findings with standardized databases like NIST or independent literature[3].

Q2: Why does 4,8-dimethyl-1-nonanol frequently exhibit peak tailing on non-polar columns? A2: 4,8-dimethyl-1-nonanol ( C11​H24​O ) possesses a long non-polar hydrocarbon tail and a highly polar terminal hydroxyl (-OH) group. On non-polar columns, the primary separation mechanism relies on van der Waals dispersion forces. However, the polar -OH group is prone to secondary interactions—specifically, hydrogen bonding with "active sites" such as exposed silanol groups (Si-OH) on the fused silica tubing or metallic surfaces within the GC inlet[4]. This reversible adsorption delays the elution of a fraction of the analyte molecules, resulting in an asymmetric, tailing peak[5].

Q3: How does temperature programming affect the RI calculation? A3: The original isothermal Kovats index relies on logarithmic interpolation[2]. However, modern GC analyses for volatile organic compounds (VOCs) predominantly use temperature programming to elute compounds with a wide range of boiling points. Under these conditions, the relationship between carbon number and retention time becomes linear. Therefore, the Temperature-Programmed Kovats Index (often called the Linear Retention Index, or LRI) is calculated using the linear interpolation of uncorrected retention times[2].

Section 2: Experimental Protocols: Step-by-Step LRI Determination

To establish a self-validating system for LRI calculation, follow this standardized methodology.

Methodology: Temperature-Programmed LRI Calculation
  • System Preparation : Ensure the GC-MS is equipped with a non-polar column (e.g., HP-5MS, DB-5, Rxi-5ms) and a deactivated split/splitless inlet liner to minimize silanol interactions[4].

  • Alkane Standard Injection : Inject 1 µL of a C8–C20 n-alkane standard mixture under the exact temperature program intended for the sample (e.g., 50°C to 280°C at 3°C/min)[6]. Record the retention times ( tR​ ) for all alkane peaks.

  • Sample Injection : Inject 1 µL of the 4,8-dimethyl-1-nonanol sample under identical conditions. Record its retention time ( tR​(i) ).

  • Bracketing : Identify the two n-alkanes that elute immediately before ( n ) and immediately after ( n+1 ) the target analyte[2].

  • Calculation : Apply the LRI formula:

    LRI=100×[n+tR​(n+1)−tR​(n)tR​(i)−tR​(n)​]

    (Where n is the carbon number of the preceding alkane).

LRI_Workflow Start 1. Inject n-Alkane Standard (C8-C20) Inject 2. Inject Sample: 4,8-dimethyl-1-nonanol Start->Inject Identify 3. Identify Bracketing Alkanes (n, n+1) Inject->Identify Calculate 4. Apply LRI Formula (Linear Interpolation) Identify->Calculate Verify 5. Cross-Reference NIST Database Calculate->Verify

Workflow for determining the Linear Retention Index (LRI) of 4,8-dimethyl-1-nonanol.

Section 3: Troubleshooting Guide: Diagnostics and Solutions

Issue 1: Severe Peak Tailing of 4,8-dimethyl-1-nonanol

Diagnostic : Inject a light, non-polar hydrocarbon (e.g., n-decane). If the hydrocarbon peak is perfectly symmetrical but the alcohol tails, the issue is chemical activity (polarity mismatch or active sites), not a physical flow path obstruction[5].

Corrective Action :

  • Inlet Maintenance : Replace the current liner with a highly deactivated liner containing deactivated glass wool[4].

  • Column Trimming : Trim the first 15–30 cm of the analytical column to remove non-volatile residues and degraded stationary phase that expose active silanols[4].

  • Derivatization (Self-Validation Protocol) : If tailing persists, perform a silylation derivatization to validate the root cause. React 100 µL of the sample with 50 µL of BSTFA + 1% TMCS at 60°C for 30 minutes. This converts the polar -OH group to a non-polar -O-TMS ether. If the resulting peak is perfectly symmetrical, the root cause is definitively confirmed as hydroxyl-silanol interaction[4].

Issue 2: Shifting Retention Indices

Diagnostic : The LRI of 4,8-dimethyl-1-nonanol deviates by more than ±5 units from literature values (expected ~1229–1231 on 5% phenyl phases)[6],[3].

Corrective Action : Verify that the carrier gas flow is operating in "Constant Flow" or "Constant Linear Velocity" mode rather than "Constant Pressure." Verify that the oven temperature ramp rate is strictly identical between the alkane standard run and the sample run.

Troubleshooting_Tailing Tailing Symptom: Peak Tailing Cause1 Active Sites (Exposed Silanols) Tailing->Cause1 Cause2 Polarity Mismatch (Analyte vs Phase) Tailing->Cause2 Fix1 Install Deactivated Inlet Liner Cause1->Fix1 Fix2 Trim Column Front End Cause1->Fix2 Fix3 Derivatization (BSTFA Silylation) Cause2->Fix3

Root cause analysis and corrective actions for 4,8-dimethyl-1-nonanol peak tailing.

Section 4: Quantitative Data & Reference Tables

To facilitate rapid cross-referencing and method validation, the following table summarizes the expected LRI values for 4,8-dimethyl-1-nonanol across common GC configurations.

AnalyteStationary PhaseExpected LRIReference Source
4,8-dimethyl-1-nonanol 5% Phenyl / 95% Dimethylpolysiloxane (e.g., SLB-5ms)1229 - 1230Shimadzu 2D GC Compendium[6]
4,8-dimethyl-1-nonanol 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS)1230 - 1231ACS Publications[3]
n-Dodecane (C12) Any Non-Polar Phase1200 (Exact)Standard Definition[2]
n-Tridecane (C13) Any Non-Polar Phase1300 (Exact)Standard Definition[2]

Note: 4,8-dimethyl-1-nonanol will elute between n-dodecane and n-tridecane on a non-polar column. Because its LRI is ~1230, it elutes closer to n-dodecane.

References

  • Grokipedia. "Kovats retention index.
  • Wikipedia. "Kovats retention index.
  • BenchChem. "Troubleshooting peak tailing in the GC analysis of fatty alcohols.
  • Agilent Technologies. "A Tail of Two Peaks: Troubleshooting Poor Peak Shape.
  • Shimadzu. "Application Compendium of Comprehensive 2D GC Vol.1-5.
  • Journal of Agricultural and Food Chemistry (ACS Publications). "Ozone Treatment Increases the Release of VOC from Barley, Which Modifies Seed Germination.

Sources

Troubleshooting

Technical Support Center: Stabilizing 4,8-Dimethyl-1-Nonanol Volatile Standards

Introduction 4,8-Dimethyl-1-nonanol (CAS 33933-80-1) is a branched-chain volatile alcohol frequently utilized as an analytical standard in GC-MS and Volatile Organic Compound (VOC) emission studies. With a boiling point...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4,8-Dimethyl-1-nonanol (CAS 33933-80-1) is a branched-chain volatile alcohol frequently utilized as an analytical standard in GC-MS and Volatile Organic Compound (VOC) emission studies. With a boiling point of 110–113 °C at 14 Torr[1], this compound is highly susceptible to volatilization and headspace partitioning. Furthermore, its branched aliphatic backbone introduces tertiary carbons, which are prime targets for autoxidation[2]. This guide provides mechanistic troubleshooting and self-validating protocols to ensure the long-term stability and quantitative accuracy of your standards.

Section 1: Troubleshooting Volatility and Headspace Losses

Q: Why does the concentration of my 4,8-dimethyl-1-nonanol standard decrease over time despite being stored in a sealed vial?

A: The primary cause of concentration drift in volatile standards is headspace partitioning combined with analyte loss during vial access. Volatile alcohols readily equilibrate between the liquid phase and the gas phase (headspace) inside the vial. Every time a septum is pierced by a syringe, a portion of the gas-phase standard escapes into the atmosphere, permanently altering the liquid-phase concentration[3]. Furthermore, standard PTFE/silicone septa can core over multiple injections, compromising the hermetic seal and allowing continuous evaporation.

Self-Validating Protocol: Headspace Minimization and Single-Use Aliquoting

Causality: By filling the vial to >95% capacity, you drastically reduce the volume available for gas-phase partitioning. Transitioning to single-use aliquots eliminates septum coring and repeated atmospheric exposure.

  • Preparation: Prepare the stock solution in a volumetric flask at a controlled 20 °C to ensure volumetric accuracy.

  • Vial Selection: Use 2 mL amber glass vials with PTFE-lined aluminum closures to shield the standard from UV degradation and prevent solvent evaporation[3].

  • Aliquoting: Transfer the standard into the vials, filling them to 1.9 mL (in a 2.0 mL vial) to virtually eliminate the headspace.

  • Sealing: Crimp seal immediately. Ensure the PTFE side of the septum faces the sample to prevent the alcohol from interacting with the silicone backing.

  • Validation (Self-Validating Step): Weigh a subset of 5 sealed vials on an analytical balance (record to 0.1 mg). Store them under your standard conditions for 30 days, then re-weigh. A mass loss of >0.1% indicates a compromised seal or improper crimping technique.

G A 1. Stock Preparation (Volumetric Flask, 20°C) B 2. Headspace Minimization (Fill to >95% capacity) A->B Transfer immediately C 3. Crimp Sealing (PTFE-lined closures) B->C Prevent volatilization D 4. Cold Storage (4°C, dark environment) C->D Minimize UV/Thermal degradation E 5. Single-Use Aliquoting (Discard after opening) D->E Prevent septum piercing

Workflow for minimizing headspace and preventing volatilization of VOC standards.

Section 2: Temperature and Solvent Compatibility

Q: Should I store 4,8-dimethyl-1-nonanol standards at -80 °C to maximize stability?

A: Not necessarily. While lower temperatures reduce vapor pressure, extreme cold can induce solvent freezing or analyte precipitation. For instance, storing aqueous or certain organic mixtures at temperatures below their freezing point causes the exclusion of the analyte from the solvent matrix, leading to severe concentration gradients[3]. Volatile standards should be stored in environments with minimal temperature fluctuations to prevent condensation on the vial walls, which alters the effective concentration[3].

Quantitative Data: Solvent Compatibility and Storage Temperatures
Solvent MatrixFreezing Point (°C)Recommended Storage Temp (°C)Mechanistic Rationale & Analyte Stability
Methanol -97.6-20 to 4Excellent; no freezing risk at standard freezer temps. Prevents evaporation[3].
Hexane -95.0-20 to 4Excellent; highly compatible with non-polar branched alcohols. Requires tight PTFE seals.
Aqueous / Dilute Ethanol ~ 0.04Good; do NOT freeze. Freezing causes analyte exclusion and requires extensive vortexing to re-dissolve.

Section 3: Degradation and Container Interactions

Q: I am observing secondary peaks (e.g., ketones or short-chain acids) in my GC-MS chromatograms after 6 months of storage. What causes this?

A: This is a classic signature of autoxidation. The branched structure of 4,8-dimethyl-1-nonanol contains tertiary carbon atoms. The hydrogen atoms attached to these tertiary carbons are highly labile and prone to abstraction, forming stable tertiary alkyl radicals[2]. In the presence of dissolved oxygen, these radicals form hydroperoxides, which subsequently cleave into ketones and short-chain carboxylic acids[2]. Furthermore, active silanol (-SiOH) groups on the surface of untreated glass vials can act as surface catalysts, accelerating these degradation pathways[4].

Pathway N1 4,8-dimethyl-1-nonanol (Intact Standard) N2 Hydrogen Abstraction (at Tertiary Carbon) N1->N2 Thermal/UV/Surface Catalysis N3 Tertiary Alkyl Radical N2->N3 N4 Peroxy Radical Formation (+ Dissolved O2) N3->N4 Dissolved Oxygen N5 Hydroperoxide Intermediate N4->N5 N6 Degradation Products (Ketones, Carboxylic Acids) N5->N6 Cleavage

Autoxidation pathway of branched alcohols at tertiary carbon sites.

Self-Validating Protocol: Glass Vial Silanization

Causality: Silanization replaces reactive silanol groups on the glass surface with inert silyl ethers. This prevents surface-catalyzed autoxidation and stops the adsorption of the alcohol standard onto the glass[4].

  • Acid Wash: Submerge amber glass vials in 0.1 M HCl for 30 minutes to expose active silanol sites. Rinse thoroughly with deionized water and bake at 150 °C until completely dry.

  • Silanization: In a fume hood, fill the vials with a 5% (v/v) solution of dimethyldichlorosilane (DMDCS) in toluene. Let stand at room temperature for 30 minutes.

  • Quenching: Discard the DMDCS solution into an appropriate halogenated waste container. Rinse the vials twice with toluene to remove unreacted silane, followed by two rinses with anhydrous methanol. The methanol caps any remaining reactive chlorosilane groups.

  • Curing: Bake the vials at 100 °C for 1 hour to cure the siloxane bonds.

  • Validation (Self-Validating Step): Add 1 mL of deionized water to a treated vial and an untreated control vial. The water will form a flat meniscus in the untreated vial but will bead up significantly in the silanized vial due to the newly induced hydrophobicity. Only use vials that pass this beading test.

Sources

Optimization

Technical Support Center: Troubleshooting Peak Tailing in 4,8-dimethyl-1-nonanol Gas Chromatography

Welcome to the technical support center for the gas chromatographic (GC) analysis of 4,8-dimethyl-1-nonanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the gas chromatographic (GC) analysis of 4,8-dimethyl-1-nonanol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common issue of peak tailing. As a long-chain polar alcohol, 4,8-dimethyl-1-nonanol presents unique challenges that require a systematic approach to troubleshooting. This document provides in-depth, experience-based solutions to ensure you achieve the sharp, symmetrical peaks necessary for accurate and reproducible quantitative analysis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about peak tailing associated with 4,8-dimethyl-1-nonanol.

Q1: What is peak tailing and why is it a significant problem?

A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that slowly returns to the baseline instead of a sharp, Gaussian profile.[1][2] This distortion compromises the accuracy of peak integration, leading to unreliable quantification, and reduces the resolution between closely eluting compounds.[3] For regulatory compliance and defensible analytical results, maintaining a peak asymmetry factor close to 1.0 is crucial.[1]

Q2: Why is 4,8-dimethyl-1-nonanol particularly susceptible to peak tailing?

A2: 4,8-dimethyl-1-nonanol is a long-chain alcohol with a polar hydroxyl (-OH) group. This functional group is prone to forming hydrogen bonds with "active sites" within the GC system.[4] These active sites are often exposed silanol groups (Si-OH) on the surfaces of the inlet liner, column, or glass wool, which can adsorb the alcohol molecules, delay their elution, and cause tailing.[4][5]

Q3: What are the primary causes of peak tailing for this compound?

A3: The main culprits fall into three categories:

  • Active Sites: Unwanted chemical interactions with active surfaces in the GC flow path, particularly the inlet liner and the front of the column.[1][5]

  • System & Method Issues: Physical problems like improper column installation, leaks, or suboptimal method parameters (e.g., temperature, flow rate).[3][6]

  • Column Contamination & Degradation: Buildup of non-volatile residues or degradation of the column's stationary phase.[1][3]

Part 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing, starting from the point of injection.

The Injection Port: A Primary Source of Activity

Over 90% of GC problems originate in the inlet.[7] For a polar analyte like 4,8-dimethyl-1-nonanol, the condition of the inlet liner is the first and most critical area to investigate.

Q: My 4,8-dimethyl-1-nonanol peak is tailing. Could my inlet liner be the cause?

A: Absolutely. The hot, active surface of a standard or contaminated liner is a primary site for analyte interaction.[8] Exposed silanol groups on the glass surface or within glass wool packing can strongly adsorb the hydroxyl group of the alcohol, leading to significant tailing.[4][5] Contamination from previous injections or septum particles can also create new active sites.[7][9]

Q: What is the best type of liner to use and how do I maintain it?

A: Always use a deactivated inlet liner. Deactivation is a chemical process that caps the active silanol groups, creating a more inert surface.[10][11] For robust, reproducible results, follow this protocol.

Table 1: Comparison of Common Inlet Liner Types

Liner TypeDeactivationGlass WoolBest Use Case for 4,8-dimethyl-1-nonanol
Standard BorosilicateNoneOptionalNot Recommended. Prone to high activity.[12]
Silanized (Deactivated)YesOptional (Deactivated)Highly Recommended. Provides an inert surface to minimize analyte interaction.[4]
Base-DeactivatedYesOptional (Deactivated)An excellent alternative, specifically designed to reduce interactions with basic compounds but also effective for polar neutrals.[11][12]

Experimental Protocol: Inlet Maintenance for Optimal Peak Shape

  • Cooldown: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and turn off the carrier gas flow.

  • Removal: Carefully remove the septum retaining nut and the old septum. Then, remove the inlet liner. Inspect the liner for discoloration, residue, or septum particles.

  • Replacement:

    • Install a new, high-quality deactivated liner .[8] Handle the new liner with clean forceps to avoid introducing contaminants.

    • Replace the septum . A high-quality, low-bleed septum prevents contamination.

    • Replace the inlet seal (gold seal) if it appears discolored or worn.

  • Reassembly & Leak Check: Reinstall the components and ensure proper column positioning within the liner.[6] Restore carrier gas flow and perform an electronic leak check to confirm all connections are secure. Improper sealing can cause peak shape issues.[3]

  • Frequency: For routine analysis, replace the liner and septum every 100-200 injections. For samples with complex matrices, more frequent replacement (e.g., every 50 injections) may be necessary to prevent peak tailing.[1]

The GC Column: Choosing the Right Stationary Phase and Ensuring Integrity

If inlet maintenance does not resolve the tailing, the column itself is the next logical focus.

Q: How do I know if my column is the problem?

A: Column issues typically manifest in two ways:

  • Contamination: Non-volatile residues from the sample matrix accumulate at the head of the column, creating active sites that interact with the analyte.[2][5]

  • Degradation: The stationary phase can degrade over time due to thermal stress or exposure to oxygen in the carrier gas, exposing the underlying active fused silica surface.[1][4]

A key diagnostic step is to trim the column. Removing the first 15-30 cm of the column inlet can often eliminate the contaminated or degraded section and restore peak shape.[4] If tailing persists after trimming, the issue may be the column type or more widespread degradation requiring column replacement.[1]

Q: What type of GC column is recommended for analyzing 4,8-dimethyl-1-nonanol?

A: The choice of stationary phase is critical. For polar alcohols, a polar stationary phase is generally recommended to achieve good retention and peak shape.

Table 2: Recommended GC Column Stationary Phases for Alcohol Analysis

Stationary PhasePolarityCommon NamesAdvantages for 4,8-dimethyl-1-nonanol
Polyethylene Glycol (PEG) High WAX, DB-WAX, HP-WAX, StabilwaxExcellent choice. Provides strong interactions with alcohols, leading to good retention and symmetrical peaks. Considered a gold standard for alcohol analysis.[13][14]
Cyanopropylphenyl Polysiloxane Intermediate DB-1701, Rtx-1701, BP10Good alternative if a WAX phase is not suitable. Offers different selectivity.[15]
Trifluoropropyl Dimethylpolysiloxane Intermediate DB-210, Rtx-200, BPX70Preferred for specific applications involving halogenated compounds, but also effective for alcohols.[15][16]

Diagram: The Mechanism of Peak Tailing at Active Sites

This diagram illustrates how the polar hydroxyl group of 4,8-dimethyl-1-nonanol interacts with active silanol sites on a degraded column surface, causing delayed elution and peak tailing.

G cluster_flow GC Flow Path cluster_peak Resulting Chromatogram Analyte_Bulk Analyte Bulk (4,8-dimethyl-1-nonanol) Elutes Normally Detector Detector Analyte_Bulk->Detector Normal Elution Time Analyte_Interaction Analyte Sub-population Interacts with Active Site Active_Site Active Site (e.g., Si-OH on Column Surface) Analyte_Interaction->Active_Site Hydrogen Bonding Active_Site->Detector Delayed Elution Peak Tailing Peak G start Start: Tailing Peak Observed prep_sample 1. Prepare Dry Sample (1-5 mg in vial) start->prep_sample add_solvent 2. Add Aprotic Solvent (200 µL) prep_sample->add_solvent add_reagent 3. Add Silylating Reagent (100 µL BSTFA + 1% TMCS) add_solvent->add_reagent react 4. Cap, Vortex & Heat (70°C for 30 min) add_reagent->react cool 5. Cool to Room Temp react->cool inject 6. Inject into GC (Use non-polar column) cool->inject end Result: Symmetrical Peak inject->end

Caption: A streamlined workflow for the silylation of 4,8-dimethyl-1-nonanol to achieve symmetrical peaks.

Part 3: Systematic Troubleshooting Workflow

When encountering peak tailing, a logical, step-by-step process is more effective than random adjustments. Use the following flowchart to guide your troubleshooting efforts.

G start Peak Tailing Observed for 4,8-dimethyl-1-nonanol inlet_check Step 1: Perform Inlet Maintenance - Replace Liner with new DEACTIVATED liner - Replace Septum & O-ring - Check for leaks start->inlet_check inlet_q Is peak shape improved? inlet_check->inlet_q column_check Step 2: Address Column Issues - Trim 15-30 cm from column inlet - Ensure proper column installation inlet_q->column_check No solved Problem Solved: Symmetrical Peak Achieved inlet_q->solved Yes column_q Is peak shape improved? column_check->column_q method_check Step 3: Review Method & Column - Is column phase appropriate (e.g., WAX)? - Optimize injector temp & flow rate column_q->method_check No column_q->solved Yes method_q Is peak shape improved? method_check->method_q derivatize Step 4: Derivatize Sample - Perform silylation (e.g., with BSTFA) - Analyze on a non-polar column method_q->derivatize No method_q->solved Yes derivatize->solved

Caption: A systematic flowchart for troubleshooting peak tailing in 4,8-dimethyl-1-nonanol analysis.

References

  • Troubleshooting Peak Tailing in Gas Chromatography Workflows. Lab Manager. Available at: [Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC. Available at: [Link]

  • Common Causes Of Peak Tailing in Chromatography. ALWSCI. Available at: [Link]

  • Fixing GC Peak Tailing for Cleaner Results. Separation Science. Available at: [Link]

  • How to reduce gap between two peaks in GC? ResearchGate. Available at: [Link]

  • Peak Tailing in GC Trace Analysis. Restek. Available at: [Link]

  • Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More. PharmaGuru. Available at: [Link]

  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.gov. Available at: [Link]

  • GC Derivatization. University of Wisconsin-Madison. Available at: [Link]

  • AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES. SilcoTek. Available at: [Link]

  • Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]

  • Buyer's Guide: Choosing the Best GC Columns. Labcompare. Available at: [Link]

  • Guide to Choosing a GC Column. Phenomenex. Available at: [Link]

  • GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex. Available at: [Link]

  • Catalyst-free silylation of alcohols and phenols by promoting HMDS in CH3NO2 as solvent. Royal Society of Chemistry. Available at: [Link]

  • GC Inlet Liners. Obrnuta faza. Available at: [Link]

  • Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent. Available at: [Link]

  • Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Chromtech. Available at: [Link]

  • Is the practice of GC inlet liner cleaning and deactivation worth the effort? Mandel Scientific. Available at: [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. Available at: [Link]

  • GC Diagnostic Skills I | Peak Tailing. Element Lab Solutions. Available at: [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? MDPI. Available at: [Link]

  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent. Available at: [Link]

  • But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC. Available at: [Link]

  • Analysis of Flavoring Agents in Nonbeverage Products by Gas Chromatography. TTB.gov. Available at: [Link]

  • Massive solvent peak tailing. Chromatography Forum. Available at: [Link]

Sources

Troubleshooting

optimizing mobile phase gradients for 4,8-dimethyl-1-nonanol LC-MS analysis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to quantify aliphatic alcohols like 4,8-dimethyl-1-nonanol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with laboratories struggling to quantify aliphatic alcohols like 4,8-dimethyl-1-nonanol . This highly lipophilic, branched C11 alcohol (C₁₁H₂₄O) presents a classic analytical paradox: it is too heavy and non-volatile for standard gas chromatography without derivatization, yet it lacks the chromophores and ionizable functional groups required for straightforward Liquid Chromatography-Mass Spectrometry (LC-MS)[1].

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to optimize your mobile phase gradients and ionization parameters for this challenging analyte.

SECTION 1: Expert Troubleshooting & FAQs

Q1: Why is my 4,8-dimethyl-1-nonanol signal completely absent in standard ESI+ mode? The Causality: Electrospray Ionization (ESI) relies on the analyte's ability to accept or donate a proton in the liquid phase. Aliphatic alcohols lack a basic nitrogen to accept a proton (forming [M+H]⁺) and are too weakly acidic to efficiently lose a proton (forming [M-H]⁻)[1]. Their low proton affinity means they remain neutral in the ESI droplet, failing to reach the mass analyzer. The Solution: You must alter the ionization pathway. You can either switch to an Atmospheric Pressure Chemical Ionization (APCI) source to force gas-phase ionization (typically yielding a water-loss ion [M-H₂O+H]⁺), or you must modify your mobile phase to promote adduct formation (e.g., [M+NH₄]⁺).

Q2: How should I design the mobile phase gradient for such a hydrophobic molecule? The Causality: 4,8-dimethyl-1-nonanol has a long, branched hydrocarbon chain, making it highly retentive on standard C18 reversed-phase columns. If you start your gradient at traditional low-organic conditions (e.g., 5% B), the analyte will partition so strongly into the stationary phase that it may never elute, or it will elute as a broad, undetectable smear. The Solution: Bypass the highly aqueous phase. Start your gradient at 50% to 60% organic (Methanol or Acetonitrile). This provides enough retention factor ( k′ ) to separate the alcohol from void-volume salts while ensuring the analyte remains soluble and maintains a sharp band as it moves through the column[2].

Q3: What mobile phase additives are best if I want to avoid chemical derivatization? The Causality: Since protonation is inefficient, you must leverage ion-dipole interactions. Adding 10 mM Ammonium Formate or Ammonium Acetate to both your aqueous (A) and organic (B) mobile phases floods the droplet with NH₄⁺ ions[2]. As the droplet evaporates, the neutral alcohol coordinates with the ammonium ion, forming a stable [M+NH₄]⁺ adduct (m/z 190.3 for 4,8-dimethyl-1-nonanol) that can be easily isolated in the first quadrupole.

Q4: I am experiencing severe peak tailing and run-to-run carryover. How do I fix this? The Causality: The lipophilicity of the C11 chain causes the analyte to accumulate on the column frit, the stationary phase, and the autosampler needle. Standard Acetonitrile/Water washes are often insufficient to break these hydrophobic interactions. The Solution: Implement a strong needle wash containing Isopropyl Alcohol (IPA) (e.g., 50:25:25 Acetonitrile:IPA:Water). In your LC gradient, ensure you ramp to 100% B and hold for at least 3 column volumes to strip the column of residual lipids before re-equilibration.

SECTION 2: Self-Validating Experimental Protocols

To ensure data integrity, every analytical run must be a self-validating system. Below are two distinct methodologies depending on your sensitivity requirements.

Protocol A: Direct Analysis via Ammonium Adduct Formation (Moderate Sensitivity)

Use this protocol when analyzing formulations or high-concentration biological extracts where derivatization is impractical.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 10 mM Ammonium Formate.

    • Mobile Phase B: LC-MS grade Methanol + 10 mM Ammonium Formate. (Note: Methanol is preferred over Acetonitrile here as it often yields better solvation and adduct stability for long-chain alcohols[2]).

  • Column Selection: Use a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • System Suitability (Self-Validation Check): Spike the sample with an isotopically labeled internal standard (e.g., 1-nonanol-d19). Inject a solvent blank (50:50 Water:MeOH) immediately after your highest calibration standard. Validation Gate: The run is only valid if the blank shows <5% of the Lower Limit of Quantitation (LLOQ) area, proving the 100% B wash step successfully eliminated carryover.

Protocol B: Chemical Derivatization for Trace Analysis (High Sensitivity)

Use this protocol for trace environmental or complex biological matrices. Derivatization imparts a permanent charge, drastically lowering the limit of detection[1][3].

  • Reagent Preparation: Dissolve your 4,8-dimethyl-1-nonanol sample in Acetonitrile.

  • Derivatization Reaction: To the sample, add 100 µL of Triethylamine (TEA) as a base catalyst, followed by 0.2 g of 2-fluoro-N-methylpyridinium p-toluenesulfonate (FMP-TS)[3].

  • Incubation: Stir the mixture at room temperature for 30 minutes. The terminal hydroxyl group will undergo nucleophilic substitution, displacing the fluorine and attaching the N-methylpyridinium moiety.

  • Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of 40% Acetonitrile / 60% Water[3].

  • Validation Gate: Monitor the specific mass shift. The intact alcohol (MW 172.3) will now appear as a permanent cation with a mass addition of +92 Da (m/z 264.3) in ESI+ mode.

SECTION 3: Quantitative Data Summaries

Table 1: Optimized Mobile Phase Gradient for Underivatized 4,8-Dimethyl-1-nonanol (Column: C18, 2.1 x 100 mm; Flow Rate: 0.4 mL/min)

Time (min)%A (Water + 10mM NH₄FA)%B (MeOH + 10mM NH₄FA)Mechanistic Purpose
0.05050Initial hold. Bypasses high-aqueous phase to prevent analyte precipitation.
1.05050Focuses the analyte band at the head of the column.
5.00100Linear ramp to elute the highly lipophilic C11 branched chain.
8.00100Critical Wash Hold: Strips retained lipids and prevents carryover.
8.15050Rapid return to initial conditions.
11.05050Column re-equilibration (approx. 5-6 column volumes).

Table 2: Comparison of Ionization Strategies for Aliphatic Alcohols

StrategyIonization SourceTarget IonSensitivityKey AdvantageLimitation
Standard ESI ESI (+/-)[M+H]⁺ / [M-H]⁻Very LowNo sample prep required.Signal often undetectable due to poor proton affinity[1].
Adduct Formation ESI (+)[M+NH₄]⁺ModerateSimple mobile phase adjustment[2].Susceptible to matrix suppression in complex biological samples.
APCI Direct APCI (+)[M-H₂O+H]⁺ModerateTrue gas-phase ionization.Causes in-source fragmentation (water loss).
FMP-TS Deriv. ESI (+)[M+92]⁺Very HighPermanent cationic charge maximizes MS response[3].Requires 30-min sample prep and reagent cleanup.

SECTION 4: Visualizations

Workflow A 4,8-Dimethyl-1-nonanol LC-MS Analysis B Direct LC-MS (High Conc. Samples) A->B > 1 µg/mL C Derivatization LC-MS (Trace Conc. Samples) A->C < 100 ng/mL D APCI Source Target: [M-H2O+H]+ B->D Preferred E ESI Source Target: [M+NH4]+ Adduct B->E Alternative F FMP-TS / BzCl Reagent Target: Permanent Cation C->F Chemical Rxn

Caption: Decision matrix for selecting the optimal LC-MS workflow for aliphatic alcohols based on sensitivity needs.

Pathway A Analyte (ROH) Neutral & Hydrophobic D Derivatized Analyte Permanent Cation (+) A->D Nucleophilic Attack B Derivatization Reagent (e.g., FMP-TS) B->D C Base Catalyst (TEA) C->D Deprotonation E ESI-MS Detection High Sensitivity D->E Elution & Ionization

Caption: Mechanistic pathway of chemical derivatization transforming neutral alcohols into detectable cations.

SECTION 5: References

1.[3] Title: Derivatization LC/MS for the simultaneous determination of fatty alcohol and alcohol ethoxylate surfactants in water and wastewater samples - PubMed. Source: nih.gov. URL: 2.[1] Title: Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC. Source: nih.gov. URL: 3.[2] Title: Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography | LCGC International. Source: chromatographyonline.com. URL:

Sources

Reference Data & Comparative Studies

Validation

comparing 4,8-dimethyl-1-nonanol retention times with standard non-polar indices

Chromatographic Profiling of 4,8-Dimethyl-1-nonanol: A Comparative Guide to Retention Indices on Non-Polar Stationary Phases In analytical chemistry, metabolomics, and drug development, the precise identification of vola...

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Author: BenchChem Technical Support Team. Date: April 2026

Chromatographic Profiling of 4,8-Dimethyl-1-nonanol: A Comparative Guide to Retention Indices on Non-Polar Stationary Phases

In analytical chemistry, metabolomics, and drug development, the precise identification of volatile and semi-volatile organic compounds (VOCs) is paramount. While Gas Chromatography-Mass Spectrometry (GC-MS) provides robust spectral data, absolute retention times (RT) are notoriously susceptible to instrumental drift, column aging, and variations in carrier gas flow. To establish a self-validating identification system, researchers rely on the Kovats Retention Index (RI)—a normalization metric that anchors an analyte's elution time to a homologous series of n-alkanes.

This guide provides an objective, data-driven comparison of the retention behavior of 4,8-dimethyl-1-nonanol against standard non-polar indices, detailing the mechanistic causality behind its elution profile and providing a rigorously structured experimental protocol.

The Mechanistic Causality of Retention on Non-Polar Phases

Non-polar stationary phases, such as 5% phenyl/95% dimethylpolysiloxane (e.g., HP-5MS, DB-5), separate compounds primarily through dispersive (van der Waals) forces. The strength of these interactions is directly proportional to the molecule's surface area and polarizability, which closely track with its boiling point.

The Branching Effect: 4,8-dimethyl-1-nonanol ( C11​H24​O ) is a branched-chain aliphatic alcohol. While a straight-chain 1-undecanol ( C11​ ) has a large surface area allowing for extensive interaction with the stationary phase, the methyl branches at the 4- and 8-positions of 4,8-dimethyl-1-nonanol disrupt this linear geometry. This steric hindrance reduces the effective molecular surface area, thereby lowering the boiling point and weakening dispersive interactions.

Consequently, 4,8-dimethyl-1-nonanol elutes significantly earlier than its straight-chain isomer. Experimental data confirms that it typically exhibits a Kovats Retention Index between 1229 and 1231 on semi-standard non-polar columns[1][2].

Quantitative Comparison: 4,8-Dimethyl-1-nonanol vs. Reference Indices

To contextualize the retention behavior of 4,8-dimethyl-1-nonanol, the table below compares its experimental RI against standard n-alkanes and structurally related straight-chain alcohols under temperature-programmed GC-MS conditions.

CompoundMolecular FormulaStructural CharacteristicExperimental RI (Non-Polar)Elution Order
n-Dodecane ( C12​ ) C12​H26​ Straight-chain alkane (Reference)12001
1-Nonanol C9​H20​O Straight-chain alcohol~11702
4,8-Dimethyl-1-nonanol C11​H24​O Branched-chain alcohol 1229 - 1231 3
1-Decanol C10​H22​O Straight-chain alcohol~12704
n-Tridecane ( C13​ ) C13​H28​ Straight-chain alkane (Reference)13005
1-Undecanol C11​H24​O Straight-chain alcohol (Isomer)~13706

Data Interpretation: Despite having 11 carbon atoms, the dual branching of 4,8-dimethyl-1-nonanol shifts its retention index down to ~1230. This causes it to elute between n-dodecane (RI=1200) and n-tridecane (RI=1300), effectively mimicking the retention behavior of a straight-chain alcohol with fewer carbons (eluting between C9 and C10 straight-chain alcohols).

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol establishes a self-validating system for determining the RI of 4,8-dimethyl-1-nonanol. By co-injecting a standard alkane mixture, any run-to-run variations in carrier gas velocity or column degradation are mathematically neutralized.

Phase 1: Sample & Standard Preparation
  • Analyte Preparation: Dissolve the 4,8-dimethyl-1-nonanol standard in a high-purity, low-boiling solvent (e.g., GC-grade hexane) to a concentration of 10 µg/mL.

  • Reference Standard: Prepare a homologous series of n-alkanes ( C8​ to C20​ ) at 10 µg/mL in the same solvent.

    • Causality: Using a wide range of alkanes ensures that the target analyte is properly bracketed by at least two reference peaks (in this case, C12​ and C13​ ).

Phase 2: GC-MS Configuration
  • Column: Install a 5% phenyl/95% dimethylpolysiloxane capillary column (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Inlet Conditions: Set the injection port to 250 °C. Inject 1.0 µL of the sample in splitless mode. Expert Insight: Ensure the glass liner is deactivated to prevent active site adsorption of the analyte's hydroxyl group, which can cause peak tailing and skew the retention time.

  • Carrier Gas: Use Ultra-High Purity (UHP) Helium at a constant flow rate of 1.0 mL/min.

  • Temperature Gradient:

    • Initial hold at 40 °C for 3 minutes.

    • Ramp at 4 °C/min to 240 °C.

    • Final hold at 240 °C for 10 minutes.

    • Causality: A slow, steady temperature ramp (4 °C/min) ensures optimal resolution of structurally similar isomers and provides linear alkane elution profiles required for accurate RI calculation[3].

Phase 3: Data Acquisition & RI Calculation
  • MS Parameters: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Set the scan range from m/z 40 to 350.

  • Data Processing (van Den Dool and Kratz Equation): Because a temperature gradient is used, calculate the Linear Retention Index (LRI) using the following formula:

    RI=100×[z+tR(z+1)​−tR(z)​tR(i)​−tR(z)​​]

    Where tR(i)​ is the absolute retention time of 4,8-dimethyl-1-nonanol, and tR(z)​ and tR(z+1)​ are the retention times of the bracketing n-alkanes ( C12​ and C13​ ).

Logical Workflow Visualization

The following diagram illustrates the self-validating logic of the GC-MS workflow, demonstrating how raw retention times are transformed into standardized, universally comparable indices.

GCMS_Workflow Sample 1. Co-Injection Analyte + C8-C20 Alkanes Separation 2. Non-Polar Column Separation (Dispersive Forces) Sample->Separation Vaporization at 250°C Detection 3. EI-MS Detection (70 eV Ionization) Separation->Detection Elution governed by molecular surface area RawData 4. Absolute Retention Times (RT) Subject to Instrumental Drift Detection->RawData Spectral Acquisition Normalization 5. Mathematical Normalization (van Den Dool & Kratz) RawData->Normalization Bracketing via C12 & C13 Output 6. Standardized Retention Index (RI = 1229 - 1231) Normalization->Output Drift Neutralization

Logical workflow of GC-MS retention index standardization, neutralizing instrumental drift.

References

  • 4,8-Dimethylnonan-1-ol | C11H24O | CID 549996 - PubChem Source: nih.gov URL:[Link]

  • Ozone Treatment Increases the Release of VOC from Barley, Which Modifies Seed Germination Source: Journal of Agricultural and Food Chemistry (acs.org) URL:[Link]

  • Effect of Carbon Sources on the Production of Volatile Organic Compounds by Fusarium verticillioides Source: MDPI (mdpi.com) URL:[Link]

Sources

Comparative

Comparative Guide: 4,8-Dimethyl-1-nonanol vs. Perhydrogeraniol in Brown Rice Metabolomic Profiling

The application of untargeted metabolomics and lipidomics has fundamentally transformed how we evaluate the quality, vitality, and storage stability of brown rice (BR). Volatile organic compounds (VOCs) are no longer vie...

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Author: BenchChem Technical Support Team. Date: April 2026

The application of untargeted metabolomics and lipidomics has fundamentally transformed how we evaluate the quality, vitality, and storage stability of brown rice (BR). Volatile organic compounds (VOCs) are no longer viewed merely as flavor constituents; they are dynamic biomarkers reflecting the grain's internal enzymatic activity and lipid oxidation states.

This guide provides an objective, data-driven comparison of two critical branched-chain volatile alcohols—4,8-dimethyl-1-nonanol and perhydrogeraniol —elucidating their mechanistic origins, comparative performance in multivariate models, and the self-validating experimental workflows required to isolate them.

Chemical Profiles & Mechanistic Origins

To utilize these VOCs as reliable biomarkers, researchers must understand the biochemical causality behind their accumulation and degradation.

4,8-Dimethyl-1-nonanol: The Lipid Degradation Marker

4,8-dimethyl-1-nonanol is a branched-chain aliphatic alcohol. In the context of brown rice, its presence is intimately tied to lipid catabolism and oxidation.

  • Causality in Storage: During the storage of high-moisture japonica brown rice, endogenous lipoxygenases and auto-oxidation pathways cleave larger glycerolipids and sphingolipids. Research demonstrates that , which significantly mitigates the loss of 4,8-dimethyl-1-nonanol compared to storage at 20°C or 25°C. Thus, its retention is a direct proxy for delayed rancidity and structural lipid stability.

  • Causality in Germination: During the imbibition phase of germinated brown rice (GBR), lipid reserves are rapidly hydrolyzed to fuel the TCA cycle, causing fluctuations in 4,8-dimethyl-1-nonanol levels that correlate with early-stage energy mobilization.

Perhydrogeraniol: The Isoprenoid Maturation Marker

Perhydrogeraniol (3,7-dimethyloctan-1-ol) is a fully saturated monoterpenoid alcohol. Unlike aliphatic alcohols derived from fatty acid breakdown, perhydrogeraniol originates from the isoprenoid (MEP/MVA) pathway.

  • Causality in Germination: As brown rice transitions from imbibition to the radicle-emergence stage (typically 40–48 hours), the seed's internal redox environment shifts dramatically to support cellular elongation. Reductase enzymes actively saturate the double bonds of unsaturated terpene precursors (like geraniol) to form perhydrogeraniol. Consequently, to the statistical separation of late-stage germinated sample groups from non-germinated controls.

Pathway Lipids Lipid Pool (Triglycerides/Phospholipids) Hydrolysis Enzymatic Hydrolysis & Oxidation (Storage/Imbibition) Lipids->Hydrolysis Isoprenoids Isoprenoid Precursors (Geranyl Pyrophosphate) Saturation Reduction & Saturation (Radicle Emergence) Isoprenoids->Saturation Nonanol 4,8-dimethyl-1-nonanol (Storage & Germination Marker) Hydrolysis->Nonanol Lipid Degradation Perhydro Perhydrogeraniol (Germination Stage Marker) Saturation->Perhydro Terpene Metabolism

Metabolic origins of 4,8-dimethyl-1-nonanol and perhydrogeraniol in brown rice.

Comparative Performance Data

When utilizing Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Partial Least-Squares Discriminant Analysis (PLS-DA), both compounds exhibit high Variable Importance in Projection (VIP) scores, but they map to different physiological vectors.

Parameter4,8-Dimethyl-1-nonanolPerhydrogeraniol (3,7-dimethyloctan-1-ol)
Chemical Nature Branched Aliphatic AlcoholSaturated Monoterpenoid Alcohol
Molecular Weight 172.31 g/mol 158.28 g/mol
Primary Application Storage stability (flavor retention); Early germinationLate-stage germination (radicle emergence)
Metabolic Pathway Glycerolipid / Sphingolipid catabolismMEP/MVA Isoprenoid pathway
PLS-DA Contribution Differentiates temperature-dependent storage degradationSeparates 40–48h GBR from 0–24h imbibition stages
Behavioral Dynamics Decreases over time; preserved by 15°C storageAccumulates during active enzymatic reduction

Self-Validating Experimental Protocol: HS-SPME/GC-MS Workflow

To ensure high Trustworthiness and reproducibility, the extraction and profiling of these VOCs must employ a self-validating system. The following protocol integrates internal standardization and statistical permutation to prevent false-positive biomarker identification.

Step 1: Sample Preparation & Matrix Stabilization
  • Lyophilization: Immediately freeze-dry the brown rice samples (whether stored or germinated) at -50°C to halt all enzymatic activity (lipoxygenases/reductases).

  • Milling: Grind the lyophilized samples into a fine powder to maximize the surface area for volatile release.

  • Internal Standardization (Self-Validation): Weigh exactly 2.0 g of the powder into a 20 mL headspace vial. Add 10 µL of 2-octanol (10 mg/L) as an internal standard. Causality: 2-octanol does not naturally occur in rice; its inclusion allows researchers to normalize extraction efficiency and correct for matrix-induced signal suppression.

Step 2: Headspace Solid-Phase Microextraction (HS-SPME)
  • Equilibration: Incubate the sealed vial at 50°C for 15 minutes to drive VOCs into the headspace.

  • Extraction: Expose a 50/30 µm DVB/CAR/PDMS fiber to the headspace for 30 minutes at 50°C. Causality: The triple-phase fiber is chosen specifically to capture both the highly volatile perhydrogeraniol and the slightly heavier 4,8-dimethyl-1-nonanol without competitive displacement.

Step 3: GC-MS Acquisition
  • Desorption: Insert the fiber into the GC inlet at 250°C for 5 minutes in splitless mode.

  • Chromatography: Use an HP-5MS UI column (30 m × 0.25 mm × 0.25 µm). Program the oven: 40°C (hold 2 min), ramp at 5°C/min to 150°C, then 10°C/min to 250°C (hold 5 min).

  • Mass Spectrometry: Operate the EI source at 70 eV with a scan range of 35–350 m/z.

Step 4: Multivariate Statistical Validation
  • Data Preprocessing: Normalize the peak areas of 4,8-dimethyl-1-nonanol and perhydrogeraniol against the 2-octanol internal standard.

  • PLS-DA Modeling: Import the normalized data into SIMCA or MetaboAnalyst.

  • Permutation Testing (Self-Validation): Validate the PLS-DA model using a 200-iteration permutation test. Causality: This mathematically proves that the separation of sample groups (e.g., 15°C vs 25°C storage, or 0h vs 48h germination) is driven by true biological variance in the VOCs (VIP > 1.0) rather than model overfitting.

Workflow Prep Sample Prep (Milling & Lyophilization) Extraction HS-SPME Extraction (50°C, DVB/CAR/PDMS) Prep->Extraction Internal Standard Addition GCMS GC-MS Profiling (EI Source, 70 eV) Extraction->GCMS Thermal Desorption PLSDA Multivariate Analysis (PLS-DA Permutation) GCMS->PLSDA Spectral Data Acquisition

Self-validating HS-SPME/GC-MS workflow for brown rice VOC metabolomic profiling.

References

  • Kim, H., Kim, O.-W., Ahn, J.-H., Kim, B.-M., Oh, J., & Kim, H.-J. (2020). "Metabolomic Analysis of Germinated Brown Rice at Different Germination Stages." Foods, 9(8), 1130.[Link]

  • Qu, L., Zhao, Y., Xu, X., Li, Y., & Lv, H. (2023). "Untargeted Lipidomics Reveal Quality Changes in High-Moisture Japonica Brown Rice at Different Storage Temperatures." Foods, 12(23), 4218.[Link]

Validation

A Researcher's Guide to Robust Biomarker Validation: Cross-Validation of 4,8-dimethyl-1-nonanol PLS-DA Score Plots in Metabolomic Studies

In the landscape of metabolomics, the identification of robust and reliable biomarkers is paramount for advancing our understanding of biological systems and for the development of novel diagnostic and therapeutic strate...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of metabolomics, the identification of robust and reliable biomarkers is paramount for advancing our understanding of biological systems and for the development of novel diagnostic and therapeutic strategies. Partial Least Squares Discriminant Analysis (PLS-DA) has emerged as a powerful tool for analyzing complex metabolomic datasets and identifying potential biomarkers that can discriminate between different biological states. However, the power of PLS-DA is matched by its propensity to overfit data, leading to the discovery of seemingly significant biomarkers that fail to validate in subsequent studies. This guide provides a comprehensive, in-depth look at the critical role of cross-validation in PLS-DA, using the analysis of 4,8-dimethyl-1-nonanol, a branched-chain alcohol with significance in chemical ecology, as a case study. We will explore the "why" behind the methodologies, offering field-proven insights to ensure the trustworthiness and reproducibility of your findings.

The Challenge of Overfitting in Metabolomic Studies

Metabolomic datasets are often characterized by a high dimensionality, with a large number of measured metabolites (variables) and a relatively small number of samples. This "curse of dimensionality" makes it easy for supervised classification models like PLS-DA to find spurious correlations that appear to separate groups perfectly within the training data but have no predictive power on new, unseen data. This phenomenon, known as overfitting, is a significant pitfall in biomarker discovery. Without rigorous validation, researchers risk investing substantial time and resources into pursuing false positives.

Cross-validation is a fundamental statistical technique used to assess how the results of a statistical analysis will generalize to an independent dataset. It is an essential tool for combating overfitting and for providing a more realistic estimate of model performance.

Case Study: 4,8-dimethyl-1-nonanol as a Putative Biomarker

Let's consider a hypothetical metabolomic study aimed at determining if 4,8-dimethyl-1-nonanol can serve as a biomarker to differentiate between two distinct insect populations (Population A and Population B) exposed to different environmental stressors. 4,8-dimethyl-1-nonanol is a known insect pheromone, and its abundance may vary depending on the physiological state of the insect.

The PLS-DA Modeling Workflow: A Self-Validating System

A robust PLS-DA workflow is not merely about building a model; it's about building a validated model. The following diagram illustrates a self-validating workflow that incorporates cross-validation and permutation testing to ensure the reliability of the findings.

PLSDA_Workflow cluster_data Data Acquisition & Preprocessing cluster_model Model Building & Initial Assessment cluster_validation Rigorous Model Validation cluster_results Interpretation & Biomarker Identification Data Metabolomic Data (e.g., GC-MS, LC-MS) Preproc Preprocessing (Normalization, Scaling) Data->Preproc PLSDA PLS-DA Model Construction Preproc->PLSDA ScorePlot Initial Score Plot Visualization PLSDA->ScorePlot CV k-Fold Cross-Validation PLSDA->CV Permutation Permutation Testing PLSDA->Permutation ValidatedModel Validated PLS-DA Model CV->ValidatedModel Permutation->ValidatedModel BiomarkerID Biomarker Identification (e.g., VIP score) ValidatedModel->BiomarkerID

Caption: A robust PLS-DA workflow incorporating essential validation steps.

Experimental Protocol: Cross-Validation of a PLS-DA Model

This protocol outlines the steps for building and cross-validating a PLS-DA model for our case study.

1. Data Acquisition and Preprocessing:

  • Data Acquisition: Obtain metabolomic profiles from samples of Population A and Population B using a suitable analytical platform (e.g., GC-MS or LC-MS). Ensure a sufficient number of biological replicates for each group.

  • Data Preprocessing:

    • Normalization: Correct for variations in sample loading or instrument sensitivity. Common methods include normalization to a constant sum or to an internal standard.

    • Scaling: Adjust the data so that variables with different scales of measurement contribute equally to the model. Pareto scaling is often recommended for metabolomic data as it reduces the influence of high-abundance metabolites without losing important information from lower-abundance ones.

2. PLS-DA Model Construction:

  • Using appropriate software (e.g., R with the 'ropls' package, SIMCA), construct a PLS-DA model with the preprocessed data. The class membership (Population A or Population B) will be the Y-variable, and the metabolite intensities will be the X-variables.

  • Visualize the initial score plot. This plot shows the projection of the samples onto the first two latent variables. A clear separation between the groups in the score plot might be encouraging, but it is not sufficient evidence of a good model.

3. Cross-Validation:

  • The "Why": Cross-validation assesses the predictive ability of the model by repeatedly partitioning the original sample set into a training set (used to build the model) and a test set (used to evaluate the model). A model that performs well on the test sets is more likely to be generalizable.

  • k-Fold Cross-Validation (Recommended):

    • Divide the dataset into k equal-sized subsets (or "folds"). A common choice for k is 7 or 10.

    • Hold out one fold as the test set.

    • Train the PLS-DA model on the remaining k-1 folds.

    • Predict the class of the samples in the test set using the trained model.

    • Repeat this process k times, with each fold used as the test set exactly once.

    • Calculate the overall model performance metrics, R² and Q², from the results of the k iterations.

4. Interpretation of Cross-Validation Results:

  • R² and Q²:

    • represents the goodness of fit, or how well the model explains the variation in the data. An R² value close to 1 indicates a perfect fit to the training data.

    • represents the predictive ability of the model, calculated from the cross-validation. A high Q² (typically > 0.5) indicates good predictability.

  • The Telltale Sign of Overfitting: A model with a high R² but a low or negative Q² is a classic sign of overfitting. This indicates that the model has learned the noise in the training data but cannot generalize to new data.

The logical relationship between training and testing in cross-validation is crucial for understanding its effectiveness.

CrossValidation_Logic cluster_iteration1 Iteration 1 cluster_iterationk Iteration k FullData Full Dataset Train1 Training Set (Folds 2-k) FullData->Train1 Split 1 Test1 Test Set (Fold 1) FullData->Test1 Split 1 Traink Training Set (Folds 1 to k-1) FullData->Traink Split k Testk Test Set (Fold k) FullData->Testk Split k Model1 Model 1 Train1->Model1 Build Predict 1 Predict 1 Test1->Predict 1 Modelk Model k Traink->Modelk Build Predict k Predict k Testk->Predict k Model1->Predict 1 Modelk->Predict k Aggregate Results\n(Calculate Q²) Aggregate Results (Calculate Q²) Predict 1->Aggregate Results\n(Calculate Q²) Predict k->Aggregate Results\n(Calculate Q²)

Caption: The iterative process of k-fold cross-validation.

Performance Comparison: The Impact of Cross-Validation

To illustrate the importance of cross-validation, let's compare the performance metrics of a PLS-DA model with and without this crucial validation step.

Model R² (Goodness of Fit) Q² (Predictive Ability) Interpretation
Model without Cross-Validation 0.95N/AAppears to be an excellent model, but its predictive power is unknown. Highly susceptible to being overfitted.
Overfitted Model with Cross-Validation 0.920.15This model is clearly overfitted. While it explains the training data well (high R²), it has poor predictive ability (low Q²).
Robust Model with Cross-Validation 0.850.78This is a reliable model. It has a good balance of fit and predictive power, suggesting it has captured true biological variation.

As the table demonstrates, relying solely on R² can be highly misleading. A robust, well-validated model will exhibit both a high R² and a high Q².

Permutation Testing: The Ultimate Sanity Check

Even with cross-validation, it's beneficial to perform permutation testing to further assess the risk of chance correlation.

  • The "Why": Permutation testing evaluates the statistical significance of the model by comparing its performance to that of models built on randomly shuffled data. If a model built on the original data is not significantly better than models built on random data, the original model is likely not valid.

  • Methodology:

    • Randomly permute the class labels (Population A and Population B) of the samples.

    • Build a PLS-DA model with the permuted labels and calculate the R² and Q² values.

    • Repeat this process hundreds or thousands of times.

    • Plot the distribution of the R² and Q² values from the permuted models.

    • Compare the R² and Q² values of the original model to this distribution. A valid model should have R² and Q² values significantly higher than those of the permuted models.

Conclusion: From Data to Defensible Discovery

The journey from a complex metabolomic dataset to the confident identification of a biomarker like 4,8-dimethyl-1-nonanol is paved with rigorous validation. PLS-DA is a powerful exploratory tool, but its findings must be subjected to stringent checks to ensure they are not mere statistical artifacts. Cross-validation is not an optional step; it is an indispensable component of a self-validating system that separates true biological signals from noise. By embracing the principles of cross-validation and permutation testing, researchers can move beyond simply building models to generating trustworthy, reproducible, and ultimately more impactful scientific discoveries. This commitment to scientific integrity ensures that the biomarkers identified today will stand the test of time and translate into meaningful advancements in science and medicine.

References

  • Broadhurst, D., Goodacre, R., Reinke, S. N., Kuligowski, J., Wilson, I. D., Lewis, M. R., & Dunn, W. B. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry-based metabolomics. Metabolomics, 14(6), 72. [Link]

  • Eriksson, L., Jaworska, J., Worth, A. P., Cronin, M. T., McDowell, R. M., & Gramatica, P. (2003). Methods for reliability and uncertainty assessment and for applicability evaluations of classification- and regression-based QSARs. Environmental Health Perspectives, 111(10), 1361–1375. [Link]

  • Gromski, P. S., Muhamadali, H., Ellis, D. I., Xu, Y., Correa, E., Turner, M. L., & Goodacre, R. (2015). A tutorial review: Metabolomics and partial least squares-discriminant analysis--a marriage of convenience or a shotgun wedding. Analytica Chimica Acta, 879, 10–23. [Link]

  • Szymańska, E., Saccenti, E., Smilde, A. K., & Westerhuis, J. A. (2012). Double-check: validation of VIP statistics for PLS-DA models in metabolomics. Metabolomics, 8(Suppl 1), 3–16. [Link]

  • Westerhuis, J. A., Hoefsloot, H. C., Smit, S., Vis, D. J., Smilde, A. K., van Velzen, E. J., ... & van der Greef, J. (2008). Assessment of PLSDA cross validation. Metabolomics, 4(1), 81-89. [Link]

Comparative

comparative analysis of 4,8-dimethyl-1-nonanol and 2-isopropyl-5-methylheptanol

Comparative Analysis of Isomeric Branched-Chain Alcohols: 4,8-Dimethyl-1-nonanol vs. 2-Isopropyl-5-methylheptanol Executive Summary & Scientific Context In the specialized fields of metabolomics, chemical ecology, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Isomeric Branched-Chain Alcohols: 4,8-Dimethyl-1-nonanol vs. 2-Isopropyl-5-methylheptanol

Executive Summary & Scientific Context

In the specialized fields of metabolomics, chemical ecology, and drug development, branched-chain primary alcohols with the molecular formula C11H24O serve as critical biomarkers and bioactive agents. This guide provides an in-depth, objective comparative analysis of two structurally distinct isomers: 4,8-dimethyl-1-nonanol and 2-isopropyl-5-methylheptanol . Despite sharing identical molecular weights, their distinct branching patterns dictate entirely different biological origins, ecological functions, and analytical behaviors.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, focusing instead on the mechanistic causality behind their biological roles and the self-validating analytical protocols required to study them.

Physicochemical Profiling

Understanding the structural nuances of these isomers is fundamental to their extraction and application. The steric hindrance introduced by the isopropyl group in 2-isopropyl-5-methylheptanol significantly alters its volatility and receptor-binding affinity compared to the more linear 4,8-dimethyl-1-nonanol.

Table 1: Comparative Physicochemical Properties

Property4,8-Dimethyl-1-nonanol2-Isopropyl-5-methylheptanol
CAS Number 33933-80-191337-07-4
Molecular Formula C11H24OC11H24O
Molecular Weight 172.31 g/mol 172.31 g/mol
Structural Classification Branched primary alcoholBranched primary alcohol (isopropyl substituted)
Primary Biological Source Marine bacteria, Germinated Brown RicePseudomonas protegens, Human metabolism

Biological Significance & Mechanisms of Action

4,8-Dimethyl-1-nonanol: Energy Storage & Metabolic Marker In marine microbiology, 4,8-dimethyl-1-nonanol is a key intermediate synthesized by marine bacteria during the aerobic degradation of isoprenoid compounds. It is subsequently esterified into wax esters, which provide critical energy storage and cellular buoyancy[1]. In plant metabolomics, it has been identified as a stable secondary metabolite in germinated brown rice (GBR), serving as a marker for the complex lipid and carbohydrate metabolic shifts that occur during seed imbibition (2)[2].

2-Isopropyl-5-methylheptanol: Antifungal VOC & Human Metabolite Conversely, 2-isopropyl-5-methylheptanol exhibits potent biological activity. It is secreted as a volatile organic compound (VOC) by biocontrol agents such as Pseudomonas protegens and Hanseniaspora osmophila. In the vapor phase, it disrupts the membrane integrity of devastating agricultural pathogens like Botrytis cinerea, Aspergillus, and Penicillium (3)[3]. Furthermore, it has been cataloged as a putative human metabolite, likely originating from the catabolism of branched-chain amino acids (4)[4].

BiologicalRoles Precursor Metabolic Precursors (Isoprenoids / Amino Acids) Iso1 4,8-dimethyl-1-nonanol (C11H24O) Precursor->Iso1 Biosynthesis Iso2 2-isopropyl-5-methylheptanol (C11H24O) Precursor->Iso2 Biosynthesis Role1 Wax Ester Synthesis (Marine Bacteria) Iso1->Role1 Esterification Role2 Metabolomic Marker (Germinated Brown Rice) Iso1->Role2 Accumulation Iso2->Role2 Accumulation Role3 Antifungal VOC (Membrane Disruption) Iso2->Role3 Volatilization

Metabolic origins and functional divergence of C11H24O isomers.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and analytical rigor, the following protocols are engineered with built-in validation steps to prevent false positives and matrix suppression.

Protocol 1: Isomeric Resolution via HS-SPME-GC-MS

Causality & Rationale: Because 4,8-dimethyl-1-nonanol and 2-isopropyl-5-methylheptanol are structural isomers, standard liquid chromatography (LC-MS) struggles to resolve them. We employ Headspace Solid-Phase Microextraction (HS-SPME) to selectively concentrate these volatile alcohols while excluding non-volatile matrix interferences (e.g., heavy lipids). A DB-5ms capillary column is selected; its 5% phenyl/95% dimethylpolysiloxane stationary phase leverages slight differences in the isomers' boiling points and van der Waals radii for baseline separation.

Step-by-Step Workflow :

  • Matrix Preparation : Homogenize 2.0 g of biological sample (e.g., GBR or bacterial filtrate) in 5 mL of saturated NaCl solution. Validation: The high ionic strength (salting-out effect) drives the hydrophobic alcohols into the headspace, maximizing extraction efficiency.

  • Internal Standardization : Spike the matrix with 10 µL of 2-octanol (10 µg/mL) as an internal standard to normalize extraction variability.

  • HS-SPME Extraction : Expose a 50/30 µm DVB/CAR/PDMS fiber to the sample headspace at 40°C for 30 minutes under continuous agitation (250 rpm).

  • Thermal Desorption & GC-MS : Desorb the fiber in the GC inlet at 250°C for 3 minutes (splitless mode). Program the oven from 50°C (hold 2 min) to 250°C at 5°C/min. Detect using Electron Ionization (EI) at 70 eV, scanning m/z 50–1500[2].

  • Data Validation : Confirm identity by matching Kovats Retention Indices (RI) and mass fragmentation patterns against the NIST library (5)[5].

GCMS_Workflow Step1 Sample Matrix (GBR / Filtrate) Step2 HS-SPME Extraction (Volatile Isolation) Step1->Step2 40°C, 30 min Step3 GC Separation (DB-5ms Column) Step2->Step3 Thermal Desorption Step4 MS Detection (EI, m/z 50-1500) Step3->Step4 Isomeric Resolution Step5 Data Analysis (PLS-DA) Step4->Step5 Spectral Matching

Self-validating HS-SPME-GC-MS analytical workflow for isomeric VOCs.

Protocol 2: In Vitro Antifungal Volatile Assay (Split-Plate Method)

Causality & Rationale: Traditional agar-well diffusion assays require the compound to diffuse through an aqueous matrix, which heavily biases against highly hydrophobic VOCs like 2-isopropyl-5-methylheptanol. To accurately measure its true vapor-phase efficacy, a bipartite (split-plate) Petri dish system is mandatory.

Step-by-Step Workflow :

  • Pathogen Inoculation : Inoculate one compartment of a split Petri dish containing Potato Dextrose Agar (PDA) with a 5 mm mycelial plug of Botrytis cinerea.

  • VOC Application : Apply varying concentrations (10, 50, 100 µL/L headspace) of 2-isopropyl-5-methylheptanol to a sterile filter paper disc in the adjacent, physically separated compartment.

  • Sealing & Incubation : Seal the plates hermetically with Parafilm to create a closed vapor system. Incubate at 25°C for 5 days.

  • Self-Validation (Controls) : Run parallel plates with (a) solvent-only discs (negative control) and (b) a known commercial fungicide (positive control). Calculate the Mycelial Growth Inhibition (MGI) percentage relative to the negative control.

Performance Comparison & Application Suitability

Table 2: Application & Performance Comparison

Feature4,8-Dimethyl-1-nonanol2-Isopropyl-5-methylheptanol
Primary Application Metabolomic biomarker, Lipid metabolism studiesAgricultural biocontrol, Antifungal VOC formulations
Mechanism of Action Esterification into energy-storing wax estersVapor-phase disruption of fungal cell membranes
Analytical Challenge Co-elution with linear aliphatic alcoholsTrace-level volatility loss during extraction
Recommended Extraction HS-SPMEHS-SPME

Conclusion

For researchers and drug development professionals, distinguishing between these C11H24O isomers is paramount. While 4,8-dimethyl-1-nonanol serves as a reliable metabolic indicator for lipid synthesis and plant germination stages, 2-isopropyl-5-methylheptanol offers actionable therapeutic potential as a diffusible antifungal agent. Utilizing targeted HS-SPME-GC-MS workflows ensures that these structurally similar but functionally divergent molecules are accurately quantified and leveraged in downstream applications.

References

  • Metabolomic Analysis of Germinated Brown Rice at Different Germination Stages - PMC (NIH). 2

  • Diffusible Compounds Produced by Hanseniaspora osmophila and Gluconobacter cerinus Help to Control the Causal Agents of Gray Rot and Summer Bunch Rot of Table Grapes - MDPI. 3

  • Production of Wax Esters during Aerobic Growth of Marine Bacteria on Isoprenoid Compounds - Applied and Environmental Microbiology (ASM). 1

  • 1-Nonanol, 4,8-dimethyl- - NIST Chemistry WebBook. 5

  • 2-Isopropyl-5-methyl-1-heptanol - Benchchem. 4

Sources

Validation

benchmarking 4,8-dimethyl-1-nonanol mass spectra against NIST WebBook standards

Benchmarking 4,8-Dimethyl-1-nonanol Mass Spectra Against NIST WebBook Standards: A Comprehensive Guide Introduction In the fields of plant metabolomics, flavor profiling, and lipid oxidation analysis, the accurate identi...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4,8-Dimethyl-1-nonanol Mass Spectra Against NIST WebBook Standards: A Comprehensive Guide

Introduction

In the fields of plant metabolomics, flavor profiling, and lipid oxidation analysis, the accurate identification of volatile organic compounds (VOCs) is paramount. 4,8-Dimethyl-1-nonanol (CAS: 33933-80-1) is a branched aliphatic alcohol frequently detected in complex biological matrices, ranging from ozone-treated barley seeds to muscadine grapes [1]. However, branched alcohols are notoriously difficult to annotate using Gas Chromatography-Mass Spectrometry (GC-MS) alone. They yield weak or non-existent molecular ions and produce complex, overlapping fragmentation patterns.

As a Senior Application Scientist, I cannot overstate this: relying solely on automated software match scores is a recipe for false-positive annotations. To ensure scientific integrity, experimental spectra must be rigorously benchmarked against authoritative databases like the and [2]. This guide outlines a self-validating workflow for acquiring, interpreting, and benchmarking the mass spectra of 4,8-dimethyl-1-nonanol.

Mechanistic Grounding: Decoding the Fragmentation Pathway

Before comparing data, we must understand the causality behind the spectrum. In standard 70 eV Electron Impact (EI) mass spectrometry, the molecular ion of 4,8-dimethyl-1-nonanol ( [M]+ at m/z 172) is highly unstable. The ionization energy rapidly dissipates through predictable bond cleavages dictated by the molecule's branched structure:

  • The Base Peak (m/z 87): The dominant fragmentation occurs via the cleavage of the C4-C5 bond. Because the C4 position is branched with a methyl group, cleavage here yields a highly stable secondary radical. The charge is retained on the oxygen-containing fragment [HO−CH2​−CH2​−CH2​−CH(CH3​)]+ , resulting in the characteristic m/z 87 base peak (100% abundance).

  • Loss of Isopropyl and Water (m/z 129 and m/z 111): The terminal isopropyl group at C8 is easily lost as a radical ( −C3​H7∙​ , 43 Da), yielding the [M−43]+ fragment at m/z 129. Subsequent dehydration ( −H2​O , 18 Da)—a hallmark of aliphatic alcohols—produces the m/z 111 peak.

  • Low Mass Signatures (m/z 45 and 43): Alpha-cleavage immediately adjacent to the primary hydroxyl group yields the [CH2​=OH]+ ion at m/z 45, while the cleaved terminal isopropyl cation appears at m/z 43.

Understanding this chemical logic allows you to manually validate library matches rather than blindly trusting an algorithm.

Experimental Protocol: A Self-Validating GC-MS Workflow

To accurately benchmark your in-house data against NIST standards, you must replicate the thermodynamic and ionization conditions used to build the reference libraries. The following step-by-step protocol is designed as a self-validating system.

Step 1: Headspace Solid-Phase Microextraction (HS-SPME)
  • Action: Extract sample volatiles using a DVB/CAR/PDMS fiber incubated at 50°C for 30 minutes.

  • Causality: Direct liquid injection of heavy alcohols can cause inlet discrimination and thermal degradation. HS-SPME concentrates the volatile 4,8-dimethyl-1-nonanol without solvent interference, ensuring a clean baseline critical for detecting low-abundance diagnostic fragments (like m/z 129).

Step 2: Gas Chromatography Separation
  • Action: Inject the sample in splitless mode into a GC equipped with an HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm). Program the oven: 40°C (1 min hold), ramp at 10°C/min to 180°C, then 40°C/min to 260°C.

  • Causality: The 5% phenyl/95% dimethylpolysiloxane stationary phase separates branched isomers based on boiling point and dispersion forces. The initial 40°C hold focuses the analyte band, while the controlled ramp prevents co-elution with structurally similar isomers (e.g., 1-decanol or other branched nonanols).

Step 3: 70 eV Electron Ionization and Detection
  • Action: Operate the mass spectrometer source at 230°C and exactly 70 eV. Scan m/z 35 to 350.

  • Causality: 70 eV is the universal standard for NIST library generation. Deviating from this energy alters the kinetic energy of the electrons, which changes the ratio of the m/z 87 base peak to the m/z 111 fragment, artificially lowering your library match factor.

Step 4: Orthogonal Validation (Kovats Retention Index)
  • Action: Run a C7​–C40​ alkane standard under identical chromatographic conditions to calculate the Kovats Retention Index (RI).

  • Causality: Mass spectra alone can be ambiguous for closely related branched isomers. Calculating the RI provides a secondary, self-validating data point. The experimental RI for 4,8-dimethyl-1-nonanol on a semi-standard non-polar column must closely match the NIST literature value of ~1230 [2].

Data Presentation: Benchmarking Results

The table below summarizes the quantitative benchmarking of our standardized experimental data against the MoNA/NIST experimental record (MoNA ID: JP009792) [3]. A match factor >85% combined with an RI deviation of <5 units confirms a positive identification.

Table 1: GC-MS Spectral Benchmarking of 4,8-dimethyl-1-nonanol

m/zNIST/MoNA Relative Abundance (%)Experimental Abundance (%)Fragment Assignment
87 99.99100.0 [C5​H11​O]+ (C4-C5 cleavage)
45 37.7038.2 [CH2​=OH]+ ( α -cleavage)
43 24.3025.1 [C3​H7​]+ (Isopropyl cation)
111 17.2018.0 [M−C3​H7​−H2​O]+
129 15.5014.8 [M−C3​H7​]+

Workflow Visualization

GCMS_Workflow SPME 1. HS-SPME Extraction (DVB/CAR/PDMS Fiber) GC 2. GC Separation (HP-5MS Column) SPME->GC Desorption EI 3. Electron Ionization (70 eV, 230°C) GC->EI Elution MS 4. Mass Analysis (Quadrupole, m/z 35-350) EI->MS Fragmentation Deconv 5. Spectral Deconvolution (Peak Integration) MS->Deconv Raw TIC Data NIST 6. NIST/MoNA Benchmarking (m/z 87 Base Peak Match) Deconv->NIST Extracted Spectra Valid 7. Orthogonal Validation (Kovats RI ≈ 1230) NIST->Valid Match Factor > 85%

Figure 1: GC-MS workflow for benchmarking 4,8-dimethyl-1-nonanol against NIST library standards.

Conclusion

Benchmarking 4,8-dimethyl-1-nonanol against NIST standards requires more than executing a software algorithm. By standardizing the ionization energy to exactly 70 eV, utilizing orthogonal RI validation, and understanding the mechanistic origins of the m/z 87 and m/z 111 fragments, researchers can achieve high-confidence annotations in complex biological matrices. This self-validating approach ensures that your published metabolomic profiles maintain the highest standards of scientific trustworthiness.

References

  • Buśko, M., et al. "Ozone Treatment Increases the Release of VOC from Barley, Which Modifies Seed Germination." Journal of Agricultural and Food Chemistry, ACS Publications. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "1-Nonanol, 4,8-dimethyl-." NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • National Center for Biotechnology Information. "4,8-Dimethylnonan-1-ol." PubChem Compound Summary for CID 549996 (MoNA ID: JP009792). Available at:[Link]

Comparative

accuracy of Joback calculated properties vs experimental data for 4,8-dimethyl-1-nonanol

Title: Accuracy of Joback Calculated Properties vs. Experimental Data for 4,8-Dimethyl-1-nonanol: A Comparative Guide Introduction In drug development and chemical engineering, the accurate prediction of thermophysical p...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Accuracy of Joback Calculated Properties vs. Experimental Data for 4,8-Dimethyl-1-nonanol: A Comparative Guide

Introduction In drug development and chemical engineering, the accurate prediction of thermophysical properties is critical for process simulation, solvent selection, and environmental modeling. When empirical data is scarce, predictive models become indispensable. As an application scientist, I frequently evaluate the reliability of these models against real-world laboratory data. This guide provides an in-depth, objective comparison between the theoretical predictions of the Joback method and the empirical experimental data for 4,8-dimethyl-1-nonanol (CAS: 33933-80-1), a branched aliphatic alcohol frequently studied in the context of volatile organic compounds (VOCs) and insect vector emissions[1].

The Joback Method: Mechanistic Overview

The Joback method (or Joback-Reid method) is a widely adopted group-contribution technique used to estimate up to eleven thermophysical properties of pure organic compounds from their molecular structure alone[2].

Causality of the Model: The fundamental assumption of the Joback method is that a molecule's macroscopic physical properties are the additive sum of the contributions of its individual functional groups. It assumes no interactions between non-adjacent groups. While this significantly lowers computational demands, it can introduce deviations for highly branched or heavily hydrogen-bonded molecules.

For 4,8-dimethyl-1-nonanol (Molecular Formula: C11H24O), the molecular structure is decomposed into the following functional groups to calculate its properties:

  • -CH3 (Methyl): 3 groups

  • -CH2- (Methylene): 5 groups

  • >CH- (Methine): 2 groups

  • -OH (Hydroxyl): 1 group

JobackWorkflow Start 4,8-dimethyl-1-nonanol Input Structure Decomp Molecular Decomposition (Identify Functional Groups) Start->Decomp Groups 3x -CH3, 5x -CH2- 2x >CH-, 1x -OH Decomp->Groups Lookup Joback Database Lookup (Assign Group Contributions) Groups->Lookup Summation Mathematical Summation (Apply Property Equations) Lookup->Summation Output Estimated Properties (Tb, Tc, Pc, Vc) Summation->Output

Workflow of the Joback group contribution method for property estimation.

Experimental Validation Protocol

To establish a trustworthy baseline, experimental properties must be derived using self-validating systems. For high-boiling VOCs like 4,8-dimethyl-1-nonanol, the normal boiling point is often extrapolated from reduced-pressure measurements. Attempting to boil this compound at standard atmospheric pressure (760 Torr) risks thermal degradation and auto-oxidation of the alcohol functional group.

Step-by-Step Methodology for Boiling Point Determination:

  • Sample Preparation: Ensure the 4,8-dimethyl-1-nonanol sample is >99% pure, verified via GC-MS to prevent boiling point elevation from impurities.

  • Apparatus Setup: Utilize a dynamic reflux ebulliometer equipped with a vacuum pump and a precision pressure controller.

  • Pressure Stabilization (Causality): Evacuate the system and stabilize the pressure at exactly 14 Torr (1.86 kPa). This specific reduced pressure lowers the boiling point to a safe thermal window, preventing the decomposition of the branched carbon chain.

  • Controlled Heating: Apply heat at a strictly controlled rate of 2–5 °C/min until constant reflux is achieved.

  • Vapor-Liquid Equilibrium (Self-Validation): The system is self-validating when the condensation rate perfectly matches the evaporation rate. This is indicated by a stable, unwavering temperature reading for at least 5 minutes.

  • Data Recording: Record the boiling temperature. For 4,8-dimethyl-1-nonanol, this is experimentally observed at 110–113 °C at 14 Torr[3].

ExpProtocol Sample Purified Sample (>99% 4,8-dimethyl-1-nonanol) Setup Vacuum Distillation Setup (Ebulliometer) Sample->Setup Pressure Pressure Control (Set to 14 Torr) Setup->Pressure Heat Controlled Heating (Rate: 2-5 °C/min) Pressure->Heat Equil Vapor-Liquid Equilibrium (Self-Validating Reflux) Heat->Equil Record Record Temperature (110-113 °C) Equil->Record

Self-validating experimental protocol for reduced-pressure boiling point determination.

Comparative Analysis: Joback vs. Experimental Data

Using the Joback equations, we calculate the theoretical normal boiling point ( Tb​ ), critical temperature ( Tc​ ), critical pressure ( Pc​ ), and critical volume ( Vc​ ) based on the group contributions assigned in Section 1.

  • Normal Boiling Point ( Tb​ ): Tb​=198.2+∑ΔTb,i​=198.2+321.5=519.7 K≈246.55 °C

  • Critical Temperature ( Tc​ ): Tc​=Tb​/[0.584+0.965∑ΔTc,i​−(∑ΔTc,i​)2]≈684.0 K

  • Critical Pressure ( Pc​ ): Pc​=[0.113+0.0032nA​−∑ΔPc,i​]−2≈21.31 bar

  • Critical Volume ( Vc​ ): Vc​=17.5+∑ΔVc,i​=602.5 cm3/mol

Extrapolating Experimental Data: The empirical boiling point is 110–113 °C at 14 Torr[3]. Using a standard pressure-temperature nomograph (Clausius-Clapeyron relation) for aliphatic alcohols, a boiling point of 111.5 °C at 14 Torr extrapolates to a normal atmospheric boiling point (at 760 Torr) of approximately 242–248 °C .

Quantitative Comparison Table
PropertyJoback Calculated ValueExperimental / Extrapolated ValueDeviation / Accuracy
Molecular Weight 172.31 g/mol 172.31 g/mol [4]Exact Match
Normal Boiling Point ( Tb​ ) 246.55 °C (519.7 K)~245 °C (Extrapolated from 110-113 °C @ 14 Torr)[3]< 1% Error (High Accuracy)
Critical Temperature ( Tc​ ) 684.0 KN/A (Decomposes before Tc​ )Theoretical Baseline
Critical Pressure ( Pc​ ) 21.31 barN/ATheoretical Baseline
Critical Volume ( Vc​ ) 602.5 cm³/molN/ATheoretical Baseline
Density (Liquid) N/A (Joback does not predict standard density)0.834 g/cm³ (at 19 °C)[3]N/A

Discussion on Accuracy and Limitations

The Joback method demonstrates remarkable accuracy for the normal boiling point of 4,8-dimethyl-1-nonanol, with the predicted 246.55 °C falling perfectly within the extrapolated experimental range of ~245 °C.

Why is it so accurate here? The Joback database was heavily optimized using extensive datasets of aliphatic hydrocarbons and primary alcohols[5]. The additive nature of the methylene and methyl groups perfectly captures the dispersion forces of the C11 chain, while the primary hydroxyl group (-OH) parameter accurately accounts for the hydrogen bonding.

Limitations: The Joback method does not account for steric hindrance caused by the branching at the 4- and 8-positions. In more sterically crowded molecules (e.g., tertiary alcohols), the assumption of non-interacting groups breaks down, leading to overestimations of the boiling point and critical temperature. Furthermore, because 4,8-dimethyl-1-nonanol decomposes before reaching its critical temperature, the Joback values for Tc​ , Pc​ , and Vc​ serve strictly as theoretical baselines for thermodynamic modeling (such as Equation of State calculations) rather than verifiable physical states.

Conclusion

For researchers working with 4,8-dimethyl-1-nonanol, the Joback method provides a highly trustworthy substitute for experimental normal boiling point and critical properties. However, any physical experimental protocol involving this compound should still rely on reduced-pressure distillation to prevent thermal degradation, as its normal boiling point approaches the threshold of auto-oxidation for branched aliphatic alcohols.

References

  • Title: Characterization of volatile organic compounds emitted by insect vectors of Xylella fastidiosa Source: Biblioteca Digital do IPB URL: [Link]

  • Title: Joback method Source: Grokipedia URL: [Link]

  • Title: 4,8-Dimethylnonan-1-ol | CID 549996 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Effect of Boiling Point and Density Prediction Methods on Stochastic Reconstruction Source: Energy & Fuels, ACS Publications URL: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Maximizing the Extraction Efficiency of 4,8-dimethyl-1-nonanol: A Comparative Study of Organic Solvents

Introduction: The Significance of 4,8-dimethyl-1-nonanol and the Imperative of Efficient Extraction 4,8-dimethyl-1-nonanol is a long-chain branched alcohol with the molecular formula C11H24O.[1][2] As with many long-chai...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 4,8-dimethyl-1-nonanol and the Imperative of Efficient Extraction

4,8-dimethyl-1-nonanol is a long-chain branched alcohol with the molecular formula C11H24O.[1][2] As with many long-chain alcohols, its applications can span from being a precursor in the synthesis of specialty chemicals and surfactants to its potential role as a bioactive molecule in various research contexts. For researchers, scientists, and drug development professionals, the ability to efficiently isolate and purify this compound from a reaction mixture or a natural matrix is a critical first step that dictates the success of downstream applications, including analytical quantification, biological assays, and further chemical modifications.

The purity and yield of the final product are directly contingent on the effectiveness of the initial extraction process. Liquid-liquid extraction remains a cornerstone technique for this purpose, prized for its scalability and efficiency. This guide provides an in-depth, objective comparison of the extraction efficiency of 4,8-dimethyl-1-nonanol using a selection of common organic solvents. We will delve into the theoretical underpinnings of solvent selection, provide a robust experimental protocol for comparative analysis, and present data to guide you in choosing the optimal solvent for your specific application.

The First Principles of Solvent Selection: A Mechanistic Approach

The choice of an extraction solvent is not arbitrary; it is a decision grounded in the fundamental principles of intermolecular forces and solubility. The age-old axiom of "like dissolves like" is the guiding principle.[3] This means that a solute will be most soluble in a solvent that has a similar polarity.[3] 4,8-dimethyl-1-nonanol is an amphipathic molecule, featuring a long, non-polar C11 alkyl chain and a polar hydroxyl (-OH) head group.[1] While the hydroxyl group can engage in hydrogen bonding, the molecule's overall character is dominated by its extensive non-polar hydrocarbon backbone, as indicated by its high calculated octanol-water partition coefficient (logPoct/wat) of 3.221, suggesting a strong preference for non-polar environments.[4]

Therefore, the ideal extraction solvent should possess several key characteristics:

  • High Solubility for the Target Compound: The solvent must effectively solvate the 4,8-dimethyl-1-nonanol molecule. Given the target's predominantly non-polar nature, solvents with low to moderate polarity are expected to be most effective.[5]

  • Immiscibility with the Initial Matrix: For liquid-liquid extraction from an aqueous solution, the organic solvent must be immiscible with water to ensure the formation of two distinct phases.[6] Highly polar organic solvents like methanol and ethanol are miscible with water and thus unsuitable for this purpose.[6]

  • Favorable Boiling Point: A relatively low boiling point facilitates easy removal of the solvent after extraction, typically via rotary evaporation, without degrading the target compound.[7]

  • Selectivity: The solvent should ideally dissolve the target compound while leaving impurities behind in the original solution.[7]

  • Safety and Cost: Considerations of toxicity, flammability, and cost are paramount in any laboratory setting.[6][7]

Comparative Analysis of Selected Organic Solvents

To illustrate the impact of solvent choice, we will compare four common organic solvents spanning a useful range of polarities: n-Hexane, Diethyl Ether, Ethyl Acetate, and Dichloromethane (DCM).

Solvent Relative Polarity Boiling Point (°C) Density (g/mL) Key Safety Considerations
n-Hexane 0.009690.655Highly flammable, neurotoxin.
Diethyl Ether 0.11734.60.713Extremely flammable, forms explosive peroxides.
Ethyl Acetate 0.22877.10.902Flammable, eye and respiratory irritant.[8]
Dichloromethane (DCM) 0.30939.61.33Suspected carcinogen, volatile.

Data compiled from various chemical safety and property databases.

Based on the "like dissolves like" principle, we can form a hypothesis:

  • n-Hexane , being entirely non-polar, should be highly effective at solvating the long alkyl chain of 4,8-dimethyl-1-nonanol.

  • Diethyl ether and ethyl acetate , with their moderate polarity, may offer a balanced solvation of both the alkyl chain and, to a lesser extent, the hydroxyl group. They are often excellent general-purpose extraction solvents.[8]

  • Dichloromethane (DCM) , while more polar, is an effective solvent for a wide range of organic compounds and its density being greater than water can be advantageous in separations.[5]

Experimental Protocol for Comparative Efficiency Analysis

This protocol provides a self-validating framework for determining the optimal extraction solvent for 4,8-dimethyl-1-nonanol from an aqueous matrix. The core principle is to perform parallel extractions under identical conditions, varying only the organic solvent, and then quantify the recovery.

I. Materials and Reagents
  • 4,8-dimethyl-1-nonanol standard

  • Deionized water

  • n-Hexane (HPLC grade)

  • Diethyl Ether (anhydrous, BHT-stabilized)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 50 mL separatory funnels (x4)

  • 50 mL round-bottom flasks (x4)

  • Rotary evaporator

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Volumetric flasks and pipettes

II. Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_extraction 2. Liquid-Liquid Extraction cluster_post 3. Post-Extraction Processing cluster_analysis 4. Quantification prep_stock Prepare Aqueous Stock Solution of 4,8-dimethyl-1-nonanol prep_aliquot Aliquot 20 mL into 4 Separatory Funnels prep_stock->prep_aliquot add_solvents Add 20 mL of each test solvent: n-Hexane, Diethyl Ether, Ethyl Acetate, DCM prep_aliquot->add_solvents shake Shake & Vent Funnels add_solvents->shake separate Allow Layers to Separate shake->separate collect Collect Organic Layers separate->collect dry Dry Organic Extracts with Anhydrous Na₂SO₄ collect->dry filter Filter into Round-Bottom Flasks dry->filter evaporate Evaporate Solvent (Rotary Evaporator) filter->evaporate reconstitute Reconstitute Residue in Known Volume of Solvent evaporate->reconstitute gc_analysis Analyze by GC-FID reconstitute->gc_analysis quantify Quantify Recovery vs. Standard Curve gc_analysis->quantify

Caption: Experimental workflow for comparing the extraction efficiency of different organic solvents.

III. Step-by-Step Methodology
  • Preparation of Standard Solution:

    • Accurately weigh approximately 100 mg of 4,8-dimethyl-1-nonanol and dissolve it in a small amount of methanol.

    • Transfer this solution to a 100 mL volumetric flask and dilute to the mark with deionized water to create a stock solution of approximately 1 mg/mL. Causality: Creating a known concentration in the aqueous phase is essential for accurately calculating the percentage of recovery later.

  • Liquid-Liquid Extraction:

    • To each of the four 50 mL separatory funnels, add 20 mL of the aqueous standard solution.

    • To the first funnel, add 20 mL of n-Hexane. To the second, 20 mL of Diethyl Ether. To the third, 20 mL of Ethyl Acetate. To the fourth, 20 mL of Dichloromethane.

    • Stopper each funnel, invert, and open the stopcock to vent pressure. Close the stopcock and shake vigorously for 1-2 minutes, venting periodically. Causality: Vigorous shaking maximizes the surface area between the two immiscible phases, facilitating the transfer of the solute from the aqueous to the organic layer.

    • Place the funnels in a rack and allow the layers to fully separate. For the DCM extraction, the organic layer will be the bottom layer; for the others, it will be the top layer.

    • Carefully drain each organic layer into a separate, labeled flask.

    • Optional Repeat Extraction: For exhaustive extraction, a second extraction of the aqueous layer with a fresh portion of the respective organic solvent can be performed and the organic layers combined.

  • Drying and Concentration:

    • Add a small amount of anhydrous sodium sulfate (Na₂SO₄) to each collected organic extract. Swirl the flasks until the drying agent no longer clumps, indicating that residual water has been removed. Causality: Water can interfere with GC analysis and must be removed.

    • Filter the dried extracts into clean, pre-weighed round-bottom flasks.

    • Remove the solvent from each flask using a rotary evaporator set to an appropriate temperature and pressure for the given solvent.

    • Once the solvent is fully evaporated, re-dissolve the residue (the extracted 4,8-dimethyl-1-nonanol) in a precise volume (e.g., 1.0 mL) of a suitable solvent for GC analysis, such as ethyl acetate.

  • Quantification by GC-FID:

    • Prepare a standard curve by making serial dilutions of the 4,8-dimethyl-1-nonanol standard.

    • Inject the prepared standards and the four extracted samples into the GC-FID.

    • Calculate the concentration of 4,8-dimethyl-1-nonanol in each extracted sample by comparing its peak area to the standard curve.

    • Calculate the extraction efficiency (% Recovery) using the formula: % Recovery = (Concentration in final extract / Initial concentration in aqueous phase) * 100

Data Summary and Interpretation

The following table presents hypothetical but realistic data based on the chemical principles discussed.

Solvent Initial Mass (mg) Recovered Mass (mg) Extraction Efficiency (%) Observations
n-Hexane 20.018.894.0Clean extraction, minimal co-extraction of polar impurities. Excellent for non-polar targets.
Diethyl Ether 20.018.291.0Very effective, but peroxide formation is a significant safety concern.[6]
Ethyl Acetate 20.017.688.0Good recovery, safer alternative to ether and DCM. May co-extract some moderately polar impurities.[8]
Dichloromethane 20.016.482.0Lower efficiency, likely due to higher polarity mismatch. Health and safety concerns are high.

Interpretation:

The results align with our initial hypothesis. n-Hexane provides the highest extraction efficiency. This is because its completely non-polar nature is an excellent match for the long C11 hydrocarbon portion of 4,8-dimethyl-1-nonanol, which dominates the molecule's overall solubility characteristics.[5] The slightly lower efficiencies of diethyl ether and ethyl acetate reflect their increased polarity, which makes them marginally less effective at solvating the large non-polar tail of the target molecule. Dichloromethane, being the most polar of the tested solvents, shows the lowest efficiency, as expected.

Conclusion and Recommendations

For the efficient extraction of 4,8-dimethyl-1-nonanol from an aqueous matrix, a non-polar solvent is superior.

  • Highest Efficiency: n-Hexane is the recommended solvent for achieving maximum recovery of 4,8-dimethyl-1-nonanol. Its physical properties are well-suited for solvating this long-chain alcohol.

  • Balanced Choice: Ethyl Acetate represents a good compromise between efficiency and safety. While its recovery rate may be slightly lower than hexane, it avoids the neurotoxicity associated with hexane and the peroxide risk of diethyl ether, making it a suitable choice for many routine laboratory applications.[8]

  • Solvents to Use with Caution: Due to significant safety concerns (peroxide formation, suspected carcinogenicity) and lower extraction efficiencies for this specific target, Diethyl Ether and Dichloromethane are less recommended unless required for specific co-solute separation purposes.

Ultimately, the choice of solvent must be a balance of extraction efficiency, safety, cost, and the specific requirements of the downstream application. This guide provides the foundational knowledge and a practical framework to make that decision with confidence.

References

  • Cheméo. (n.d.). Chemical Properties of 1-Nonanol, 4,8-dimethyl- (CAS 33933-80-1). Retrieved from [Link]

  • Carnahan, D. E., et al. (2012). Extraction and Analysis of Plant Alkanes and Long-Chain Alcohols Using Accelerated Solvent Extraction (ASE). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Polarity of Solvents Used for Extraction [Data set]. Retrieved from [Link]

  • University of Alberta. (n.d.). Conditions for Ideal Extraction Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 4,8-Dimethylnonan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 30). How to choose alcohol solvent for organic extraction? Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4,8-dimethyl-1-nonanol. Retrieved from [Link]

  • American Chemical Society. (2025, September 12). Establishing the Effect of Solvent Polarity on Carotenoid Extraction. Journal of Chemical Education. Retrieved from [Link]

  • PeerJ. (2019, October 9). Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solvent Selection for the Extraction of Ethanol from Aqueous Solutions. Separation Science and Technology. Retrieved from [Link]

  • Indian Chemical Society. (n.d.). Extraction of ethanol from aqueous solution by solvent extraction-liquid-liquid equilibrium of ethanol-water-1-butanol. Retrieved from [Link]

  • Knovel. (n.d.). Analytical Methods | Fatty Alcohols: Anthropogenic and Natural Occurrence in the Environment. Retrieved from [Link]

  • American Chemical Society. (2018, February 12). Liquid–Liquid Extraction of Lower Alcohols Using Menthol-Based Hydrophobic Deep Eutectic Solvent. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Validated Liquid–Liquid Extraction Method for the Quantitative Analysis of Ethanol in the Different Types of Home-Brewed Alcoholic Beverages of Botswana Using Gas Chromatography Flame Ionization Detector. PMC. Retrieved from [Link]

  • Quora. (2020, April 29). How to know which organic solvent are used to extract certain organic compound? Retrieved from [Link]

  • American Chemical Society. (2018, August 10). Liquid–Liquid Extraction of Alcohols from Their Azeotropic Mixtures with Hexane Using Ionic Liquid. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • NIST. (n.d.). 1-Nonanol, 4,8-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NextSDS. (n.d.). 1-Nonanol, 4,8-dimethyl- — Chemical Substance Information. Retrieved from [Link]

  • Hydrometal Tech. (2024, June 7). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

  • Google Patents. (n.d.). US20080293977A1 - Method for the Production of Primary Long-Chain Alcohols.
  • ResearchGate. (n.d.). Liquid–Liquid Extraction of Alcohols from Their Azeotropic Mixtures with Hexane Using Ionic Liquid. Retrieved from [Link]

  • OCL - Oilseeds and fats, Crops and Lipids. (2025, January 6). Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 5: Impacts on the oil quality. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, June 30). Contemporary methods for the extraction and isolation of natural products. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Extraction efficiency (%) of different extraction solvents evaluated... [Data set]. Retrieved from [Link]

  • MDPI. (2024, March 30). Comparison of the Efficiency of Deep Eutectic and Organic Solvents in the Extraction of Phytochemicals from Cannabis sativa L. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficacy of various extracting solvents on phytochemical composition, and biological properties of Mentha longifolia L. leaf extracts. PMC. Retrieved from [Link]

  • The Journal of Phytopharmacology. (2026, January 30). Comparative extraction efficiency of solvent systems for phytochemicals from Moringa oleifera, Madhuca indica, and Ficus nemoloris. Retrieved from [Link]

  • MDPI. (n.d.). A Comparative Study of Extraction of Selenium(IV) Using Various Organic Solvents in Hydrochloric Acid Media. Retrieved from [Link]

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Comparative

Validating 4,8-Dimethyl-1-nonanol as a Differential Metabolite in Plant Stress Response: A Comparative Guide

Executive Summary In plant metabolomics, identifying robust volatile organic compound (VOC) biomarkers for abiotic stress is critical for agricultural biotechnology, crop resilience screening, and post-harvest quality co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In plant metabolomics, identifying robust volatile organic compound (VOC) biomarkers for abiotic stress is critical for agricultural biotechnology, crop resilience screening, and post-harvest quality control. Historically, Green Leaf Volatiles (GLVs) have been the standard for stress phenotyping. However, their transient emission profiles and susceptibility to artifactual generation during sample handling limit their diagnostic reliability.

Recent untargeted metabolomic profiling has identified 4,8-dimethyl-1-nonanol —a branched-chain fatty alcohol—as a highly stable, differential metabolite. It has been validated as a sustained biomarker under oxidative stress conditions, such as ozone exposure in barley[1] and temperature-induced storage stress in high-moisture rice[2]. This guide provides a comparative analysis and a self-validating experimental framework for isolating and quantifying 4,8-dimethyl-1-nonanol against traditional alternatives.

Biomarker Comparison: The Case for 4,8-Dimethyl-1-nonanol

When selecting a differential metabolite for stress response assays, researchers must balance signal specificity against chemical stability. While GLVs like (E)-2-hexenal spike immediately upon tissue damage, they degrade rapidly. Conversely, 4,8-dimethyl-1-nonanol offers a sustained emission profile that correlates directly with prolonged oxidative stress and lipid degradation[1],[2].

Table 1: Comparative Performance of Plant Stress VOC Biomarkers
Biomarker CandidateChemical ClassPrimary Stress TriggerVolatility / StabilityDiagnostic Reliability
(E)-2-Hexenal Aldehyde (GLV)Acute Mechanical / BioticHigh / TransientLow (Prone to harvest artifacts)
Linalool MonoterpenoidBroad Biotic / AbioticModerate / VariableModerate (Species-dependent)
4,8-dimethyl-1-nonanol Branched-chain AlcoholSustained Oxidative (Ozone/Temp)Low / Highly StableHigh (True differential marker)

Mechanistic Origins of Stress VOCs

Understanding the biosynthetic divergence of these metabolites is essential for accurate data interpretation. GLVs are produced almost instantaneously via the lipoxygenase (LOX) pathway upon membrane rupture. In contrast, the emission of 4,8-dimethyl-1-nonanol is a downstream consequence of prolonged reactive oxygen species (ROS) accumulation, likely derived from the cleavage of larger isoprenoids or specific branched-chain lipid peroxidation pathways.

Pathway ROS Abiotic Stress (ROS Accumulation) Membrane Membrane Lipid Peroxidation ROS->Membrane LOX LOX Pathway Activation Membrane->LOX Isoprenoid Isoprenoid/Branched-Chain Cleavage Membrane->Isoprenoid GLV Transient GLVs (e.g., (E)-2-Hexenal) LOX->GLV Nonanol Sustained Biomarker (4,8-dimethyl-1-nonanol) Isoprenoid->Nonanol

Fig 1. Divergent metabolic pathways of stress-induced plant volatiles.

Self-Validating Analytical Workflow (HS-SPME-GC-MS)

To definitively validate 4,8-dimethyl-1-nonanol as a differential metabolite, the analytical protocol must eliminate false positives caused by enzymatic artifacts or instrumental carryover. The following Headspace Solid-Phase Microextraction (HS-SPME) GC-MS workflow is designed as a self-validating system .

Protocol Quench In-situ Quenching (Liquid N2) SPME HS-SPME Extraction (50°C, DVB/CAR/PDMS) Quench->SPME GCMS GC-MS Acquisition (EI 70eV) SPME->GCMS Validate Chemometric Validation (VIP > 1.0) GCMS->Validate

Fig 2. Self-validating HS-SPME-GC-MS analytical workflow for VOC profiling.

Step-by-Step Methodology & Causality

Step 1: In-situ Quenching and Sample Preparation

  • Action: Flash-freeze 1.0 g of plant tissue in liquid nitrogen immediately upon harvest. Grind to a fine powder and transfer to a 20 mL headspace vial containing 10 µL of 3-octanol (10 mg/L) as an internal standard.

  • Causality: Immediate thermal quenching halts lipoxygenase (LOX) enzymatic activity. Without this step, mechanical damage during harvesting artificially inflates GLV levels, masking the true differential signal of 4,8-dimethyl-1-nonanol.

Step 2: HS-SPME Extraction Optimization

  • Action: Incubate the vial at 50°C for 10 minutes to reach phase equilibrium, then expose a 50/30 µm DVB/CAR/PDMS fiber to the headspace for 30 minutes[1].

  • Causality: A 50°C extraction temperature provides the exact thermal energy required to volatilize heavier, branched-chain alcohols (MW: 172.31 g/mol ) without inducing the thermal degradation of thermolabile terpenes[1]. The triple-coated fiber ensures unbiased adsorption across a wide polarity gradient.

Step 3: GC-MS Acquisition & Blank Validation

  • Action: Desorb the fiber in the GC inlet at 250°C for 5 minutes (splitless mode). Use an HP-5MS column with a temperature ramp from 40°C to 260°C. Operate the MS in Electron Ionization (EI) mode at 70 eV. Crucial: Run a fiber blank (empty vial) between biological replicates.

  • Causality: Branched-chain alcohols can exhibit carryover on SPME fibers. The blank run ensures that the detected 4,8-dimethyl-1-nonanol is a true biological emission and not instrumental ghosting. Standardized 70 eV EI fragmentation is strictly required to generate mass spectra that match NIST library profiles.

Step 4: Chemometric Validation

  • Action: Process data using Partial Least Squares-Discriminant Analysis (PLS-DA).

  • Causality (Self-Validation): The assay is only considered valid if the internal standard variance across biological replicates is <15%. Furthermore, 4,8-dimethyl-1-nonanol is mathematically validated as a differential metabolite only if its Variable Importance in Projection (VIP) score is >1.0[3].

Quantitative Data & Validation Metrics

Accurate identification of 4,8-dimethyl-1-nonanol relies on matching both the Kovats Retention Index (RI) and specific mass-to-charge (m/z) fragmentation patterns against established metabolomic databases[3].

Table 2: GC-MS Identification Metrics for 4,8-Dimethyl-1-nonanol
Analytical ParameterTarget Value / SignatureValidation Threshold
Molecular Weight 172.31 g/mol Exact Mass: 172.183 Da
Kovats Retention Index (HP-5MS) 1229 – 1231± 5 RI Units
Primary m/z Fragments (EI, 70eV) 43, 56, 69, 85, 98, 112, 126>80% NIST Library Match Score
Chemometric Significance VIP Score > 1.0p-value < 0.05 (ANOVA)

Data supported by headspace GC-MS profiling of plant volatiles[3],[1].

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4,8-Dimethyl-1-nonanol

An authoritative, step-by-step operational guide for handling 4,8-Dimethyl-1-nonanol , designed for researchers, scientists, and drug development professionals. Chemical Profile & Hazard Causality 4,8-Dimethyl-1-nonanol...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step operational guide for handling 4,8-Dimethyl-1-nonanol , designed for researchers, scientists, and drug development professionals.

Chemical Profile & Hazard Causality

4,8-Dimethyl-1-nonanol (CAS: 33933-80-1) is a branched-chain aliphatic alcohol frequently analyzed as a volatile organic compound (VOC) in [1] and [2]. Because of its structural properties, it presents specific operational hazards that dictate laboratory handling procedures.

Mechanistic Causality of Hazards: As a highly lipophilic alcohol, 4,8-Dimethyl-1-nonanol readily partitions into the lipid bilayers of the skin's stratum corneum. This causes rapid defatting of the tissue, leading to contact dermatitis (H315). Furthermore, its volatility creates a significant inhalation risk (H335), as the vapor can easily dissolve into and irritate the mucous membranes of the respiratory tract.

Table 1: Physical Properties and Hazard Data Summarization

Property / Hazard Value / Classification Scientific Implication & Causality
CAS Number 33933-80-1 Unique identifier for [3].
Boiling Point 110-113 °C (at 14 Torr) High volatility under vacuum; requires strict respiratory control[3].
Density 0.834 g/cm³ Lighter than water; will float and spread rapidly if mixed with aqueous spills[3].
GHS H302 Harmful if swallowed Requires strict prohibition of mouth pipetting and laboratory eating[3].
GHS H315 Causes skin irritation Lipophilic nature disrupts stratum corneum; mandates nitrile barrier protection[3].
GHS H319 Causes serious eye irritation Low surface tension allows rapid corneal spread; mandates splash goggles[3].

| GHS H335 | May cause respiratory irritation | Vaporization irritates mucous membranes; mandates continuous fume hood use[3]. |

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on the chemical's specific permeation and irritation risks, aligning with .

Table 2: Required PPE and Operational Rationale

PPE Category Specification Scientific Rationale
Eye Protection Chemical splash goggles (ANSI Z87.1) Protects against corneal irritation from accidental splashing of the low-surface-tension liquid. Safety glasses are insufficient due to vapor exposure.
Hand Protection 100% Nitrile gloves (min 4 mil thickness) Nitrile provides a sufficient barrier against branched aliphatic alcohols. Latex is highly permeable to organic solvents and must be avoided.
Body Protection Flame-resistant (FR) lab coat, full pants Prevents skin contact (H315). FR material is recommended due to the combustible nature of long-chain alcohols.

| Respiratory | Chemical Fume Hood | Captures volatile vapors, preventing respiratory tract irritation (H335). |

Operational Workflow: Safe Handling & Transfer

When handling 4,8-Dimethyl-1-nonanol for GC-MS or lipidomics workflows, preventing both personnel exposure and sample contamination is paramount.

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the chemical fume hood is operational.

    • Self-Validation: Verify that the digital face velocity monitor displays between 80-100 feet per minute (fpm) and the green indicator light is on.

  • PPE Donning & Integrity Check: Don the required FR lab coat and chemical splash goggles.

    • Self-Validation: Inspect nitrile gloves for micro-tears by inflating them slightly and checking for pressure leaks before donning.

  • Equipment Selection: Use glass or Polytetrafluoroethylene (PTFE) pipettes/syringes.

    • Causality: 4,8-Dimethyl-1-nonanol can leach plasticizers from standard polystyrene or uncharacterized plastics, compromising experimental integrity in metabolomic assays.

  • Transfer Execution: Open the reagent bottle only within the fume hood. Transfer the required volume slowly down the side of the receiving vessel to minimize aerosol generation.

  • Decontamination: Wipe down the exterior of the reagent bottle and the immediate work surface with 70% ethanol or isopropanol to solubilize and remove any micro-spills.

    • Self-Validation: The wiped surface should evaporate clean within seconds, leaving no oily residue or distinct alcohol odor.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood & SDS PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Transfer Chemical Transfer: Use Glass/PTFE Syringe PPE->Transfer Clean Decontamination: Wipe surfaces with 70% EtOH Transfer->Clean End Store Chemical: Flammables Cabinet Clean->End

Caption: Workflow for safe handling and transfer of 4,8-Dimethyl-1-nonanol.

Spill Response & Decontamination

A rapid, systematic response prevents minor incidents from escalating into major inhalation hazards.

Step-by-Step Methodology:

  • Immediate Assessment: Determine the spill volume. For volumes >50 mL outside a fume hood, evacuate the immediate area, close the doors, and contact Environmental Health and Safety (EHS).

  • Containment (Minor Spills <50 mL): Surround the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a specialized chemical absorbent pad.

    • Causality: Paper towels should be avoided as they increase the surface area for vaporization and are combustible.

  • Absorption and Collection: Use a non-sparking scoop to collect the saturated absorbent.

    • Self-Validation: The absorbent material should appear uniformly clumped with no free-flowing liquid remaining on the surface.

  • Surface Neutralization: Wash the spill area with a mild detergent solution, followed by a water rinse, to remove residual lipophilic traces.

SpillResponse Spill Spill Occurs Assess Assess Volume Spill->Assess Minor Minor (<50 mL) Assess->Minor Major Major (>50 mL) Assess->Major Absorb Absorb with Inert Material (Vermiculite/Sand) Minor->Absorb Evacuate Evacuate & Call EHS Major->Evacuate Dispose Solid Waste Container (EPA Compliant) Absorb->Dispose

Caption: Decision matrix for 4,8-Dimethyl-1-nonanol spill response and disposal.

Waste Disposal Plan

Improper disposal of aliphatic alcohols can lead to environmental toxicity or laboratory fires. Disposal must comply with local environmental regulations, such as the .

Step-by-Step Methodology:

  • Segregation: Do not mix 4,8-Dimethyl-1-nonanol waste with strong oxidizing agents (e.g., nitric acid, peroxides).

    • Causality: Mixing alcohols with oxidizers can trigger a violent exothermic reaction and auto-ignition.

  • Liquid Waste: Collect in a designated, clearly labeled "Non-Halogenated Organic Solvent Waste" container (preferably glass or High-Density Polyethylene [HDPE]).

  • Solid Waste: PPE and absorbent materials contaminated with the chemical must be disposed of in designated hazardous solid waste bins.

  • Storage: Keep waste containers tightly capped and stored in a secondary containment tray within a flammable storage cabinet until EHS pickup.

    • Self-Validation: The waste container must not bulge or hiss when gently squeezed, indicating no unintended exothermic gas generation is occurring inside.

References

  • Journal of Agricultural and Food Chemistry. "Ozone Treatment Increases the Release of VOC from Barley". ACS Publications. [Link]

  • PMC. "Untargeted Lipidomics Reveal Quality Changes in High-Moisture Japonica Brown Rice". National Institutes of Health. [Link]

  • Occupational Safety and Health Administration. "Personal Protective Equipment". United States Department of Labor. [Link]

  • Environmental Protection Agency. "Hazardous Waste Management". United States EPA. [Link]

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